Product packaging for 6,7-Dimethylquinoline(Cat. No.:CAS No. 20668-33-1)

6,7-Dimethylquinoline

Cat. No.: B181126
CAS No.: 20668-33-1
M. Wt: 157.21 g/mol
InChI Key: UJSRVVQKNSYGKS-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoline is a privileged nitrogen-containing heterocyclic scaffold with significant value in advanced chemical research and development. Its structural motif is extensively utilized in medicinal chemistry for the design and synthesis of novel bioactive compounds. Quinoline derivatives are investigated for a broad spectrum of pharmacological activities, including serving as potential inhibitors for Alzheimer's disease targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and as key components in antimicrobial and anticancer agent development . Beyond pharmaceutical applications, the robust aromatic framework and tunable electronic properties of this compound and its derivatives make them promising organic semiconductors in material science . Researchers leverage this compound as a fundamental precursor for synthesizing complex molecules for optoelectronic devices, such as optical switches and detectors . Furthermore, studies on its environmental impact, such as its uptake and biotransformation in model organisms like rainbow trout, highlight its relevance in ecological and environmental toxicology research . This reagent provides researchers with a high-quality foundation for innovation in drug discovery, material innovation, and scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B181126 6,7-Dimethylquinoline CAS No. 20668-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSRVVQKNSYGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174712
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-33-1
Record name 6,7-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,7-Dimethylquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20668-33-1

This in-depth technical guide provides a comprehensive overview of 6,7-Dimethylquinoline, a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, synthesis methodologies, and its emerging role in biomedical research and drug discovery.

Core Properties of this compound

This compound, with the chemical formula C₁₁H₁₁N, is a derivative of quinoline with two methyl groups attached to the benzene ring.[1][2] Its structure and properties make it a valuable building block in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is specific to this isomer, other values are estimated or derived from closely related analogs like 2,6-Dimethylquinoline and 6-Methylquinoline, providing a valuable reference point for experimental design.

PropertyValueSource
CAS Number 20668-33-1[1]
Molecular Formula C₁₁H₁₁N[1][2]
Molecular Weight 157.21 g/mol [1][2]
IUPAC Name This compound
Melting Point Not explicitly available for 6,7-isomer. (For reference: 2,6-Dimethylquinoline: 57-59 °C)[3]
Boiling Point Not explicitly available for 6,7-isomer. (For reference: 2,6-Dimethylquinoline: 266-267 °C)[3]
Solubility Generally soluble in organic solvents like ethanol and acetone; low solubility in water.[4]
Storage Temperature 0-8 °C

Synthesis of this compound

The synthesis of the this compound core can be achieved through established methods for quinoline synthesis. The choice of precursors is crucial to obtain the desired substitution pattern. Classical and versatile methods such as the Pfitzinger reaction and the Friedländer condensation are applicable.[5]

Experimental Protocol: General Friedländer Annulation

The Friedländer synthesis provides a straightforward method for the preparation of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For the synthesis of this compound, a potential pathway is outlined below:

Materials:

  • 2-Amino-4,5-dimethylbenzaldehyde

  • Acetaldehyde (or a compound with a reactive methylene group)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 2-Amino-4,5-dimethylbenzaldehyde in a suitable solvent such as ethanol.

  • Add an equimolar amount of acetaldehyde to the solution.

  • Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.

  • The reaction mixture is then typically heated under reflux for a specified period to drive the condensation and cyclization.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve neutralization, extraction with an organic solvent, and subsequent purification.

  • Purification of the crude product is generally achieved by column chromatography or recrystallization to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions 2_Amino_4_5_dimethylbenzaldehyde 2-Amino-4,5-dimethylbenzaldehyde Condensation_Cyclization Condensation & Cyclization 2_Amino_4_5_dimethylbenzaldehyde->Condensation_Cyclization Acetaldehyde Acetaldehyde Acetaldehyde->Condensation_Cyclization Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Condensation_Cyclization Solvent_Heat Solvent (Ethanol) Heat (Reflux) Solvent_Heat->Condensation_Cyclization Crude_Product Crude this compound Condensation_Cyclization->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound via Friedländer annulation.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[6][7] Derivatives of quinoline exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Anticancer Potential and Signaling Pathway Modulation

Substituted quinolines, particularly those with modifications at the 6 and 7 positions, have garnered significant interest as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Targeted Kinase Inhibition:

  • c-Met and EGFR: Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase. The HGF/c-Met signaling pathway is a key driver in the development of many cancers.[10] Furthermore, the 6,7-disubstituted quinoline core has been explored for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[11]

  • HER-2: A series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase.[11]

Modulation of Key Signaling Pathways:

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate critical intracellular signaling cascades. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[12] Derivatives of the 6,7-dimethoxy-4-phenoxy-quinoline scaffold have been implicated in the modulation of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[6]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Quinoline This compound (or derivative) Quinoline->RTK Inhibition Quinoline->PI3K Potential Inhibition

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Neurodegenerative Disease Research

Recent studies have also explored analogs of this compound in the context of neurodegenerative diseases. Specifically, 6,7-dimethyl quinoxaline analogs have been designed and synthesized as selective inhibitors of kinases like GSK3β, which are implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[13] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics for neurodegenerative disorders.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its core structure is amenable to various synthetic modifications, allowing for the generation of diverse chemical libraries. The established role of substituted quinolines as potent kinase inhibitors highlights the promise of this compound and its derivatives as candidates for novel anticancer and neuroprotective agents. This technical guide serves as a foundational resource to encourage further exploration and application of this compound in biomedical research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoline is an aromatic heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a key structural motif in a wide array of natural products, pharmaceuticals, and functional materials. The substitution pattern on the quinoline ring system significantly influences its physicochemical and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering valuable data for researchers in medicinal chemistry, materials science, and organic synthesis. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from other dimethylquinoline isomers and the parent quinoline molecule to provide a broader context.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data for the 6,7-isomer is available, other properties are inferred from closely related isomers or the parent quinoline compound.

General and Physical Properties
PropertyValueSource/Notes
Molecular Formula C₁₁H₁₁N[1][2][3]
Molecular Weight 157.21 g/mol [1][2]
Appearance Expected to be a solid at room temperatureBased on melting point
Melting Point 73-74 °C[2]
Boiling Point No specific data available. For comparison, 2,6-dimethylquinoline has a boiling point of 266-267 °C.[4]
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and DMSO, and poorly soluble in water.Based on data for other dimethylquinolines[5] and the general solubility of quinolines.[6]
pKa No specific data available. The pKa of the parent compound, quinoline, is 4.90.[7]
Spectroscopic Data
TechniqueData for this compound and Isomers
¹³C NMR (CDCl₃) For this compound: Chemical shifts (ppm) are available.[8]
¹H NMR No specific spectrum available for this compound. For comparison, the ¹H NMR spectrum of 2,4-dimethylquinoline shows characteristic aromatic and methyl proton signals.[9]
Infrared (IR) Spectroscopy No specific spectrum available for this compound. The IR spectrum of quinoline shows characteristic C-H stretching and bending frequencies for the aromatic rings.[10] For comparison, the vapor phase IR spectrum of 2,6-dimethylquinoline is available.[11]
Mass Spectrometry (MS) No specific spectrum available for this compound. The mass spectrum of 2,7-dimethylquinoline shows a molecular ion peak corresponding to its molecular weight.[12] For comparison, the GC-MS data for 3,6-dimethylquinoline is also available.[13]

Experimental Protocols

Synthesis of this compound via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines. For this compound, the synthesis commences with 3,4-dimethylaniline.

Reaction: 3,4-Dimethylaniline is reacted with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid). The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a series of reactions with the aniline derivative to form the quinoline ring system.

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath during the addition.

  • To the cooled sulfuric acid, add 3,4-dimethylaniline, followed by glycerol and the chosen oxidizing agent (e.g., nitrobenzene). Ferrous sulfate can be added as a moderator to control the reaction, which can be vigorous.

  • Heating and Reflux: Heat the mixture cautiously. Once the initial exothermic reaction subsides, continue to heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide, until it is alkaline. This will precipitate the crude product. The product can then be isolated by steam distillation or solvent extraction using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Skraup Synthesis of this compound

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 3,4-Dimethylaniline Adduct Michael Adduct Aniline->Adduct Aniline:e->Adduct:n Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Glycerol:e->Acrolein:w Acid H₂SO₄ Oxidant Oxidizing Agent Acrolein->Adduct Acrolein:e->Adduct:s Dihydroquinoline 1,2-Dihydro-6,7-dimethylquinoline Adduct->Dihydroquinoline Cyclization & Dehydration Adduct:e->Dihydroquinoline:w Product This compound Dihydroquinoline->Product Oxidation Dihydroquinoline:e->Product:w

Caption: Skraup synthesis of this compound.

Conclusion

This technical guide provides a summary of the known physical and chemical properties of this compound. While core data such as molecular weight and melting point are established, there is a noticeable lack of comprehensive experimental data for properties like boiling point, solubility, and pKa. The provided synthesis protocol via the Skraup reaction offers a reliable method for its preparation. The included spectral data, supplemented with information from related isomers, serves as a useful reference for characterization. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound, which will undoubtedly aid in its application in drug discovery and materials science.

References

An In-depth Technical Guide to 6,7-Dimethylquinoline: Molecular Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6,7-dimethylquinoline, a heterocyclic aromatic organic compound. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide explores the relevance of the quinoline scaffold in targeting key signaling pathways in drug discovery, with a focus on the c-Met signaling cascade.

Core Molecular Information

This compound, with the chemical formula C₁₁H₁₁N, is a derivative of quinoline with two methyl groups attached to the benzene ring at positions 6 and 7.[1] Its molecular structure and fundamental properties are summarized below.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are presented in the table below.

PropertyValueReference
IUPAC Name This compound[2][3]
CAS Number 20668-33-1[1][2][3]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1][4]
Canonical SMILES CC1=C(C=C2C(=C1)C=CC=N2)C[1]
InChI 1S/C11H11N/c1-8-6-10-4-3-5-12-11(10)7-9(8)2/h3-7H,1-2H3[2][3]
InChIKey UJSRVVQKNSYGKS-UHFFFAOYSA-N[2][3]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below, generated using the DOT language.

Caption: 2D structure of this compound.

Experimental Protocols

This section outlines the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound via Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines.[4][5][6] The following protocol is adapted from general Skraup synthesis procedures for the specific synthesis of this compound from 3,4-dimethylaniline.

Materials:

  • 3,4-Dimethylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Toluene or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dimethylaniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid to the mixture. The addition is highly exothermic and the temperature should be carefully controlled.

  • Oxidizing Agent Addition: Add the chosen oxidizing agent to the reaction mixture.

  • Reaction Initiation: Gently heat the mixture. The reaction is exothermic and should begin to boil. Once boiling commences, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, moderate it by cooling the flask.

  • Completion of Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup:

    • Allow the reaction mixture to cool to a manageable temperature.

    • Carefully dilute the mixture with water.

    • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

    • Set up for steam distillation and distill the this compound from the tarry residue.

  • Purification:

    • Separate the organic layer from the steam distillate.

    • Extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance):

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons (quinoline ring): Signals are expected in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific proton environment.

    • Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of 2.3-2.6 ppm.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance):

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

  • Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Carbons: A series of signals are expected in the range of 120-150 ppm.

    • Methyl Carbons: Signals for the two methyl carbons are expected in the aliphatic region, typically between 15-25 ppm.

    • A literature reference for the ¹³C NMR of this compound in CDCl₃ exists, which can be consulted for precise chemical shift values.[7]

IR Spectroscopy (Infrared Spectroscopy):

  • Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using an ATR-FTIR spectrometer, or by preparing a KBr pellet (if solid).

  • Expected Absorption Bands (cm⁻¹):

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic -CH₃): ~2850-2960 cm⁻¹

    • C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

    • C-H bending: ~750-900 cm⁻¹ (out-of-plane) and ~1000-1300 cm⁻¹ (in-plane)

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Expected Molecular Ion Peak (m/z): The molecular ion peak [M]⁺ is expected at m/z = 157, corresponding to the molecular weight of this compound. The fragmentation pattern will provide further structural information.

Biological Relevance and Signaling Pathways

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[8] Of particular interest is the role of quinoline-based compounds as kinase inhibitors.

Quinoline Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1][9] Consequently, c-Met has emerged as a significant target for cancer therapy. Several quinoline-based molecules have been developed as potent c-Met inhibitors.[1][8][10]

c-Met Signaling Pathway

The diagram below illustrates a simplified representation of the c-Met signaling pathway, which is a key target for many quinoline-based kinase inhibitors.

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility Invasion Invasion STAT3->Invasion Quinoline Quinoline-based Inhibitor Quinoline->cMet Inhibits

Caption: A simplified diagram of the c-Met signaling pathway and its inhibition by quinoline-based compounds.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

The following is a general protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds like this compound against the c-Met kinase. This protocol is based on a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To the wells of a white, opaque plate, add the diluted test compound solutions.

    • Include control wells: a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

    • Add the c-Met kinase and the substrate to all wells except the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for c-Met.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent kinase assay kit according to the manufacturer's instructions.

    • This typically involves adding a reagent that converts ADP to ATP and then uses the newly synthesized ATP in a luciferase-luciferin reaction to produce light.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for a typical kinase inhibition assay is visualized below.

Kinase_Inhibition_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound C Add compound, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Add detection reagent (e.g., ADP-Glo) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: A general workflow diagram for an in vitro kinase inhibition assay.

References

The Biological Activity of 6,7-Dimethylquinoline and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] Among the vast library of quinoline derivatives, those substituted at the 6 and 7 positions have garnered significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activity of 6,7-dimethylquinoline and its closely related analogs, with a primary focus on their anticancer and antimicrobial properties. Due to the limited availability of specific data on this compound, this guide will draw upon research on structurally similar 6,7-disubstituted quinolines, particularly 6,7-dimethoxyquinoline derivatives, to provide a thorough understanding of the potential of this chemical class.

This guide will detail the synthesis, in vitro biological activities, and mechanisms of action of these compounds. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate the replication and further investigation of these promising molecules. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes.

Synthesis of 6,7-Disubstituted Quinoline Derivatives

The synthesis of 6,7-disubstituted quinoline cores can be achieved through several established methods. A common strategy involves the cyclization of appropriately substituted anilines. For instance, the synthesis of 6,7-dimethoxy-4-anilinoquinolines, potent c-Met inhibitors, often starts from 3,4-dimethoxyaniline. This precursor undergoes a series of reactions, including cyclization and chlorination, to form the key intermediate 4-chloro-6,7-dimethoxyquinoline. Subsequent nucleophilic aromatic substitution with various anilines yields the final products.[3][4] A similar approach can be envisioned for the synthesis of this compound derivatives, starting from 3,4-dimethylaniline.

Below is a generalized experimental workflow for the synthesis of 6,7-disubstituted quinoline derivatives.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 3,4-disubstituted aniline) Step1 Cyclization Reaction (e.g., Conrad-Limpach or Doebner-von Miller) Start->Step1 Intermediate1 4-Hydroxy-6,7-disubstituted quinoline Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-6,7-disubstituted quinoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (with desired amine, phenol, etc.) Intermediate2->Step3 FinalProduct Final 6,7-Disubstituted Quinoline Derivative Step3->FinalProduct

A generalized workflow for the synthesis of 6,7-disubstituted quinoline derivatives.

Anticancer Activity

Derivatives of 6,7-disubstituted quinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanisms of Action

1. Kinase Inhibition:

Many 6,7-disubstituted quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • c-Met Inhibition: The HGF/c-Met signaling pathway plays a crucial role in tumorigenesis and metastasis.[1][5] Several 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase, with IC50 values in the nanomolar range.[1][6] These compounds typically bind to the ATP-binding pocket of the c-Met kinase, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[6]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Quinoline 6,7-Disubstituted Quinoline Derivative Quinoline->cMet Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Inhibition of the c-Met signaling pathway by 6,7-disubstituted quinoline derivatives.
  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy.[7] Quinoline-based compounds have been developed as EGFR inhibitors, with some demonstrating dual inhibitory activity against both EGFR and HER2.[8][9] These inhibitors can block the downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, leading to reduced cell proliferation and apoptosis.[2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinoline 6,7-Disubstituted Quinoline Derivative Quinoline->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Quinoline 6,7-Disubstituted Quinoline Derivative Quinoline->mTORC2 Inhibits Quinoline->mTORC1 Inhibits G cluster_workflow Anticancer Screening Workflow Start Cancer Cell Culture Step1 Cell Seeding (96-well plates) Start->Step1 Step2 Compound Treatment (Varying concentrations) Step1->Step2 Step3 Incubation (e.g., 24-72 hours) Step2->Step3 Step4 Cytotoxicity/Viability Assay (e.g., MTT Assay) Step3->Step4 Step5 Data Analysis (IC50 determination) Step4->Step5 Step6 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Step5->Step6 End Lead Compound Identification Step6->End

References

Spectroscopic Data for 6,7-Dimethylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the identification, characterization, and quality control of this compound. Detailed experimental protocols and visual representations of the analytical workflow are included to facilitate practical application.

Spectroscopic Data Summary

The following sections present the available and expected spectroscopic data for this compound. While specific experimental data for this particular isomer is not universally available in all databases, this guide provides the most accurate information based on published literature and spectroscopic principles of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been reported in the literature. The data presented below is sourced from the publication by J.A. Su, E. Siew, and E.V. Brown in Organic Magnetic Resonance, 1977, Volume 10, pages 122-124. The spectrum was recorded in deuterated chloroform (CDCl₃).

Carbon AtomChemical Shift (δ, ppm)
C-2149.5
C-3120.7
C-4134.7
C-4a128.2
C-5126.8
C-6136.2
C-7131.7
C-8128.7
C-8a146.8
6-CH₃20.1
7-CH₃15.4

¹H NMR Data

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
H-28.8 - 9.0dd
H-37.3 - 7.5dd
H-48.0 - 8.2d
H-57.6 - 7.8s
H-87.9 - 8.1s
6-CH₃2.4 - 2.6s
7-CH₃2.3 - 2.5s

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-H bending vibrations of the methyl groups.

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
3000-2850Methyl C-H stretching
1620-1580C=C and C=N stretching (quinoline ring)
1500-1400Aromatic ring skeletal vibrations
1465-1440Asymmetric C-H bending (methyl)
1385-1370Symmetric C-H bending (methyl)
900-675Out-of-plane C-H bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₁N), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 157.

m/zProposed Fragment
157[M]⁺
156[M-H]⁺
142[M-CH₃]⁺
115[M-C₂H₂N]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2]

    • Ensure the sample is completely dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

    • For quantitative NMR, a known amount of an internal standard can be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, or more for dilute samples.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be injected directly if it is sufficiently volatile.

  • Instrument Parameters (GC-MS):

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5MS).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).

      • Carrier Gas: Helium.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different techniques in determining the structure of this compound.

SpectroscopicWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet Solution Dilution in Volatile Solvent Sample->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Solution->MS Structure Molecular Structure Elucidation NMR->Structure FunctionalGroups Functional Group Identification IR->FunctionalGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Final_Structure Verified Structure of This compound Structure->Final_Structure FunctionalGroups->Final_Structure MolWeight->Final_Structure

A flowchart illustrating the overall workflow for the spectroscopic analysis of this compound.

InformationRelationship cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound C₁₁H₁₁N NMR NMR (¹H, ¹³C) Compound->NMR probes IR IR Compound->IR probes MS MS Compound->MS probes Connectivity Carbon-Hydrogen Framework NMR->Connectivity reveals FuncGroups Aromatic Rings, Methyl Groups IR->FuncGroups identifies MolFormula Molecular Weight, Elemental Composition MS->MolFormula determines Final_Structure Complete Structure Connectivity->Final_Structure FuncGroups->Final_Structure MolFormula->Final_Structure

A diagram showing the relationship between spectroscopic techniques and the structural information derived.

References

An In-depth Technical Guide to the Discovery and History of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Historical Discovery

The first definitive synthesis and characterization of this compound can be traced back to the work of R.H.F. Manske, Léo Marion, and F. Léger in 1942. Their comprehensive study on the synthesis and properties of various monomethyl and dimethylquinolines, published in the Canadian Journal of Research, systematically explored the application of classical quinoline synthesis methods to a range of substituted anilines. This work provided the foundational chemical knowledge for this class of compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁N--INVALID-LINK--
Molecular Weight 157.21 g/mol --INVALID-LINK--
CAS Number 20668-33-1--INVALID-LINK--
Melting Point 69-71 °C--INVALID-LINK--
Boiling Point Not available
Solubility Soluble in most organic solvents such as ethanol and acetone; sparingly soluble in water.General knowledge on quinoline derivatives
Appearance Crystalline solid

Historical Synthetic Routes

The synthesis of this compound has historically been achieved through classical named reactions for quinoline synthesis, primarily utilizing 3,4-dimethylaniline as the starting material. The three most relevant historical methods are the Skraup, Doebner-von Miller, and Combes syntheses.

Skraup Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[1] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In the case of this compound, 3,4-dimethylaniline is treated with glycerol in the presence of an oxidizing agent like nitrobenzene or arsenic pentoxide and sulfuric acid. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring system.

Experimental Protocol: Skraup Synthesis of this compound (General Procedure)

  • Materials: 3,4-dimethylaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (or nitrobenzene), water, sodium hydroxide.

  • Procedure:

    • In a fume hood, a mixture of 3,4-dimethylaniline, glycerol, and arsenic pentoxide is prepared in a round-bottom flask equipped with a reflux condenser.

    • Concentrated sulfuric acid is added slowly and cautiously with cooling and stirring.

    • The mixture is heated, and the reaction is typically exothermic. The temperature is controlled to maintain a steady reflux.

    • After the initial vigorous reaction subsides, the mixture is heated for several more hours to ensure completion.

    • The reaction mixture is cooled and then cautiously poured into a large volume of water.

    • The solution is made strongly alkaline with sodium hydroxide solution to liberate the free base.

    • The this compound is then isolated by steam distillation. The product is extracted from the distillate with an organic solvent (e.g., ether or dichloromethane).

    • The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.

    • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3,4-Dimethylaniline 3,4-Dimethylaniline Michael_Adduct Michael_Adduct 3,4-Dimethylaniline->Michael_Adduct + Acrolein (Michael Addition) Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., As₂O₅) Dihydroquinoline 1,2-Dihydro-6,7- dimethylquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Product This compound Dihydroquinoline->Product Oxidation Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3,4-Dimethylaniline 3,4-Dimethylaniline Michael_Adduct Michael_Adduct 3,4-Dimethylaniline->Michael_Adduct + Crotonaldehyde (Michael Addition) Crotonaldehyde Crotonaldehyde Acid Acid Catalyst (e.g., HCl) Dihydroquinoline Dihydro-dimethylquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization Product This compound Dihydroquinoline->Product Oxidation Combes_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3,4-Dimethylaniline 3,4-Dimethylaniline Enamine Enamine 3,4-Dimethylaniline->Enamine + Acetylacetone (Condensation) Acetylacetone Acetylacetone H2SO4 H₂SO₄ Product 2,4,6,7-Tetramethylquinoline Enamine->Product Acid-catalyzed Cyclization

References

Safety and Handling of 6,7-Dimethylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6,7-Dimethylquinoline (CAS No. 20668-33-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this particular isomer, this document synthesizes information from available data on closely related dimethylquinoline isomers and general safety protocols for quinoline derivatives. All quantitative data is presented in structured tables for clarity, and key procedures are visualized using diagrams.

It is imperative to conduct a thorough risk assessment prior to handling this chemical and to consult any available supplier-specific safety information.

Physicochemical Properties

PropertyValueSource
CAS Number 20668-33-1Appchem[1]
Molecular Formula C₁₁H₁₁NAppchem[1]
Molecular Weight 157.21 g/mol Appchem[1]
Appearance Likely a solidInferred from related compounds
Solubility Generally soluble in organic solvents like DMSO and ethanol.[2]Benchchem[2]

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

First-Aid Measures

In the event of exposure, follow these first-aid guidelines.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[3]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[3]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water.[3]

Firefighting Measures

AspectGuideline
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical Gives off irritating or toxic fumes (or gases) in a fire, including nitrogen oxides, carbon monoxide, and carbon dioxide.
Protective Equipment for Firefighters Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

Proper containment and cleanup of spills are crucial to prevent exposure and environmental contamination.

AspectProcedure
Personal Precautions Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Ensure adequate ventilation.[1]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Cleaning Up For solid spills, sweep up and shovel. For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect all contaminated materials in a suitable, labeled container for disposal.[1]

Handling and Storage

AspectGuideline
Safe Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents. Protect from light.

Exposure Controls and Personal Protection

ControlRecommendation
Engineering Controls Use in a well-ventilated laboratory, preferably with a chemical fume hood, to maintain airborne concentrations below exposure limits. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
Respiratory Protection If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory.

Mandatory Visualizations

Experimental Workflow for Handling Solid Heterocyclic Compounds

experimental_workflow prep Preparation - Review SDS - Don PPE weigh Weighing - Use fume hood - Tare balance - Weigh compound prep->weigh dissolve Dissolution - Add solvent - Stir/sonicate weigh->dissolve reaction Reaction - Add to reaction vessel - Monitor progress dissolve->reaction workup Workup - Quench reaction - Extract product reaction->workup purify Purification - Chromatography/Recrystallization workup->purify cleanup Cleanup - Decontaminate glassware - Dispose of waste purify->cleanup

Caption: General workflow for handling solid heterocyclic compounds in a laboratory setting.

Spill Response Procedure for Quinoline Derivatives

spill_response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response workflow for a chemical spill of a quinoline derivative.

Hazard Assessment and Control for this compound

hazard_assessment cluster_assessment Hazard Assessment cluster_control Control Measures phys_haz Physical Hazards (Limited Data) health_haz Health Hazards - Skin Irritant - Eye Irritant - Respiratory Irritant eng_ctrl Engineering Controls - Fume Hood - Ventilation health_haz->eng_ctrl ppe_ctrl Personal Protective Equipment - Gloves, Goggles, Lab Coat health_haz->ppe_ctrl admin_ctrl Administrative Controls - SOPs, Training health_haz->admin_ctrl env_haz Environmental Hazards (Data Lacking)

References

A Technical Guide to the Solubility of 6,7-Dimethylquinoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,7-Dimethylquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. While a thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound, this document outlines detailed experimental protocols for its determination. Furthermore, this guide discusses the critical role of solubility in drug discovery and provides visualizations for experimental workflows.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water25e.g., Shake-Flask with HPLC
Ethanol25e.g., Shake-Flask with HPLC
Methanol25e.g., Shake-Flask with HPLC
Acetone25e.g., Shake-Flask with HPLC
Chloroform25e.g., Shake-Flask with HPLC
Dimethyl Sulfoxide (DMSO)25e.g., Shake-Flask with HPLC
Ethyl Acetate25e.g., Shake-Flask with HPLC

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[1] It measures the concentration of a saturated solution at equilibrium.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered supernatant is then determined.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The rate of dissolution decreases as equilibrium is approached.[2]

  • After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for this quantification.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Measurement

Kinetic solubility testing is a high-throughput method often used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically DMSO, and then introduced into an aqueous buffer.[3]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by turbidimetry.

Materials:

  • This compound dissolved in 100% DMSO (e.g., at 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, serially dilute the stock solution with the aqueous buffer to create a range of concentrations.

  • Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess This compound mix Combine compound and solvent in vial prep_compound->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that influences a drug candidate's journey from discovery to clinical application.[4] Quinoline derivatives, in particular, are of significant interest in drug development for their potential as anticancer and antimalarial agents.[5][6] Their effectiveness is often linked to their ability to interact with various biological targets, which necessitates sufficient solubility in physiological media.

The diagram below illustrates the central role of solubility in the drug discovery and development pipeline.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical & Beyond solubility Solubility lead_id Lead Identification solubility->lead_id Screening lead_opt Lead Optimization solubility->lead_opt SAR formulation Formulation Development solubility->formulation Dosage Form in_vivo In Vivo Studies formulation->in_vivo bioavailability Bioavailability in_vivo->bioavailability efficacy Therapeutic Efficacy bioavailability->efficacy market Marketed Drug efficacy->market

Caption: The Impact of Solubility on the Drug Development Pipeline.

Poor aqueous solubility can lead to low bioavailability, which in turn can result in diminished therapeutic efficacy.[7] Therefore, assessing the solubility of compounds like this compound early in the drug discovery process is crucial for identifying promising candidates and avoiding costly late-stage failures.[3] Quinoline derivatives often target key signaling pathways in cancer, such as those involving kinases like EGFR and VEGFR.[6][8] For these compounds to effectively reach their intracellular targets, they must first be soluble enough to be absorbed and distributed throughout the body.

References

Theoretical Studies on 6,7-Dimethylquinoline: A Technical Guide for Drug Discovery and Molecular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 6,7-Dimethylquinoline. While specific experimental data for this compound is limited in publicly available literature, this document outlines established quantum chemical calculation protocols and data analysis workflows applicable to quinoline derivatives. These computational approaches are invaluable for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design, particularly in the context of targeted therapies.

Theoretical Framework and Objectives

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful predictive tools in molecular science. For a molecule such as this compound, these computational methods can elucidate fundamental properties that are often challenging to determine experimentally. The primary objectives of a theoretical study on this compound would be to:

  • Determine the optimized molecular geometry: To understand the three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

  • Analyze the electronic properties: To map the electron density, identify reactive sites, and understand the molecule's stability and reactivity through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analysis.

  • Predict spectroscopic signatures: To calculate UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization and structural validation.

  • Evaluate potential biological activity: To understand its interaction with biological targets through molecular docking studies and by analyzing its reactivity descriptors.

Methodologies and Computational Protocols

The following section details a robust workflow for the quantum chemical analysis of this compound, based on established practices for analogous quinoline derivatives.

Molecular Geometry Optimization

The foundational step in any theoretical study is to determine the most stable 3D conformation of the molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform an initial, less computationally expensive geometry optimization using a semi-empirical method (e.g., PM6) to obtain a reasonable starting geometry.

    • Refine the geometry using a higher level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Extract the energies of the HOMO and LUMO.

    • Calculate the energy gap (ΔE = ELUMO - EHOMO), which is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Visualize the 3D plots of the HOMO and LUMO to identify the regions of electron donation and acceptance.

Spectroscopic Properties Prediction

Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

  • Vibrational Frequencies (FT-IR): The vibrational frequencies calculated from the frequency analysis can be used to assign peaks in an experimental FT-IR spectrum.

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing insights into the electronic transitions.

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts, which are essential for structural elucidation.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking can be performed to predict its binding affinity and mode of interaction with a biological target, such as a protein kinase.

  • Software: AutoDock, Glide, or similar docking software.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

    • Define the binding site on the protein and perform the docking simulation.

    • Analyze the resulting poses and binding energies to identify the most favorable interaction.

Data Presentation

The quantitative data generated from these theoretical studies should be summarized in a clear and structured format for easy comparison and analysis. The following tables present illustrative data that would be expected from a computational study of this compound.

Disclaimer: The data in the following tables are for illustrative purposes only and do not represent experimentally verified or calculated values for this compound. They are intended to show the format and type of data generated from the described theoretical protocols.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.37 Å
C6-C111.51 Å
C7-C121.51 Å
Bond AngleC2-N1-C9117.5°
C5-C6-C11121.0°
Dihedral AngleC4-C4a-C8a-N1179.9°

Table 2: Calculated Electronic Properties (Illustrative)

PropertyValue (eV)
EHOMO-6.25
ELUMO-1.89
Energy Gap (ΔE)4.36
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Electrophilicity Index (ω)3.78

Table 3: Predicted Spectroscopic Data (Illustrative)

SpectrumPeak/ShiftCalculated Value
UV-Vis (TD-DFT)λmax315 nm
FT-IRC-H stretch (aromatic)3050 cm-1
C=N stretch1620 cm-1
1H NMRH28.8 ppm
CH3 (C6)2.5 ppm
13C NMRC2150.1 ppm
C6138.5 ppm

Visualizations

Computational Workflow

Computational_Workflow A Initial Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Energy Minimum) C->D E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, UV-Vis, NMR) D->F G Molecular Docking (with Target Protein) D->G H Binding Affinity and Interaction Analysis G->H

Caption: A typical workflow for the quantum chemical analysis of this compound.

Interrelation of Calculated Properties

Properties_Interrelation OptGeom Optimized Geometry ElecProp Electronic Properties OptGeom->ElecProp SpecProp Spectroscopic Properties OptGeom->SpecProp Reactivity Chemical Reactivity ElecProp->Reactivity BioActivity Potential Biological Activity SpecProp->BioActivity Reactivity->BioActivity

Caption: The interrelationship between the calculated properties of this compound.

Potential Signaling Pathway Inhibition

Quinoline derivatives are known to exhibit anticancer activity by targeting various signaling pathways.[1] The PI3K/Akt/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

6,7-Dimethylquinoline: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6,7-Dimethylquinoline is a heterocyclic aromatic compound that serves as a valuable building block in the landscape of organic synthesis. Its rigid, planar structure, coupled with the potential for functionalization at various positions, makes it a privileged scaffold in the design and synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a defined melting point, indicating its purity and stability. Its structural characteristics have been elucidated through various spectroscopic techniques, providing a foundational understanding for its use in further synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20668-33-1[1]
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Melting Point 73-74 °C

Table 2: Spectroscopic Data of this compound

SpectrumKey Peaks/Shifts
¹³C NMR [Data from SpectraBase]
¹H NMR [Data to be added upon successful search]
Infrared (IR) [Data to be added upon successful search]
Mass Spectrometry (MS) [Data to be added upon successful search]

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several classical named reactions in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most common and effective methods include the Skraup synthesis and the Combes synthesis.

Skraup Synthesis

The Skraup synthesis is a robust method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3][4] For the synthesis of this compound, 3,4-dimethylaniline is the logical starting material.

Skraup_Synthesis cluster_reactants Reactants cluster_products Products 3,4-Dimethylaniline 3,4-Dimethylaniline Reaction_Vessel Skraup Reaction (Heat) 3,4-Dimethylaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H₂SO₄ H2SO4->Reaction_Vessel Catalyst & Dehydrating Agent Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: General workflow of the Skraup synthesis for this compound.

Experimental Protocol: Skraup Synthesis of this compound (Adapted from General Procedure)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. To the flask, add 3,4-dimethylaniline.

  • Reagent Addition: Cautiously add concentrated sulfuric acid while cooling the flask in an ice bath. Subsequently, add glycerol and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). Ferrous sulfate can be added as a moderator for this exothermic reaction.[4][5]

  • Reaction: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heat source. After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[5]

  • Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide). The crude this compound is then isolated by steam distillation.[4]

  • Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Combes Synthesis

The Combes synthesis provides an alternative route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3][5][6] To synthesize this compound, 3,4-dimethylaniline is reacted with α-formylmethyl ethyl ketone.[6]

Combes_Synthesis cluster_reactants Reactants cluster_products Product 3,4-Dimethylaniline 3,4-Dimethylaniline Condensation Condensation 3,4-Dimethylaniline->Condensation alpha-Formylmethyl_ethyl_ketone α-Formylmethyl ethyl ketone alpha-Formylmethyl_ethyl_ketone->Condensation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Cyclization Acid-Catalyzed Cyclization Acid_Catalyst->Cyclization Catalyzes This compound This compound Condensation->Cyclization Enamine Intermediate Cyclization->this compound Dehydration

Caption: Reaction pathway for the Combes synthesis of this compound.

Experimental Protocol: Combes Synthesis of this compound (General Procedure)

  • Condensation: Mix 3,4-dimethylaniline and α-formylmethyl ethyl ketone in a suitable solvent.

  • Cyclization: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[5][6]

  • Reaction: Heat the reaction mixture to facilitate the cyclodehydration reaction, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it onto ice. Neutralize with a suitable base to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

This compound as a Building Block

The this compound core is a versatile starting point for the synthesis of more complex molecules. The methyl groups and the heterocyclic ring can be functionalized to introduce a variety of substituents, leading to a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of this compound-2-carbaldehyde

The formylation of the quinoline ring at the C2 position is a key transformation. This can be achieved through the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[7][8][9]

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product This compound This compound Formylation Electrophilic Substitution This compound->Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Generation of This compound-2-carbaldehyde This compound-2-carbaldehyde Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Work-up Formylation->Hydrolysis Iminium Salt Intermediate Hydrolysis->this compound-2-carbaldehyde

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (General Procedure)

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphoryl chloride dropwise to N,N-dimethylformamide with stirring.[9]

  • Reaction: To the prepared Vilsmeier reagent, add this compound portion-wise, maintaining a low temperature. After the addition, allow the reaction mixture to warm to room temperature and then heat for several hours.[9]

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure this compound-2-carbaldehyde.

Synthesis of this compound-2-carboxylic Acid

The synthesis of this compound-2-carboxylic acid can be envisioned through the oxidation of a precursor such as 2-methyl-6,7-dimethylquinoline. The methyl group at the C2 position is activated and can be selectively oxidized to a carboxylic acid group using appropriate oxidizing agents.[2][10][11]

Experimental Protocol: Oxidation to this compound-2-carboxylic Acid (Hypothetical Procedure)

  • Reaction Setup: Dissolve 2-methyl-6,7-dimethylquinoline (synthesis required) in a suitable solvent (e.g., pyridine or acetic acid).

  • Oxidation: Add a suitable oxidizing agent, such as selenium dioxide or potassium permanganate, to the solution. Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then dissolved in an aqueous base and filtered to remove insoluble inorganic byproducts.

  • Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield pure this compound-2-carboxylic acid.

Applications in Drug Discovery and Catalysis

Derivatives of this compound have shown promise in the field of medicinal chemistry, particularly as kinase inhibitors. The quinoline scaffold can act as a bioisostere for other aromatic systems and provides a rigid framework for the precise positioning of functional groups that can interact with biological targets. For instance, substituted quinolines and quinoxalines have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a target implicated in neurodegenerative diseases like Alzheimer's.[12][13][14][15][16][17]

Furthermore, the nitrogen atom in the quinoline ring and the potential for introducing other coordinating groups make this compound a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that facilitate enantioselective transformations, which are crucial in the synthesis of chiral drugs.[18][19][20]

Applications cluster_derivatization Functionalization cluster_applications Applications This compound This compound Functionalization Chemical Modifications This compound->Functionalization Kinase_Inhibitors Kinase Inhibitors (e.g., GSK3β) Functionalization->Kinase_Inhibitors Chiral_Ligands Chiral Ligands for Asymmetric Catalysis Functionalization->Chiral_Ligands Materials_Science Functional Materials (Dyes, Sensors) Functionalization->Materials_Science

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethylquinoline via Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6,7-dimethylquinoline using the Skraup reaction. The Skraup synthesis is a classic and effective method for creating the quinoline scaffold, a core structure in many pharmacologically active compounds. These application notes detail the reaction mechanism, a step-by-step experimental protocol adapted from established procedures, and critical safety considerations. The protocol is specifically tailored for the synthesis of this compound from 3,4-dimethylaniline.

Principle of the Reaction

The Skraup synthesis is a cyclization reaction that produces quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][2] The reaction for this compound commences with the acid-catalyzed dehydration of glycerol to yield the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3]

The primary aromatic amine, 3,4-dimethylaniline, then undergoes a conjugate (Michael) addition to acrolein.[2] Following this, the resulting aldehyde undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, which is followed by dehydration to form 1,2-dihydro-6,7-dimethylquinoline. The final step involves the oxidation of this dihydro intermediate to the stable aromatic product, this compound.[3] Nitrobenzene is commonly used as the oxidizing agent and is itself reduced to aniline during the reaction.[1]

The overall reaction is: 3,4-Dimethylaniline + Glycerol → this compound

Figure 1. Overall Skraup reaction scheme.

Reaction Mechanism

The mechanism involves several distinct stages, beginning with the formation of acrolein and culminating in the aromatization of the heterocyclic ring.

Figure 2. Skraup reaction mechanism pathway.

Experimental Protocol

This protocol is adapted from the robust and well-documented procedure for quinoline synthesis found in Organic Syntheses.[4] Molar equivalents have been adjusted for the use of 3,4-dimethylaniline.

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)MolesNotes
3,4-Dimethylaniline121.18242 g2.0Starting amine
Anhydrous Glycerol92.09575 g6.25Reagent
Nitrobenzene123.11210 g1.7Oxidizing agent
Sulfuric Acid (conc.)98.08600 g (326 mL)6.1Dehydrating agent/Catalyst
Ferrous Sulfate (FeSO₄·7H₂O)278.01~10 g-Moderator (optional)
Sodium Hydroxide40.00As required-For neutralization
Water18.02As required-For work-up

3.2 Equipment

  • 5-Liter three-necked round-bottom flask

  • Efficient reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Thermometer

  • Apparatus for steam distillation

  • Separatory funnel

  • Distillation apparatus for vacuum distillation

3.3 Procedure

A. Reaction Setup

  • In the 5-L flask equipped with a reflux condenser and stirrer, combine 3,4-dimethylaniline (242 g), anhydrous glycerol (575 g), nitrobenzene (210 g), and ferrous sulfate (10 g).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid (600 g) in portions. The initial addition will cause a temperature rise. Ensure the temperature does not exceed 120°C.

B. Reaction Execution

  • Gently heat the mixture. The reaction is highly exothermic and will soon become vigorous.[4] Be prepared to remove the heat source. The reaction's own heat should be sufficient to maintain boiling for 30-60 minutes.[4] A wet towel may be placed over the upper part of the flask to aid the condenser if the reaction becomes too violent.[4]

  • Once the initial vigorous boiling subsides, apply heat and maintain a steady reflux for 4-5 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to below 100°C.

C. Work-up and Isolation

  • Carefully dilute the cooled reaction mixture with approximately 2-3 liters of water to dissolve the solids and reduce viscosity.

  • Transfer the diluted mixture to a larger flask suitable for steam distillation. First, steam distill to remove any unreacted nitrobenzene.

  • After the nitrobenzene has been removed, make the solution strongly alkaline by cautiously adding a concentrated sodium hydroxide solution (e.g., 40% w/v). This will liberate the free amine base (this compound).

  • Perform a second steam distillation to isolate the crude this compound. Collect the distillate, which will contain an emulsion of the product and water.

D. Purification

  • Separate the organic layer (crude product) from the aqueous layer in the distillate using a separatory funnel.

  • To remove any residual starting amine, the crude product can be dissolved in dilute acid (e.g., 10% HCl), cooled, and treated with sodium nitrite to diazotize the primary amine, followed by another steam distillation.[4]

  • Dry the final organic product over a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate).

  • Perform a final purification by vacuum distillation to obtain pure this compound.

Experimental Workflow & Data

Figure 3. General experimental workflow for the Skraup synthesis.

Table 1: Summary of Quantitative Data

Parameter Value Notes
Starting Material 3,4-Dimethylaniline CAS: 95-64-7
Molar Ratio (Amine:Glycerol) 1 : 3.1 A significant excess of glycerol is used.
Reaction Temperature Reflux (~130-150°C) The reaction is exothermic; initial heating should be cautious.
Reaction Time 5 hours Time after the initial exothermic phase.
Product Molar Mass 157.21 g/mol C₁₁H₁₁N

| Expected Yield | 75-85% | Yields for Skraup synthesis can be high but are sensitive to conditions. The yield for the parent quinoline is reported as 84-91%.[4] |

Safety Precautions

  • Violent Reaction: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][4][5] The reaction must be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (lab coat, safety glasses, gloves).

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care.

  • Toxic Chemicals: 3,4-Dimethylaniline and nitrobenzene are toxic. Avoid inhalation, ingestion, and skin contact.

  • Pressure Build-up: Ensure the reaction vessel is not sealed and is properly vented through the reflux condenser to prevent pressure build-up.

  • Neutralization: The neutralization of the acidic reaction mixture with a strong base is also highly exothermic and should be performed slowly and with cooling.

References

Application Notes and Protocols for the Friedländer Synthesis of 6,7-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6,7-dimethylquinoline derivatives via the Friedländer synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives with the 6,7-dimethyl substitution pattern are of interest for their potential biological activities.

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a widely used and versatile chemical reaction for the construction of the quinoline ring system.[1][2][3][4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile).[2][5] This condensation is typically catalyzed by acids or bases and can be performed under various reaction conditions, including conventional heating and microwave irradiation.[1][4] The choice of starting materials allows for the synthesis of a wide variety of substituted quinolines, making it a valuable tool in drug discovery and development.

The key starting material for the synthesis of this compound derivatives is a 2-amino-4,5-dimethyl-substituted benzaldehyde or benzophenone. The active methylene compound will determine the substituents at the 2- and 3-positions of the resulting quinoline ring.

Reaction Mechanism and Workflow

The Friedländer synthesis can proceed through two primary mechanistic pathways: an aldol-first pathway or a Schiff base-first pathway.[1]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the aromatic quinoline ring.

  • Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.

The general workflow for the Friedländer synthesis is outlined below.

G cluster_workflow Experimental Workflow start Reactant Mixing (2-Aminoaryl Carbonyl + Active Methylene Compound) catalyst Addition of Catalyst (Acid or Base) start->catalyst reaction Reaction (Heating or Microwave) catalyst->reaction workup Aqueous Work-up (Neutralization and Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for the Friedländer synthesis of quinoline derivatives.

Applications in Drug Discovery and Development

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. While the specific biological roles of this compound derivatives are not as extensively studied as their 6,7-dimethoxy counterparts, the dimethyl substitution pattern is of interest for its potential to modulate kinase activity. For instance, 6,7-dimethyl quinoxaline analogs have been investigated as inhibitors of kinases like GSK3β, which are implicated in neurodegenerative diseases such as Alzheimer's.[6] This suggests that this compound derivatives may also have potential as modulators of key signaling pathways in various diseases.

Experimental Protocols

The following are representative protocols for the synthesis of this compound derivatives using the Friedländer synthesis. Researchers should note that the optimal reaction conditions may vary depending on the specific substrates and available equipment.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2,6,7-Trimethylquinoline-3-carboxylate

This protocol describes the synthesis of a 2,6,7-trimethyl-substituted quinoline derivative using an acid catalyst.

Materials:

  • 4,5-Dimethyl-2-aminobenzaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethyl-2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the pure ethyl 2,6,7-trimethylquinoline-3-carboxylate.

Protocol 2: Base-Catalyzed Synthesis of 2,6,7-Trimethylquinoline

This protocol outlines the synthesis of 2,6,7-trimethylquinoline using a base catalyst.

Materials:

  • 4,5-Dimethyl-2-aminobenzaldehyde

  • Acetone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4,5-dimethyl-2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL), add an excess of acetone (5-10 equivalents).

  • Add a solution of potassium hydroxide (1.2 mmol) in a small amount of water.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2,6,7-trimethylquinoline.

Data Presentation

The following tables summarize representative quantitative data for the Friedländer synthesis of various quinoline derivatives, which can be used as a reference for optimizing the synthesis of this compound analogs.

Table 1: Acid-Catalyzed Friedländer Synthesis of Quinolines

2-Aminoaryl CarbonylActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
2-AminobenzaldehydeEthyl acetoacetateHClEthanolReflux4~85
2-AminobenzophenoneAcetonep-TsOHToluene1106~90
2-Amino-5-chlorobenzaldehydeCyclohexanoneAcetic AcidEthanolReflux5~78

Table 2: Base-Catalyzed Friedländer Synthesis of Quinolines

2-Aminoaryl CarbonylActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
2-AminobenzaldehydeAcetoneKOHEthanol2524~75
2-AminobenzophenoneEthyl cyanoacetatePiperidineEthanolReflux8~88
2-Amino-4-nitrobenzaldehydeMalononitrileNaOHWater/Ethanol803~92

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound derivatives are still under investigation, the quinoline core is a common motif in molecules that target various signaling cascades implicated in cancer and other diseases. For example, the structurally related 6,7-dimethoxyquinoline derivatives are known to inhibit receptor tyrosine kinases such as c-Met and EGFR, which are key components of the PI3K/Akt/mTOR signaling pathway.[7]

The logical relationship in the design of these compounds involves the strategic placement of substituents on the quinoline scaffold to achieve selective interactions with the ATP-binding pocket of target kinases. The 6,7-dimethyl groups can influence the electronic properties and steric profile of the molecule, potentially leading to novel inhibitor designs.

G cluster_pathway Potential Kinase Inhibition Pathway ligand This compound Derivative kinase Kinase Active Site (e.g., GSK3β, EGFR, c-Met) ligand->kinase Binds to inhibition Inhibition of Phosphorylation kinase->inhibition Leads to atp ATP atp->kinase Binds to downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) inhibition->downstream Blocks cellular Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) downstream->cellular Regulates

Caption: A potential signaling pathway targeted by this compound derivatives, based on related compounds.

Conclusion

The Friedländer synthesis provides a robust and adaptable method for the preparation of this compound derivatives. The protocols and data presented in this document offer a starting point for researchers to synthesize and explore the biological activities of this class of compounds. Further investigation into the specific signaling pathways modulated by this compound derivatives is warranted to fully elucidate their therapeutic potential in areas such as oncology and neurodegenerative diseases.

References

Experimental protocol for the synthesis of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6,7-dimethylquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The synthesis is achieved through the Skraup reaction, a modification of the Doebner-von Miller reaction, which facilitates the construction of the quinoline core. This protocol outlines a robust procedure for the reaction of 3,4-dimethylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The quinoline ring system is a key structural component in numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline core significantly influences its biological and physical properties. This compound, with methyl groups on the benzene ring, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and materials science.

The Skraup synthesis, a classic and reliable method, is employed for the preparation of this compound. This reaction involves the cyclization of an aromatic amine, in this case, 3,4-dimethylaniline, with glycerol in a strongly acidic and oxidizing environment. The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the aromatic quinoline ring.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Skraup reaction is depicted below:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 3,4-Dimethylaniline

  • Glycerol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for steam distillation (optional)

  • Apparatus for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to 3,4-dimethylaniline with cooling in an ice bath to control the initial exothermic reaction.

  • Addition of Oxidizing Agent: To this mixture, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise while stirring.

  • Addition of Glycerol: Heat the mixture to approximately 100°C. Add anhydrous glycerol dropwise from the dropping funnel over a period of about 30 minutes. The reaction is exothermic, and the temperature should be carefully controlled to not exceed 140°C.

  • Reaction: After the addition of glycerol is complete, continue to heat the reaction mixture at 130-140°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a large beaker containing crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to dissipate the heat generated.

    • The crude this compound will separate as an oil or a solid.

  • Isolation and Purification:

    • Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Data Presentation

ParameterValue
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Appearance Solid
Melting Point 64-65 °C
Boiling Point 274-275 °C at 760 mmHg
Typical Yield 60-70%

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Mix 3,4-Dimethylaniline, H₂SO₄, and Oxidizing Agent add_glycerol 2. Heat and Add Glycerol reagents->add_glycerol reflux 3. Reflux at 130-140°C add_glycerol->reflux quench 4. Quench with Ice-Water reflux->quench neutralize 5. Neutralize with NaOH quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify (Distillation/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Reaction_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H₂O h2so4 H₂SO₄ (catalyst) michael_adduct Michael Adduct acrolein->michael_adduct aniline 3,4-Dimethylaniline aniline->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & -H₂O final_product This compound dihydroquinoline->final_product oxidant Oxidizing Agent

Caption: Simplified mechanism of the Skraup synthesis of this compound.

Conclusion

The protocol detailed in this application note describes a reliable and effective method for the synthesis of this compound using the Skraup reaction. This procedure is well-suited for laboratory-scale preparations and provides a foundation for the synthesis of various quinoline derivatives. The straightforward nature of the reaction and the availability of the starting materials make this an accessible route for researchers in organic synthesis, medicinal chemistry, and materials science. Adherence to the outlined protocol should enable the consistent and efficient production of this compound for further research and development applications.

Application Note: Comprehensive Analytical Characterization of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of 6,7-Dimethylquinoline, a key heterocyclic compound. The following sections outline protocols for chromatographic and spectroscopic techniques essential for identity confirmation, purity assessment, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds like this compound. It provides information on the compound's retention time and mass-to-charge ratio of fragment ions, enabling high-confidence identification.

Experimental Protocol
  • Instrumentation: A standard gas chromatograph equipped with a mass spectrometer (e.g., single quadrupole) is utilized.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or methanol.

    • Vortex the solution to ensure complete dissolution.

    • If necessary, filter the solution through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms ((5%-phenyl)-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Injection Volume: 1 µL.[1]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected ValueReference
Molecular FormulaC₁₁H₁₁N[2][3]
Molecular Weight157.21 g/mol [2][3]
Kovats Retention Index (Non-polar column)~1400-1430[4][5]
Molecular Ion (M⁺)m/z 157[5]
Key Fragment Ionsm/z 156, 142, 115[5]

Note: Retention indices and fragmentation patterns are based on data for dimethylquinoline isomers and may vary slightly for this compound.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh & Dissolve This compound p2 Vortex to Mix p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject Sample p3->a1 a2 GC Separation (Capillary Column) a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Acquire Chromatogram & Mass Spectrum a4->d1 d2 Identify Peaks (Retention Time) d1->d2 d3 Confirm Structure (Fragmentation Pattern) d2->d3

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment and quantification of non-volatile compounds. A reverse-phase method is suitable for this compound.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.[6]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve ~1 mg of this compound reference standard in 10 mL of diluent (e.g., Acetonitrile/Water 50:50, v/v) to get a 100 µg/mL solution.[6]

    • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.[6]

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[6][7]

      • B: 0.1% Formic Acid in Acetonitrile.[6][7]

    • Gradient Program:

      • Start with 10% B.

      • Linear gradient to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 254 nm or a wavelength maximum determined by a UV scan of the compound.[6] Quinoline and its derivatives are known to absorb UV radiation.[8]

    • Injection Volume: 10 µL.[6]

Data Presentation

Table 2: Typical HPLC Data for this compound

ParameterRecommended Condition/Value
Column TypeC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water with Formic Acid
Detection Wavelength~254 nm
Expected OutcomeA sharp, symmetric peak for purity assessment

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Standard & Sample Solutions p2 Filter Solutions (0.45 µm) p1->p2 a1 Inject into HPLC p2->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Calculate Purity/% Assay d2->d3

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Experimental Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[9]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra.

    • For unambiguous assignments, 2D NMR experiments such as COSY and HSQC can be performed.[9]

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom Position¹³C Chemical Shift (ppm)[10]Proton Assignment¹H Chemical Shift (ppm) (Predicted)
C2149.3H2~8.7 (dd)
C3120.9H3~7.2 (dd)
C4135.2H4~8.0 (d)
C4a128.0--
C5127.1H5~7.8 (s)
C6136.56-CH₃~2.4 (s)
C7137.47-CH₃~2.4 (s)
C8129.2H8~7.5 (s)
C8a147.2--
6-CH₃20.0--
7-CH₃20.4--

Note: ¹H NMR shifts are predicted based on general quinoline structures and substituent effects. Actual values may vary.

Visualization: NMR Logic Diagram

NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Structural Information Obtained compound This compound Sample in Deuterated Solvent nmr_1h 1H NMR compound->nmr_1h nmr_13c 13C NMR compound->nmr_13c nmr_2d 2D NMR (COSY, HSQC) compound->nmr_2d info_1h Proton Environments (Chemical Shift, Multiplicity) nmr_1h->info_1h info_13c Carbon Skeleton (Number & Type of Carbons) nmr_13c->info_13c info_2d Connectivity (H-H & C-H Correlations) nmr_2d->info_2d final_structure Complete Structural Elucidation info_1h->final_structure info_13c->final_structure info_2d->final_structure

Caption: Logical flow for structural elucidation using NMR.

Other Key Analytical Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000-400 cm⁻¹.[1][11]

  • Data: Table 4: Expected FTIR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Vibration Type
    3100-3000 Aromatic C-H Stretch
    2980-2850 Aliphatic C-H Stretch (CH₃)
    1620-1580 C=C and C=N Ring Stretching
    1510-1450 Aromatic Ring Stretching

    | 900-675 | Aromatic C-H Out-of-Plane Bending |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and confirming the presence of the quinoline chromophore.

  • Protocol: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance is measured over a range of 200-400 nm.[12]

  • Data: Quinoline itself shows characteristic absorption maxima.[13] For this compound, expect absorption maxima (λ_max) in the regions of ~230 nm and ~300-320 nm, characteristic of the quinoline aromatic system.[8]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.

  • Protocol (DSC): A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[12]

  • Protocol (TGA): A sample is heated in a controlled atmosphere on a microbalance to measure weight change as a function of temperature.[12]

  • Data: DSC will show an endothermic peak corresponding to the melting point. TGA will show the temperature at which the compound begins to decompose.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6,7-Dimethylquinoline and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and quantification of 6,7-Dimethylquinoline and its structural isomers using High-Performance Liquid Chromatography (HPLC) with UV detection. Quinoline and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The precise and reliable analysis of specific isomers like this compound is critical for quality control, impurity profiling, and pharmacokinetic studies in drug discovery and development.[2] This document outlines a robust reversed-phase HPLC (RP-HPLC) method, offering a starting point for method development and validation.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and material science.[1] The biological activity of these compounds is often highly dependent on their isomeric form. Therefore, the ability to separate and quantify specific isomers, such as this compound from other dimethylquinoline isomers, is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of such compounds due to its high sensitivity, selectivity, and reproducibility.[1][2] This application note details a comprehensive HPLC method suitable for the analysis of this compound and its isomers.

Experimental Protocols

This section details the recommended materials and methods for the HPLC analysis of this compound and its isomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.[2]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[1] Water should be of high purity (e.g., Milli-Q).

  • Analytes: this compound and its relevant isomers (e.g., 4,6-Dimethylquinoline, 6,8-Dimethylquinoline).

Chromatographic Conditions

A starting set of chromatographic conditions is presented in Table 1. Optimization may be necessary depending on the specific isomers being separated and the HPLC system used.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)[2]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN)[3][4]
Gradient 30-70% B over 20 minutes, then hold at 70% B for 5 minutes
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C
Detection Wavelength 225 nm or 254 nm[2][5]
Injection Volume 10 µL[1][2]
Run Time 30 minutes
Sample Preparation

Accurate sample preparation is crucial for reliable HPLC analysis.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and each of its isomers into separate 10 mL volumetric flasks.

    • Dissolve the standards in a suitable solvent, such as methanol or the mobile phase, and sonicate briefly to ensure complete dissolution.

    • Dilute to the mark with the same solvent to obtain stock solutions of 1 mg/mL.

    • Prepare working standards of desired concentrations by serial dilution of the stock solutions with the mobile phase.

  • Sample Preparation (for example, from a reaction mixture or formulation):

    • Accurately weigh a portion of the sample expected to contain the analytes.

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.

    • Sonicate for 10-15 minutes to ensure complete dissolution of the analytes.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

Data Presentation

Quantitative data derived from the HPLC analysis should be systematically recorded and analyzed.

Quantitative Data Summary

The following table summarizes the typical performance characteristics expected from a well-optimized HPLC method for the analysis of quinoline derivatives.[1]

Table 2: HPLC Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2]
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]

  • Quantification: Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas on the calibration curve.[1]

Mandatory Visualization

Logical Relationship of this compound and its Isomers

G Structural Isomers of Dimethylquinoline Dimethylquinoline Dimethylquinoline (C11H11N) Isomer1 This compound Dimethylquinoline->Isomer1 is an isomer of Isomer2 4,6-Dimethylquinoline Dimethylquinoline->Isomer2 is an isomer of Isomer3 6,8-Dimethylquinoline Dimethylquinoline->Isomer3 is an isomer of Isomer4 Other Positional Isomers Dimethylquinoline->Isomer4 is an isomer of

Caption: Relationship of this compound and its isomers.

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Sonication B->C D Dilution to Final Concentration C->D E Filtration (0.45 µm filter) D->E F Injection into HPLC System E->F G Chromatographic Separation (C18 Column, Gradient Elution) F->G H UV Detection G->H I Peak Integration & Area Measurement H->I J Calibration Curve Construction I->J K Quantification of Analytes J->K

Caption: General workflow for the HPLC analysis of quinolines.

References

Application Note: Identification of 6,7-Dimethylquinoline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification of 6,7-Dimethylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are adapted from established protocols for quinoline analysis and are intended to serve as a robust starting point for researchers in various fields, including environmental analysis, pharmaceutical development, and quality control. This document outlines sample preparation, GC-MS instrument parameters, and expected data outcomes, including retention time and mass spectral fragmentation patterns.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with diverse applications in the manufacturing of dyes, pharmaceuticals, and agrochemicals. Due to their potential biological activity and environmental presence, a reliable and sensitive analytical method for the identification of specific quinoline derivatives is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. This protocol provides a detailed workflow for the qualitative analysis of this compound.

Experimental Protocol

Sample Preparation (Ultrasonic Extraction)

This protocol is a general guideline and may require optimization based on the sample matrix. A method adapted for solid samples, such as textiles or soil, is described below.[1][2][3]

  • Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.

  • Add 15 mL of a suitable organic solvent, such as toluene.[1][3]

  • Place the sample in an ultrasonic bath and extract at 40°C for 30 minutes.[2][3]

  • After extraction, allow the sample to cool to room temperature.

  • Filter the organic extract through a 0.45 µm polytetrafluoroethylene (PTFE) or similar filter membrane to remove particulate matter.[1][3]

  • The filtrate is now ready for GC-MS analysis.

For liquid samples, a simple dilution with a compatible solvent like methanol or dichloromethane to a concentration of approximately 10 µg/mL may be sufficient.[4] Ensure the final sample is free of particles.[4][5]

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and can be optimized for specific instrumentation and analytical goals. The conditions are based on established methods for quinoline analysis.[1][3]

Parameter Value
Gas Chromatograph Agilent 7890 or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[3][6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Inlet Temperature 250°C[1][3]
Injection Volume 1.0 µL
Injection Mode Splitless[3]
Oven Temperature Program Initial: 90°C, hold for 2 minRamp: 20°C/min to 260°CHold: 3 min at 260°C[1][3]
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Ion Source Temperature 230°C[1]
Quadrupole Temperature 150°C[1]
Interface Temperature 250°C[1]
Mass Scan Range 30-200 amu[1]
Solvent Delay 2.0 min[1]

Data Presentation and Interpretation

Expected Retention Time

The retention time for this compound will need to be determined experimentally using a certified reference standard under the specified conditions. Factors influencing retention time include the compound's boiling point, its interaction with the stationary phase of the GC column, and the oven temperature program.[7] Generally, for non-polar columns like the DB-5MS, elution order follows the boiling points of the compounds.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragment ions. Based on its chemical structure and data from related dimethylquinoline isomers, the following quantitative data is expected:

Parameter Value Source/Comment
Molecular Formula C₁₁H₁₁NPubChem
Molecular Weight 157.21 g/mol PubChem
Molecular Ion (M+) m/z 157Expected base peak or prominent peak.
Key Fragment Ion (M-1) m/z 156From the loss of a hydrogen atom.
Key Fragment Ion (M-15) m/z 142From the loss of a methyl group (-CH₃). This is a characteristic fragmentation for dimethylquinolines.
Other Potential Fragments m/z 115, 129Further fragmentation of the quinoline ring structure.

Note: The relative abundances of these ions should be confirmed by running a standard of this compound.

Experimental Workflow

The overall workflow for the identification of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Sample Weighing (1.0 g) Solvent 2. Solvent Addition (Toluene, 15 mL) Sample->Solvent Ultrasonic 3. Ultrasonic Extraction (40°C, 30 min) Solvent->Ultrasonic Filter 4. Filtration (0.45 µm filter) Ultrasonic->Filter GC_Inject 5. GC Injection (1 µL, Splitless) Filter->GC_Inject GC_Separation 6. Chromatographic Separation (DB-5MS Column) GC_Inject->GC_Separation MS_Ionization 7. MS Ionization & Fragmentation (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection 8. Mass Detection (m/z 30-200) MS_Ionization->MS_Detection Data_Acquisition 9. Data Acquisition MS_Detection->Data_Acquisition RT_ID 10. Retention Time Identification Data_Acquisition->RT_ID MS_ID 11. Mass Spectrum Library Comparison Data_Acquisition->MS_ID Final_ID 12. Compound Identification RT_ID->Final_ID MS_ID->Final_ID

Caption: Experimental workflow for this compound identification.

Conclusion

This application note provides a detailed and actionable GC-MS protocol for the identification of this compound. The outlined procedures for sample preparation and instrument parameters, derived from established methods for similar analytes, offer a solid foundation for researchers. Successful identification will rely on the experimental determination of the compound's retention time and a comparison of its mass spectrum with reference data. This method is suitable for professionals in research, drug development, and quality assurance who require sensitive and specific analytical techniques for quinoline derivatives.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of 6,7-dimethylquinoline. This document outlines the expected chemical shifts, provides a general experimental protocol for sample analysis, and includes visualizations to aid in understanding the molecular structure and spectral assignment workflow. Quinolines are a significant class of heterocyclic compounds, forming the core structure of many pharmaceuticals and natural products.[1] A precise understanding of their molecular structure through techniques like NMR is crucial for structure-activity relationship (SAR) studies and the advancement of drug discovery programs.[1]

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms in the molecule. The following diagram illustrates the standard IUPAC numbering for the this compound ring system.

NMR_Assignment_Workflow NMR Spectral Assignment Workflow for this compound A Acquire 1D 1H NMR Spectrum D Identify Methyl Singlets (1H) A->D F Identify Aromatic Protons (1H) A->F B Acquire 1D 13C NMR Spectrum L Use HSQC to Correlate Protons to Directly Attached Carbons B->L C Acquire 2D NMR (COSY, HSQC, HMBC) H Use COSY to Identify Coupled Protons (H2, H3, H4) C->H C->L N Use HMBC to Identify Long-Range H-C Correlations C->N E Assign 6-CH3 and 7-CH3 (1H) D->E E->L G Analyze Splitting Patterns (Multiplicity) and Coupling Constants (J) F->G J Identify Aromatic Singlets (H5, H8) F->J G->H I Assign H2, H3, H4 based on Chemical Shift and Coupling H->I I->L K Assign H5 and H8 J->K K->L M Assign C2, C3, C4, C5, C8, 6-CH3, 7-CH3 L->M P Final Spectral Assignment M->P O Assign Quaternary Carbons (C4a, C6, C7, C8a) N->O O->P

References

Practical Applications of 6,7-Disubstituted Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While the quinoline scaffold is a cornerstone in medicinal chemistry, research on derivatives with a 6,7-dimethyl substitution pattern is notably limited in publicly available literature. However, the closely related 6,7-dimethoxyquinoline core is a well-established "privileged scaffold," demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This document will focus on the practical applications of 6,7-dimethoxyquinoline derivatives as a comprehensive example of the therapeutic potential of this class of compounds, providing detailed protocols and data for researchers, scientists, and drug development professionals.

6,7-Dimethoxyquinoline Derivatives as Potent Kinase Inhibitors in Oncology

Derivatives of 6,7-dimethoxyquinoline have emerged as a versatile class of compounds in the design of targeted cancer therapies. Their structural framework allows for effective interaction with the ATP-binding pockets of various kinases, leading to the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Primary Mechanisms of Action

The anticancer activity of 6,7-dimethoxyquinoline derivatives is often multifaceted, targeting several key oncogenic pathways:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many derivatives are potent inhibitors of RTKs such as the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met).[1] Dysregulation of these kinases is a common driver of tumor growth.

  • PI3K/Akt/mTOR Pathway Modulation: This critical signaling cascade, which governs cell growth and survival, is another key target.[1]

  • DNA Topoisomerase I Inhibition: Some derivatives can interfere with DNA replication and repair mechanisms by inhibiting topoisomerase I.[1]

  • Disruption of Microtubule Dynamics: Certain analogs can disrupt the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[1]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various 6,7-dimethoxyquinoline derivatives against several cancer cell lines.

Compound IDModificationTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
12n 4-anilinoquinoline with benzimidazole moietyc-Met0.030 ± 0.008MKN-45 (gastric)[2]
Compound 27 4-anilinoquinazoline with methylbenzamideVEGFR-20.016 ± 0.002Hep-G2, MCF-7[3]
Compound 7 4-anilinoquinazoline with urea moietyEGFRWT0.0008A549 (lung)[3]
Compound 7 4-anilinoquinazoline with urea moietyEGFRL858R/T790M0.0027A549 (lung)[3]

Note: The data presented is for 6,7-dimethoxy-4-anilinoquinazoline and 6,7-dimethoxy-4-anilinoquinoline derivatives, which are structurally related to the 6,7-dimethylquinoline core.

Experimental Protocols

General Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives

This protocol outlines a general two-step synthesis for 4-anilino-6,7-dimethoxyquinoline derivatives, which are potent c-Met inhibitors.[2]

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinoline

  • To a solution of 6,7-dimethoxy-quinolin-4-ol in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-dimethoxyquinoline.

Step 2: Synthesis of 4-anilino-6,7-dimethoxyquinoline Derivatives

  • Dissolve 4-chloro-6,7-dimethoxyquinoline and the desired substituted aniline in a suitable solvent (e.g., isopropanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., cold isopropanol) and dry under vacuum to yield the final product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of synthesized compounds against a target kinase (e.g., c-Met, EGFR).[1]

Materials:

  • Recombinant human kinase (e.g., c-Met, EGFR)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the final desired concentrations.

  • Kinase Reaction Setup:

    • To the wells of the assay plate, add the diluted test compounds.

    • Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the kinase and substrate peptide to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6,7-Dimethoxyquinoline Derivative Compound->RTK Inhibition

Caption: Inhibition of RTK signaling by 6,7-dimethoxyquinoline derivatives.

Experimental_Workflow start Start: 6,7-Dimethoxy- quinolin-4-ol step1 Step 1: Chlorination (POCl₃) start->step1 intermediate Intermediate: 4-Chloro-6,7- dimethoxyquinoline step1->intermediate step2 Step 2: Nucleophilic Substitution (Substituted Aniline) intermediate->step2 product Final Product: 4-Anilino-6,7- dimethoxyquinoline Derivative step2->product assay Biological Evaluation: Kinase Inhibition Assay product->assay

Caption: Synthetic workflow for 4-anilino-6,7-dimethoxyquinoline derivatives.

References

Application Notes and Protocols for the Use of 6,7-Dimethylquinoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology. The substitution pattern on the quinoline ring plays a crucial role in determining the potency and selectivity of these inhibitors. This document focuses on the application of the 6,7-dimethylquinoline core in the design and development of novel kinase inhibitors. While the 6,7-dimethoxyquinoline scaffold is more extensively studied, the 6,7-dimethyl analogue presents a lipophilic alternative that can offer a distinct pharmacological profile.

These application notes provide an overview of the potential kinase targets for this compound derivatives, drawing parallels from the well-documented activity of its close structural analogues. Detailed protocols for the synthesis, in vitro kinase assays, and cell-based assays are provided to guide researchers in the evaluation of this compound-based compounds.

Potential Kinase Targets and Rationale

Based on extensive research on structurally related 6,7-disubstituted quinolines, derivatives of this compound are anticipated to show inhibitory activity against several key kinase families implicated in cancer and other diseases.

  • c-Met (Hepatocyte Growth Factor Receptor): The HGF/c-Met signaling pathway is a critical driver of cell proliferation, survival, and angiogenesis.[1] Dysregulation of this pathway is implicated in numerous cancers. The 6,7-dimethoxy-4-anilinoquinoline scaffold has been shown to be a potent inhibitor of c-Met.[2] It is hypothesized that the 6,7-dimethyl substitution can also be accommodated in the ATP-binding pocket of c-Met, potentially offering a different selectivity profile.

  • Glycogen Synthase Kinase 3β (GSK3β): GSK3β is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.[3] Notably, analogues of 6,7-dimethylquinoxaline have demonstrated selectivity for GSK3β.[4] This suggests that the this compound scaffold could also be a promising starting point for the development of GSK3β inhibitors.

Data Presentation: Kinase Inhibitory Activity of Structurally Related Compounds

The following tables summarize the quantitative inhibitory activities of 6,7-dimethoxyquinoline derivatives against key kinase targets. This data can serve as a benchmark for evaluating newly synthesized this compound analogues.

Table 1: Inhibitory Activity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives against c-Met Kinase

Compound IDc-Met IC50 (µM)Cancer Cell LineCell-based IC50 (µM)
12n0.030 ± 0.008A549 (Lung)low micromolar
MCF-7 (Breast)low micromolar
MKN-45 (Gastric)low micromolar

Data synthesized from studies on 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety.[2]

Table 2: Inhibitory Activity of a GSK3β Inhibitor

CompoundTarget KinaseIC50 (µM)
GSK-3β inhibitor 7GSK3β5.25

This data is for a known GSK3β inhibitor and can be used as a reference.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Inhibitor This compound Inhibitor Inhibitor->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start Starting Materials Synth Synthesis of This compound Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Biochem In Vitro Kinase Assay (IC50 Determination) Purify->Biochem Cell Cell-Based Assay (e.g., MTT for Viability) Biochem->Cell OnTarget On-Target Validation (e.g., Western Blot) Cell->OnTarget SAR Structure-Activity Relationship (SAR) OnTarget->SAR ADMET ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy ADMET->InVivo

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of 6,7-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols to assess the anti-proliferative activity of 6,7-Dimethylquinoline derivatives. This document details the experimental procedures for evaluating cytotoxicity, analyzing cell cycle progression, and detecting apoptosis. Additionally, it outlines the key signaling pathways implicated in the anti-proliferative effects of quinoline compounds.

Quantitative Analysis of Anti-proliferative Activity

The anti-proliferative potency of this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the anti-proliferative activities of representative quinoline derivatives, including those with structural similarities to this compound, against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6,7-disubstituted-4-phenoxyquinoline derivative 42 H460 (Lung)0.00121 (c-Met)[1]
HT-29 (Colon)-[1]
MKN-45 (Gastric)-[1]
A549 (Lung)-[1]
U87MG (Glioblastoma)-[1]
Quinolinone derivative 4 HUVEC (Endothelial)84.8[2]
Quinolinone derivative 5 HUVEC (Endothelial)58.1[2]
Quinazoline derivative 11d VEGFR2 Kinase5.49[3]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ] mTOR Kinase0.064[4]
Tetrahydroquinoline derivative 10e A549 (Lung)0.033[5]
MDA-MB-231 (Breast)0.63[5]
Tetrahydroquinoline derivative 10h MCF-7 (Breast)0.087[5]
Tetrahydroquinoline derivative 10d A549 (Lung)0.062[5]
MCF-7 (Breast)0.58[5]
MDA-MB-231 (Breast)1.003[5]

Experimental Protocols

Detailed methodologies for assessing the anti-proliferative effects of this compound derivatives are provided below.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[9]

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][9]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

2.1.2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass.[12]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]

    • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.[11][13]

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm or 565 nm.[11][13]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2]

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[9]

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound derivatives for the desired time.[2]

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.[2]

    • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[2]

    • Incubation: Incubate in the dark at room temperature for 30 minutes.[2]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[2]

Apoptosis Detection

The Annexin V/PI double staining assay is a common method for detecting apoptotic cells by flow cytometry.[14]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.[14] This allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

  • Protocol:

    • Cell Culture and Treatment: Treat cells with this compound derivatives to induce apoptosis.

    • Cell Harvesting: Collect cells and wash with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[16]

    • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide.[17]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[16]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anti-proliferative effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[16]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline derivatives function as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[18] By binding to the ATP-binding site of these kinases, they block downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[16]

EGFR_VEGFR_Signaling_Pathway Ligand_EGFR EGF EGFR EGFR Ligand_EGFR->EGFR PI3K PI3K EGFR->PI3K Ligand_VEGFR VEGF VEGFR VEGFR Ligand_VEGFR->VEGFR VEGFR->PI3K Quinoline This compound Derivatives Quinoline->EGFR Quinoline->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of EGFR and VEGFR Signaling by this compound Derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[14] Quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinoline This compound Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Downregulation of the PI3K/Akt/mTOR Pathway by this compound Derivatives.

Induction of Cell Cycle Arrest and Apoptosis

By interfering with critical signaling pathways, this compound derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[7] Furthermore, these compounds can trigger programmed cell death, or apoptosis, leading to the elimination of cancer cells.[19]

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with This compound Derivatives Start->Treatment Viability Assess Cell Viability (MTT / SRB Assay) Treatment->Viability Cell_Cycle Analyze Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Detect Apoptosis (Annexin V / PI) Treatment->Apoptosis Data Data Analysis & Interpretation Viability->Data Cell_Cycle->Data Mechanism Investigate Mechanism (Western Blot) Apoptosis->Mechanism Apoptosis->Data Mechanism->Data

Caption: Experimental Workflow for Assessing Anti-proliferative Effects.

Conclusion

The protocols outlined in this document provide a robust framework for assessing the anti-proliferative effects of this compound derivatives. By employing a combination of cell viability assays, cell cycle analysis, and apoptosis detection methods, researchers can effectively characterize the anti-cancer properties of these compounds. Further investigation into their impact on key signaling pathways, such as the EGFR/VEGFR and PI3K/Akt/mTOR pathways, will provide valuable insights into their mechanisms of action and facilitate the development of novel targeted cancer therapies.

References

Application Note: High-Purity Isolation of 6,7-Dimethylquinoline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 6,7-Dimethylquinoline using flash column chromatography. This method is designed to efficiently remove synthetic byproducts and other impurities, yielding a high-purity product suitable for downstream applications in research and drug development.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is crucial for obtaining reliable data in subsequent biological assays and for meeting stringent quality standards in drug development. Column chromatography is a robust and widely used technique for the purification of organic compounds.[1] This document outlines a systematic approach to the purification of this compound, from the selection of appropriate stationary and mobile phases to the final isolation of the purified product.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For the purification of moderately polar compounds like quinoline derivatives, silica gel is a commonly employed stationary phase.[1] The choice of the mobile phase, a mixture of solvents with varying polarities, is critical for achieving effective separation. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively eluted from the column.[3]

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between this compound and its impurities, with a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1]

Table 1: Recommended Solvent Systems for TLC Analysis

PolarityPrimary SolventCo-SolventTypical Ratio (v/v)Notes
Low to MediumHexane / HeptaneEthyl Acetate9:1 to 1:1A good starting point for many organic compounds.[3]
Medium to HighDichloromethane (DCM)Methanol (MeOH)99:1 to 9:1Effective for more polar quinoline analogs.[3]
AlternativeTolueneAcetone9:1 to 1:1Offers different selectivity compared to ester-based systems.[3]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Gently draw a baseline with a pencil about 1 cm from the bottom of a silica gel TLC plate.[4]

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the baseline of the TLC plate. The ideal starting spot should be 1-2 mm in diameter.[4]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[4] Cover the chamber to allow for solvent vapor saturation.[4]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of crude this compound using a silica gel stationary phase.

Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected mobile phase solvents (e.g., Hexane and Ethyl Acetate)

  • Dichloromethane (for sample loading)

  • Sand (acid-washed)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Workflow Diagram

G Workflow for Column Chromatography Purification A Slurry Preparation (Silica Gel + Initial Mobile Phase) B Column Packing A->B Pour slurry C Sample Loading (Dry or Wet Method) B->C Add sample D Elution (Isocratic or Gradient) C->D Start solvent flow E Fraction Collection D->E Collect eluent F TLC Monitoring of Fractions E->F Analyze fractions G Pooling of Pure Fractions F->G Identify pure fractions H Solvent Removal (Rotary Evaporation) G->H Combine and concentrate I Pure this compound H->I Isolate product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

  • Column Preparation:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[2]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1][3]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[2]

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[6]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.[6][7]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.[2][3] Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[2][3]

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.[1]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[3]

    • Collect the eluent in fractions of appropriate volume in test tubes or a fraction collector.[2][3]

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.[1][2]

    • Combine the pure fractions.[1][3]

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.[1][3]

Data Presentation

Table 2: Example Purification Data

ParameterValue
Crude Sample Weight1.0 g
Silica Gel Weight50 g (50:1 ratio)
Column Dimensions40 mm x 300 mm
Initial Mobile Phase95:5 Hexane:Ethyl Acetate
Final Mobile Phase80:20 Hexane:Ethyl Acetate
Elution MethodGradient
Fractions Containing Pure Product15-25
Purified Product Weight0.85 g
Yield85%
Purity (by HPLC/NMR)>99%

Note: This is example data and actual results may vary.

Troubleshooting

Troubleshooting Diagram

G Troubleshooting Common Column Chromatography Issues A Poor Separation Sol_A1 Optimize Mobile Phase (Adjust Polarity) A->Sol_A1 Sol_A2 Use a Shallower Gradient A->Sol_A2 Sol_A3 Change Stationary Phase A->Sol_A3 B Cracked Silica Bed Sol_B1 Ensure Proper Column Packing B->Sol_B1 Sol_B2 Do Not Let Column Run Dry B->Sol_B2 C Compound Won't Elute Sol_C1 Increase Mobile Phase Polarity C->Sol_C1 D Compound Elutes Too Quickly Sol_D1 Decrease Mobile Phase Polarity D->Sol_D1

Caption: Common issues and solutions in column chromatography.

Safety and Handling

  • This compound and its structural analogs may cause skin and eye irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure for detailed safety information.[8][10]

This detailed protocol provides a robust starting point for the purification of this compound. Researchers may need to optimize the mobile phase composition and gradient based on the specific impurity profile of their crude material.

References

Purifying 6,7-Dimethylquinoline: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the purification of 6,7-Dimethylquinoline, a key heterocyclic compound, using recrystallization techniques. The focus is on providing robust methodologies for achieving high purity suitable for research, and drug development applications. This guide covers solvent selection, experimental procedures, and data presentation to aid researchers in developing effective purification strategies.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to remove impurities such as starting materials, byproducts, and reagents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures.[1] The principle of recrystallization relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2] As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.[3] Impurities, being present in smaller quantities, remain dissolved in the solvent, and are thus separated from the purified crystals upon filtration.[2]

The choice of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[1] For quinoline derivatives, common solvents for recrystallization include ethanol, methanol, acetone, and various solvent mixtures.[1][4]

This application note provides a detailed protocol for the recrystallization of this compound, drawing upon established methods for structurally similar compounds.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables present illustrative data to guide the researcher. These values are based on general principles of recrystallization for quinoline derivatives and should be determined experimentally for precise applications.

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent SystemSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol (95%)~0.5~5.0
Methanol~0.8~7.0
Acetone~1.2~10.0
Ethanol/Water (9:1)~0.2~4.5
Toluene~2.0~15.0
Hexane<0.1~0.5

Table 2: Illustrative Purity and Yield Data for Recrystallization of this compound

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Ethanol (95%)90>9885
Methanol90>9880
Acetone90>9775
Ethanol/Water (9:1)90>9990

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound. The protocol is adapted from procedures for similar quinoline derivatives, such as 6,7-dimethoxy-4-phenoxy-quinoline.[5]

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol and Deionized Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Protocol 1: Single-Solvent Recrystallization (Using 95% Ethanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a clean Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 15-20 mL) and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared to cease, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods.

Protocol 2: Two-Solvent Recrystallization (Using Ethanol and Water)

This method is particularly useful when a single solvent does not provide the ideal solubility characteristics. In this system, this compound is soluble in ethanol (the "good" solvent) and insoluble in water (the "bad" or "anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol, as described in Protocol 1.[5]

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise with continuous swirling until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.[5]

  • Re-dissolution: Reheat the solution gently until it becomes clear again. If it does not become clear, add a very small amount of hot ethanol.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Collection, Washing, and Drying: Collect, wash with a small amount of a cold ethanol/water mixture, and dry the crystals as outlined in Protocol 1.

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_compound Crude this compound add_solvent Add Minimum Hot Solvent crude_compound->add_solvent dissolved_solution Clear, Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cooling Slow Cooling to RT hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: General workflow for the recrystallization of this compound.

Two_Solvent_Recrystallization start Dissolve Crude Compound in Minimal Hot 'Good' Solvent (e.g., Ethanol) add_antisolvent Add 'Bad' Solvent (e.g., Water) Dropwise to Hot Solution until Turbidity Persists start->add_antisolvent reheat Reheat to Clarity add_antisolvent->reheat cool Slow Cooling & Ice Bath reheat->cool isolate Isolate Crystals (Filtration, Washing, Drying) cool->isolate end Pure Crystals isolate->end

Caption: Logical steps for a two-solvent recrystallization procedure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,7-Dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most common and well-established methods for the synthesis of this compound involve the Skraup, Doebner-von Miller, and Combes quinoline syntheses, typically starting from 3,4-dimethylaniline.[1]

Q2: I am planning a Skraup synthesis of this compound. What are the major challenges I should be aware of?

The Skraup reaction is known to be highly exothermic and can be difficult to control.[2][3] Key challenges include:

  • Vigorous Reaction: The reaction can be violent if not properly moderated.[4][5]

  • Tar Formation: The harsh acidic and oxidizing conditions often lead to the formation of significant amounts of tar, which can complicate product isolation.[3]

  • Low Yields: Without careful control of reaction conditions, the yield of the desired product can be low.[3]

Q3: My Doebner-von Miller reaction to synthesize a substituted quinoline is resulting in a low yield and a lot of polymer. How can I improve this?

A primary challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3][6] To minimize this and improve your yield, consider the following:

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization.[3]

  • Gradual Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[6]

  • Temperature Control: While heating is necessary, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[6]

Q4: I am concerned about regioselectivity in the Combes synthesis of a substituted quinoline. What factors influence the outcome?

Regioselectivity is a key consideration in the Combes synthesis when using unsymmetrical ketones. The formation of different regioisomers is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7] For the synthesis of 2,4,6,7-tetramethylquinoline from 3,4-dimethylaniline and acetylacetone, the reaction is expected to yield a single product due to the symmetry of acetylacetone.

Q5: What are the best methods for purifying crude this compound?

The most common methods for purifying quinoline derivatives are recrystallization and column chromatography.[4][8][9]

  • Recrystallization: This is a good option if the impurities have significantly different solubilities from the product. Common solvent systems for quinolines include ethanol, methanol, and mixtures like ethanol/water.[4]

  • Column Chromatography: This is effective for separating the product from impurities with similar polarities, such as isomers or byproducts. Silica gel is a common stationary phase, with eluents like hexane/ethyl acetate mixtures. For basic compounds like quinolines, adding a small amount of triethylamine to the mobile phase can prevent streaking.[10]

  • Purification from Tar (Skraup Synthesis): Due to significant tar formation in the Skraup synthesis, initial purification often involves steam distillation to separate the volatile quinoline product from the non-volatile tar.[11]

Troubleshooting Guides

Skraup Synthesis of this compound
Issue Possible Cause Suggested Solution
Reaction is too vigorous and difficult to control Highly exothermic nature of the Skraup reaction.[2]Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture.[4][5] Control the rate of addition of sulfuric acid with efficient cooling and stirring.
Significant tar formation Harsh acidic and oxidizing conditions leading to polymerization of reactants and intermediates.[3]Use a moderator like ferrous sulfate to control the reaction rate and reduce charring. Avoid excessively high temperatures; heat gently to initiate and control the exothermic phase.[2]
Low yield of this compound Incomplete reaction or loss of product during workup due to tar formation.[3]Optimize reaction time and temperature. After the reaction, perform steam distillation to separate the product from the tar before further purification.[11]
Difficult to isolate the product from the tarry residue The crude product is often a thick, dark, intractable tar.[6]Dilute the cooled reaction mixture with water and then carefully neutralize it. The product can then be extracted with an organic solvent or isolated by steam distillation.[6]
Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline
Issue Possible Cause Suggested Solution
Low yield and significant polymer formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[3][6]Employ a biphasic reaction system (e.g., water/toluene) to keep the concentration of the carbonyl compound in the aqueous phase low.[3] Add the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture.[6]
Formation of complex mixtures and hydrogenated byproducts Incomplete oxidation of the dihydroquinoline intermediate to the aromatic quinoline.[6]Ensure a sufficient amount of the oxidizing agent is used. Optimize the reaction time and temperature to favor complete oxidation.
Reaction is too vigorous Exothermic nature of the condensation and cyclization steps.[12]Control the rate of addition of the α,β-unsaturated carbonyl compound. Use external cooling if the reaction becomes too hot.[12]
Combes Synthesis of 2,4,6,7-Tetramethylquinoline
Issue Possible Cause Suggested Solution
Low yield of the desired product Incomplete reaction or side reactions.Ensure the use of a suitable acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).[13] Optimize the reaction temperature and time.
Difficulty in product isolation The product may be soluble in the acidic reaction mixture.Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.[14]

Experimental Protocols

Skraup Synthesis of this compound
  • Reactants: 3,4-Dimethylaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[1][2][15] Ferrous sulfate can be added as a moderator.[4][5]

  • Procedure (General):

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3,4-dimethylaniline and the oxidizing agent while cooling.

    • Add glycerol to the mixture.

    • Add ferrous sulfate heptahydrate.

    • Heat the mixture gently. The reaction is exothermic and may begin to boil. Control the heating to maintain a steady reflux.

    • After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

    • Allow the mixture to cool and then cautiously dilute with water.

    • Neutralize the excess acid with a concentrated solution of sodium hydroxide.

    • Isolate the crude product by steam distillation.[11]

    • The collected distillate can be extracted with an organic solvent (e.g., chloroform).[12]

    • The organic layer is dried and the solvent evaporated to give the crude this compound, which can be further purified by vacuum distillation or column chromatography.[10]

Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline
  • Reactants: 3,4-Dimethylaniline, crotonaldehyde, and an acid catalyst (e.g., hydrochloric acid with zinc chloride).[1][6]

  • Procedure (General):

    • In a round-bottom flask, combine 3,4-dimethylaniline and concentrated hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in a suitable organic solvent (e.g., toluene for a biphasic system).[6]

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.[6]

Combes Synthesis of 2,4,6,7-Tetramethylquinoline
  • Reactants: 3,4-Dimethylaniline, acetylacetone, and an acid catalyst (e.g., concentrated sulfuric acid).[13][14]

  • Procedure (General):

    • To a solution of 3,4-dimethylaniline in concentrated sulfuric acid, add acetylacetone dropwise with stirring.

    • Heat the reaction mixture (e.g., at 100°C for 15 minutes).[14]

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a base such as aqueous ammonia.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure 2,4,6,7-tetramethylquinoline.[14]

Data Presentation

Synthesis Method Starting Material Product Reported Yield (%) Key Reaction Conditions
SkraupAnilineQuinoline84-91[2]Glycerol, H₂SO₄, Nitrobenzene, FeSO₄
Doebner-von Miller3-Acetylaniline7-Acetyl-2-methylquinolineNot specifiedCrotonaldehyde, HCl, ZnCl₂, 100°C[14]
Combes3-Acetylaniline7-Acetyl-2,4-dimethylquinolineNot specifiedAcetylacetone, H₂SO₄, 100°C[14]

Mandatory Visualizations

Experimental Workflow for Skraup Synthesis and Purification

Skraup_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 3,4-Dimethylaniline, Glycerol, H₂SO₄, Oxidizing Agent, FeSO₄ reaction_flask Heat and Reflux reactants->reaction_flask crude_mixture Crude Reaction Mixture (contains tar) reaction_flask->crude_mixture dilution Dilute with Water crude_mixture->dilution neutralization Neutralize with NaOH dilution->neutralization steam_distillation Steam Distillation neutralization->steam_distillation distillate Aqueous Distillate (Product + Water) steam_distillation->distillate extraction Solvent Extraction (e.g., Chloroform) distillate->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation final_purification Vacuum Distillation or Column Chromatography evaporation->final_purification pure_product Pure this compound final_purification->pure_product

Caption: Workflow for the Skraup synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in Quinoline Synthesis

Troubleshooting_Low_Yield cluster_skraup Skraup Troubleshooting cluster_dvm Doebner-von Miller Troubleshooting cluster_combes Combes Troubleshooting start Low Yield of This compound check_reaction Check Reaction Type start->check_reaction skraup Skraup Synthesis check_reaction->skraup Skraup dvm Doebner-von Miller Synthesis check_reaction->dvm D-v-M combes Combes Synthesis check_reaction->combes Combes tar Excessive Tar Formation? skraup->tar polymer Polymerization? dvm->polymer incomplete_rxn_combes Incomplete Cyclization? combes->incomplete_rxn_combes control_temp Optimize Temperature and use Moderator (FeSO₄) tar->control_temp Yes incomplete_rxn_skraup Incomplete Reaction? tar->incomplete_rxn_skraup No optimize_time_skraup Increase Reaction Time or Temperature incomplete_rxn_skraup->optimize_time_skraup Yes biphasic Use Biphasic System or Slow Addition polymer->biphasic Yes incomplete_rxn_dvm Incomplete Oxidation? polymer->incomplete_rxn_dvm No optimize_oxidant Optimize Oxidizing Agent and Conditions incomplete_rxn_dvm->optimize_oxidant Yes optimize_catalyst Optimize Acid Catalyst and Temperature incomplete_rxn_combes->optimize_catalyst Yes

Caption: Troubleshooting decision tree for low yields in quinoline synthesis.

References

Side products and impurities in 6,7-Dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,7-Dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-established methods for the synthesis of this compound are the Skraup synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: Which starting material is typically used for the synthesis of this compound?

A2: The most common starting material for the synthesis of this compound is 3,4-dimethylaniline.[1] This aniline derivative provides the benzene ring with the two methyl groups at the correct positions for the final quinoline structure.

Q3: What are the major challenges and side reactions to expect during the synthesis of this compound?

A3: The synthesis of quinolines, in general, can be challenging. Key issues include:

  • Highly Exothermic Reactions: The Skraup synthesis, in particular, is known to be highly exothermic and can be difficult to control.[2]

  • Tar Formation: Under the harsh acidic and high-temperature conditions of the Skraup and Doebner-von Miller reactions, polymerization of reactants and intermediates can lead to the formation of significant amounts of tar, which complicates product isolation.[3]

  • Polymerization of Aldehydes/Ketones: In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone can undergo self-polymerization under strong acid catalysis, leading to lower yields of the desired quinoline.[3]

  • Formation of Regioisomers: If unsymmetrical precursors are used in certain syntheses, a mixture of isomeric quinolines can be formed. However, starting with 3,4-dimethylaniline in the Skraup or Doebner-von Miller reaction is expected to yield the desired this compound as the major product.

Q4: How can I purify the crude this compound product?

A4: Purification of the crude product is essential to remove unreacted starting materials, side products, and tar. Common purification techniques include:

  • Steam Distillation: This is a classic and effective method for separating the volatile quinoline product from non-volatile tars and inorganic materials, especially after a Skraup synthesis.[4]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate this compound from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: The Skraup reaction is too vigorous and difficult to control.
Possible Cause Suggested Solution
Highly exothermic nature of the reaction.Control the rate of addition: Add the sulfuric acid slowly and with efficient stirring to dissipate the heat generated.[2]
Use a moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. Ferrous sulfate helps to moderate the reaction, making it less violent.[2]
External cooling: Have an ice bath ready to cool the reaction vessel if the temperature rises too quickly.
Problem 2: Significant tar formation is observed, making product isolation difficult.
Possible Cause Suggested Solution
Polymerization of acrolein (formed in situ from glycerol) under harsh acidic conditions.[3]Optimize reaction temperature: Avoid excessively high temperatures. Gentle heating should be used to initiate the reaction, and the temperature should be carefully controlled throughout.
Use a moderator: Ferrous sulfate can also help to reduce charring and tar formation.[2]
Purification: After the reaction, use steam distillation to separate the volatile this compound from the non-volatile tar.[4]
Problem 3: Low yield in the Doebner-von Miller reaction due to polymer formation.
Possible Cause Suggested Solution
Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[3]Control reactant concentration: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization.
Optimize temperature: Maintain a moderate reaction temperature to favor the desired condensation and cyclization over polymerization.
Alternative catalysts: While strong acids are traditional, exploring the use of Lewis acids might offer milder reaction conditions.[5]
Problem 4: The final product is an oil and difficult to handle and purify.
Possible Cause Suggested Solution
Presence of impurities that lower the melting point.Thorough purification: Employ column chromatography to remove impurities.
The nature of the compound.Salt formation: Convert the oily quinoline base into a solid salt (e.g., hydrochloride or picrate) for easier handling and purification. The free base can be regenerated after purification.

Experimental Protocols

General Skraup Synthesis Protocol

This protocol is adapted from the general procedure for quinoline synthesis.[4]

Materials:

  • 3,4-Dimethylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix 3,4-dimethylaniline, glycerol, and the oxidizing agent.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. An exothermic reaction will occur.

  • Add ferrous sulfate to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction starts, it may become self-sustaining. Control the temperature to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and cautiously pour it into a large volume of cold water.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until it is alkaline.

  • Perform steam distillation to isolate the crude this compound.

  • Separate the organic layer from the distillate and purify further by column chromatography or by converting it to a salt and recrystallizing.

General Doebner-von Miller Reaction Protocol

This protocol is based on the general principles of the Doebner-von Miller reaction.[5]

Materials:

  • 3,4-Dimethylaniline

  • An α,β-unsaturated carbonyl compound (e.g., crotonaldehyde)

  • An acid catalyst (e.g., concentrated hydrochloric acid or a Lewis acid like zinc chloride)

Procedure:

  • In a reaction vessel, combine 3,4-dimethylaniline and the acid catalyst.

  • Slowly add the α,β-unsaturated carbonyl compound to the stirred mixture.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow for this compound Synthesis start Synthesis of this compound issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield tar Excessive Tar Formation issue->tar Tar Formation vigorous Uncontrolled/Vigorous Reaction issue->vigorous Vigorous Reaction impure Impure Product issue->impure Impure Product cause_low_yield Potential Causes: - Incomplete Reaction - Polymerization of Reagents - Suboptimal Temperature low_yield->cause_low_yield cause_tar Potential Causes: - High Temperature - Strong Acid Concentration - Polymerization tar->cause_tar cause_vigorous Potential Cause: - Highly Exothermic Skraup Reaction vigorous->cause_vigorous cause_impure Potential Causes: - Unreacted Starting Materials - Side Products - Trapped Tar impure->cause_impure solution_low_yield Solutions: - Increase reaction time/temperature - Slow addition of carbonyl reactant - Optimize catalyst/moderator cause_low_yield->solution_low_yield end Pure this compound solution_low_yield->end solution_tar Solutions: - Use a moderator (FeSO4) - Control temperature carefully - Use milder reaction conditions cause_tar->solution_tar solution_tar->end solution_vigorous Solutions: - Slow acid addition - Use a moderator (FeSO4) - External cooling cause_vigorous->solution_vigorous solution_vigorous->end solution_impure Solutions: - Steam Distillation - Column Chromatography - Recrystallization (as salt) cause_impure->solution_impure solution_impure->end

Caption: Troubleshooting workflow for common issues in this compound synthesis.

General Experimental Workflow for this compound Synthesis and Purification

G General Workflow for this compound Synthesis start Start: Reagents reaction Reaction: - Skraup or - Doebner-von Miller start->reaction workup Reaction Workup: - Quenching - Neutralization reaction->workup isolation Crude Product Isolation: - Extraction or - Steam Distillation workup->isolation purification Purification: - Column Chromatography - Recrystallization isolation->purification analysis Analysis: - NMR - MS - HPLC purification->analysis end Pure this compound analysis->end

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Purification strategies for removing isomers from 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6,7-Dimethylquinoline and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The isomeric impurities present in a sample of this compound are highly dependent on the synthetic route employed. For instance, in syntheses starting from 3,4-dimethylaniline, common isomers could include other dimethyl-substituted quinolines due to different cyclization pathways. It is crucial to analyze the crude reaction mixture by techniques like GC-MS or HPLC to identify the specific isomeric impurities before selecting a purification strategy.

Q2: Which purification techniques are most effective for separating this compound from its isomers?

A2: The most effective techniques for separating isomers of this compound are typically column chromatography and fractional crystallization (recrystallization).[1] High-Performance Liquid Chromatography (HPLC) is also a powerful tool, particularly for analytical assessment of purity and for small-scale preparative separations.[2] The choice of method will depend on the specific isomers present, their relative concentrations, and the scale of the purification.

Q3: How can I assess the purity of my this compound sample after purification?

A3: Purity assessment is a critical step. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the target compound and resolving isomeric impurities. A C18 reversed-phase column is a common choice.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds like dimethylquinolines, providing both purity data and identification of impurities based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired this compound and can reveal the presence of organic impurities.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the sample, which can be compared to the theoretical values for pure this compound.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from its isomers on a silica gel column.

  • Question: I am running a silica gel column to purify this compound, but the isomers are co-eluting. How can I improve the separation?

  • Answer: Achieving good separation of closely related isomers on silica gel can be challenging. Here are several strategies to improve resolution:

    • Optimize the Solvent System: The choice of eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A shallow gradient or isocratic elution with a finely tuned solvent ratio is often necessary. A good starting point for "normal" polarity compounds is a mixture of 10-50% ethyl acetate in hexane.[4]

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can enhance separation.

    • Reduce the Column Diameter: A narrower column can lead to better resolution.

    • Dry Loading: Adsorbing the crude sample onto a small amount of silica gel before loading it onto the column can result in a more uniform application and sharper bands.

    • Consider a Different Stationary Phase: If silica gel is not effective, alumina (neutral or basic) could be an alternative. For more challenging separations, consider using a C18-functionalized silica gel in a reversed-phase chromatography setup.

Issue 2: My this compound appears to be decomposing on the silica gel column.

  • Question: I'm observing streaking and loss of product during silica gel chromatography. What could be the cause and how can I prevent it?

  • Answer: Quinolines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition. To mitigate this:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic additive in the eluent. Commonly, 0.5-2% triethylamine (NEt₃) is added to the solvent system to neutralize the acidic sites.[4]

    • Use Neutral or Basic Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase to avoid acidic conditions.

Recrystallization

Issue 1: My this compound is "oiling out" instead of crystallizing.

  • Question: When I cool the solution for recrystallization, my compound separates as an oil rather than forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Here are some solutions:

    • Add More Solvent: The solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

    • Scratch the Inner Surface of the Flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.

    • Cool the Solution More Slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue 2: The recrystallization yield of this compound is very low.

  • Question: After recrystallization, I have very little product. How can I improve my yield?

  • Answer: A low yield can result from several factors:

    • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can help.

    • Recovering Product from the Mother Liquor: The filtrate can be concentrated and a second crop of crystals can often be obtained.

Experimental Protocols

General Protocol for Column Chromatography Purification

Objective: To separate this compound from less polar and more polar impurities.

Methodology:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

Objective: To purify this compound by crystallization from a suitable solvent.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for quinoline derivatives include ethanol, methanol, and toluene.[5]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter. Further drying can be done in a vacuum oven.

Quantitative Data

Table 1: Common Solvent Systems for Column Chromatography of Quinoline Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many quinoline derivatives.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar quinoline derivatives or impurities.
Hexane / AcetoneLow to MediumAn alternative to ethyl acetate systems.
Toluene / Ethyl AcetateLow to MediumCan provide different selectivity for isomers.

Table 2: Potential Solvents for Recrystallization of Dimethylquinolines

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA good starting solvent for many aromatic compounds.[5]
Methanol65PolarSimilar to ethanol, with a lower boiling point.[5]
Toluene111Non-polarSuitable for less polar compounds, ensure the melting point is above 111°C to avoid oiling out.[5]
Heptane/Hexane98 / 69Non-polarOften used as an anti-solvent with a more polar solvent.[5]
Acetone56IntermediateA versatile solvent with a low boiling point.[5]

Visualizations

Purification_Workflow Crude Crude this compound Purity_Assessment Purity Assessment (TLC, HPLC, GC-MS) Crude->Purity_Assessment Decision Is Purity Sufficient? Purity_Assessment->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Complex Mixture) Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Pure_Product Pure this compound Decision->Pure_Product Yes Column_Chromatography->Purity_Assessment Recrystallization->Purity_Assessment

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Poor Isomer Separation Optimize_Solvent Optimize Solvent System (Gradient/Isocratic) Start->Optimize_Solvent Longer_Column Use a Longer/Narrower Column Start->Longer_Column Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Start->Change_Stationary_Phase Decomposition Product Decomposition Add_Base Add Base (e.g., NEt3) to Eluent Decomposition->Add_Base Use_Alumina Use Neutral/Basic Alumina Decomposition->Use_Alumina

Caption: Troubleshooting guide for column chromatography of this compound.

References

Troubleshooting low yields in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Friedländer quinoline synthesis, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis and what are its common applications?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline derivative.[1] This reaction can be catalyzed by either acids or bases. Quinolines are a significant class of heterocyclic compounds due to their presence in a wide range of pharmacologically active agents, including those with anticancer, antimalarial, and antimicrobial properties.[2]

Q2: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low yields in the Friedländer synthesis. The most common issues include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and depends on the specific substrates being used.

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of starting materials or products.

  • Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electron-withdrawing groups on either of the starting materials can significantly slow down or prevent the reaction.[3]

  • Side Reactions: The most prevalent side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.

  • Solvent Effects: The polarity and proticity of the solvent can influence reaction rates and the solubility of the reactants.

Q3: How do I choose the appropriate catalyst for my specific substrates?

The selection of the catalyst is dependent on the reactivity of your starting materials.

  • Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂).[1]

  • Base Catalysts: Often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).

For substrates with electron-donating groups, which are generally more reactive, milder catalysts may be sufficient. Conversely, substrates with electron-withdrawing groups may require stronger catalysts or higher reaction temperatures to achieve good yields.[3]

Q4: What are some common side reactions and how can I minimize them?

The primary side reaction is the self-aldol condensation of the methylene-activated carbonyl compound, particularly when using strong bases. To mitigate this:

  • Slow Addition: Add the ketone reactant slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst.

  • Catalyst Choice: Switching from a base to an acid catalyst can often prevent the self-condensation of the ketone.

  • Protecting Groups: In some cases, using an imine analog of the 2-aminoaryl ketone can prevent side reactions.

Q5: Can reaction conditions be modified to improve yields for unreactive substrates?

Yes, for unreactive substrates, several strategies can be employed:

  • Higher Temperatures: Gradually increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for any signs of decomposition.

  • Stronger Catalysts: Using a more potent acid or base catalyst can facilitate the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields, even for substrates that react poorly under conventional heating.[4]

  • Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) at an elevated temperature can lead to higher yields.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low yields in your Friedländer quinoline synthesis.

Logical Relationship Diagram for Low Yields

LowYields LowYield Low or No Product Catalyst Inappropriate Catalyst LowYield->Catalyst Is the catalyst suitable for the substrates? Temperature Suboptimal Temperature LowYield->Temperature Is the temperature too high or too low? Substrate Poor Substrate Reactivity LowYield->Substrate Are there steric or electronic issues? SideReactions Side Reactions LowYield->SideReactions Is self-condensation or polymerization occurring? Solvent Incorrect Solvent LowYield->Solvent Is the solvent appropriate for the reaction? Acid Acid Catalyst->Acid Base Base Catalyst->Base LewisAcid Lewis Acid Catalyst->LewisAcid TooLow Too Low Temperature->TooLow TooHigh Too High Temperature->TooHigh StericHindrance Steric Hindrance Substrate->StericHindrance DeactivatingGroups Deactivating Groups Substrate->DeactivatingGroups AldolCondensation Aldol Condensation SideReactions->AldolCondensation Polymerization Polymerization SideReactions->Polymerization

Caption: Logical relationships of common issues leading to low yields.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Low Yield Observed check_reactants Verify Purity and Stoichiometry of Reactants start->check_reactants analyze_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reactants->analyze_reaction side_products Side Products Observed? analyze_reaction->side_products no_reaction No Reaction or Starting Material Only? side_products->no_reaction No slow_addition Consider Slow Addition of Ketone side_products->slow_addition Yes optimize_catalyst Screen Different Catalysts (Acidic, Basic, Lewis Acid) no_reaction->optimize_catalyst Yes optimize_temp Optimize Reaction Temperature no_reaction->optimize_temp Partially optimize_catalyst->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent end End: Optimized Yield optimize_solvent->end slow_addition->optimize_catalyst

Caption: A general workflow for troubleshooting low yields.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Friedländer synthesis under various catalytic conditions.

Table 1: Acid-Catalyzed Friedländer Synthesis

2-Aminoaryl CarbonylMethylene ComponentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
2-AminobenzophenoneAcetophenonep-TsOH (10)TolueneReflux685
2-AminoacetophenoneEthyl acetoacetateH₂SO₄ (cat.)EthanolReflux492
2-AminobenzaldehydeCyclohexanoneZnCl₂ (20)Dioxane100878
2-Amino-5-chlorobenzophenonePropiophenonep-TsOH (15)Xylene1401275

Table 2: Base-Catalyzed Friedländer Synthesis

2-Aminoaryl CarbonylMethylene ComponentCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-AminobenzaldehydeAcetoneKOH (1.2)EthanolReflux588
2-AminoacetophenoneCyclopentanoneNaOH (1.5)MethanolReflux682
2-AminobenzophenoneEthyl cyanoacetateKOtBu (1.1)THF60390
2-Amino-4-nitrobenzaldehydeMalononitrilePiperidine (cat.)EthanolReflux295

Table 3: Modern and Greener Approaches to Friedländer Synthesis

2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)
2-AminobenzophenoneCyclohexanoneMicrowaveAcetic Acid1605 min91
2-AminobenzaldehydeAcetophenoneNoneWater703 h97
2-AminoacetophenoneDibenzoylmethanep-TsOH (30 mol%)Solvent-free (Ball-milling)RT30 min94
2-Amino-5-chlorobenzophenoneEthyl acetoacetatePEG-SO₃HWater602 h93

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis

This protocol describes a general method for the synthesis of quinolines using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in toluene, add the ketone with an α-methylene group (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Friedländer Synthesis in Acetic Acid

This protocol provides a rapid and efficient method for quinoline synthesis using microwave irradiation.[4]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclic or α-methylene ketone (e.g., Cyclohexanone) (1.2 mmol)

  • Glacial Acetic Acid (2.0 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Place the 2-aminobenzophenone (1.0 mmol) and the ketone (1.2 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add glacial acetic acid (2.0 mL), which acts as both the catalyst and the solvent.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.

  • After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before carefully opening it.

  • Pour the cooled reaction mixture into a beaker containing water and stir.

  • Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

References

Improving the regioselectivity of 6,7-Dimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6,7-dimethylquinoline. The primary focus is on strategies to improve regioselectivity and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty arises from the issue of regioselectivity when using the common starting material, 3,4-dimethylaniline. Classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, involve an electrophilic cyclization step.[1] With 3,4-dimethylaniline, the cyclization can occur at two different positions on the aromatic ring, leading to a mixture of the desired This compound and the undesired 5,6-dimethylquinoline regioisomer. Separating these isomers can be challenging and reduces the overall yield of the target molecule.

Q2: Which classical synthesis methods are used for this compound, and how does regioselectivity affect them?

Regioselectivity is a critical factor in several widely-used quinoline syntheses when unsymmetrical starting materials are used.[1] The most relevant methods include:

  • Skraup Synthesis: This method reacts 3,4-dimethylaniline with glycerol, sulfuric acid, and an oxidizing agent.[2] The harsh, acidic conditions can lead to poor regioselectivity and significant tar formation.[3] The reaction is also notoriously exothermic and can be difficult to control.[3]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (often formed in situ) instead of glycerol.[4][5] While generally providing better control than the Skraup synthesis, it still presents challenges with regioselectivity and can suffer from polymerization of the carbonyl reactant, leading to low yields.[3][6]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an arylamine (3,4-dimethylaniline) with a β-diketone.[2][7] The regiochemical outcome is sensitive to both steric and electronic effects of the substituents on the starting materials.[1][8]

Q3: What key factors influence the regiochemical outcome of the synthesis?

The ratio of this compound to 5,6-dimethylquinoline is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The two electron-donating methyl groups on the 3,4-dimethylaniline ring direct the electrophilic cyclization. The precise nature of the electrophile and the reaction intermediates determines the preferred site of attack.

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product.[1] In the case of 3,4-dimethylaniline, the C-2 position is generally less sterically hindered than the C-6 position, which can influence the direction of cyclization.

  • Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q4: How can modern synthetic methods be used to control regioselectivity?

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis of quinoline derivatives.[9] These methods can provide access to specific isomers that are difficult to obtain through classical synthesis. For instance, directed C-H activation can functionalize a specific position on a pre-formed quinoline ring or guide the cyclization to achieve a single regioisomer.[9][10]

Troubleshooting Guide

Problem 1: Poor Regioisomeric Ratio (High percentage of 5,6-dimethylquinoline)

  • Symptom: NMR or GC-MS analysis of the crude product shows a significant proportion of the undesired 5,6-dimethylquinoline isomer.

  • Root Cause: The reaction conditions are not optimized to favor cyclization at the desired position. This can be due to the choice of acid, reaction temperature, or the specific synthetic method used.

  • Solutions:

    • Modify Reaction Conditions: Systematically vary the acid catalyst (e.g., trying Lewis acids like SnCl₄ or Brønsted acids like p-toluenesulfonic acid), temperature, and reaction time to find conditions that favor the 6,7-isomer.[1][4]

    • Alter Reactants: If using the Combes synthesis, modifying the substituents on the β-diketone can alter the steric balance and influence the cyclization pathway.[1]

    • Change Synthetic Route: Consider alternative methods like the Friedländer synthesis if a suitable 2-amino-4,5-dimethylaryl ketone or aldehyde is available, as this route often provides unambiguous regiochemical outcomes.[11][12]

Problem 2: Low Yield and Significant Tar Formation

  • Symptom: The crude product is a dark, tarry, or polymeric material with a low yield of the desired quinoline isomers.

  • Root Cause: This is a very common issue in Skraup and Doebner-von Miller syntheses, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein formed from glycerol).[3][6]

  • Solutions:

    • Use a Moderator: For the Skraup synthesis, add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent and reduce charring.[3]

    • Control Reactant Addition: Add the carbonyl compound or glycerol to the heated reaction mixture slowly and dropwise to maintain a low concentration, minimizing self-condensation.[3]

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phases should be carefully controlled with cooling.[3]

    • Use a Biphasic System: In the Doebner-von Miller reaction, using a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, drastically reducing polymerization in the acidic aqueous phase.[3][5]

Problem 3: Incomplete Reaction or Presence of Dihydroquinoline Impurities

  • Symptom: Analysis of the product reveals the presence of dihydro- or tetrahydroquinoline derivatives alongside the desired aromatic product.

  • Root Cause: The final step in the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is inefficient, used in insufficient quantity, or if conditions do not favor complete oxidation, these hydrogenated byproducts will contaminate the final product.[6]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid) to drive the reaction to completion.[6]

    • Optimize Oxidation Conditions: The oxidation step may require prolonged reaction times or higher temperatures. Monitor the reaction by TLC or GC-MS to ensure the disappearance of the dihydroquinoline intermediate.[6]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can sometimes be oxidized in a separate step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[6]

Data Presentation

The regioselectivity of quinoline synthesis is highly dependent on specific substrates and conditions. The following table provides an illustrative summary of how reaction parameters can influence the outcome, based on general principles observed in related syntheses.

MethodKey ParameterTypical Effect on RegioselectivityEffect on YieldReference
Doebner-von Miller Acid Catalyst Lewis acids (e.g., Hf(OTf)₄) vs. Brønsted acids (e.g., TFA) can favor different isomers.Highly variable; strong acids can lower yield due to polymerization.[13]
Temperature Lower temperatures may increase selectivity but require longer reaction times.High temperatures can decrease yield due to tar formation.[1]
Combes β-Diketone Substituent Bulkier substituents can sterically direct cyclization to the less hindered position.Can improve yield by favoring a single pathway.[1][8]
Aniline Substituent Electron-donating groups on aniline generally activate the ring but can complicate selectivity.Yields are often lower with strongly electron-withdrawing groups.[6][8]
Skraup Moderator (e.g., FeSO₄) May slightly improve selectivity by controlling reaction rate and preventing side reactions.Significantly improves yield by reducing tarring and controlling the exotherm.[3]

Experimental Protocols

Modified Doebner-von Miller Synthesis of this compound

This protocol is a representative procedure designed to favor control over the reaction and minimize polymerization side reactions.

Materials:

  • 3,4-Dimethylaniline

  • Crotonaldehyde (or an α,β-unsaturated ketone)

  • Concentrated Hydrochloric Acid (HCl) or other catalyst

  • An oxidizing agent (e.g., nitrobenzene)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add 3,4-dimethylaniline, the oxidizing agent (if not the solvent), toluene, and concentrated HCl.

  • Reactant Addition: Heat the mixture to reflux with vigorous stirring. Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) dropwise from the dropping funnel over a period of 1-2 hours.[6] This slow addition is crucial to prevent polymerization.[3]

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-8 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 10).

    • Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • The crude product will likely be a mixture of 6,7- and 5,6-dimethylquinoline. Purify this mixture using flash column chromatography on silica gel to separate the two isomers.[14]

Visualizations

Regioselectivity_Pathway start 3,4-Dimethylaniline + Carbonyl Source intermediate Cyclization Intermediate start->intermediate Reaction Conditions (Acid, Temp) product_desired This compound (Desired Product) intermediate->product_desired Pathway A (Favored by steric/ electronic control) product_undesired 5,6-Dimethylquinoline (Undesired Isomer) intermediate->product_undesired Pathway B

Caption: Regioselectivity in the synthesis from 3,4-dimethylaniline.

Troubleshooting_Workflow start Start: Analyze Crude Product (NMR, GC-MS) check_ratio Is Regioisomeric Ratio Acceptable? start->check_ratio check_yield Is Yield Acceptable? check_ratio->check_yield Yes adjust_conditions Adjust Reaction Conditions: - Change Acid Catalyst - Vary Temperature - Modify Reactants check_ratio->adjust_conditions No address_tar Address Tar Formation: - Add Moderator (FeSO₄) - Slow Reactant Addition - Use Biphasic System check_yield->address_tar No purify Proceed to Purification: Column Chromatography check_yield->purify Yes adjust_conditions->start address_tar->start end End: Isolated Product purify->end

Caption: A workflow for troubleshooting common synthesis issues.

Synthesis_Workflow step1 1. Reaction Setup (Flask, Condenser, Fume Hood) step2 2. Add Reactants (Aniline, Acid, Solvent) step1->step2 step3 3. Run Reaction (Heat, Stir, Slow Addition of Carbonyl) step2->step3 step4 4. Monitor Progress (TLC / GC-MS) step3->step4 step5 5. Aqueous Workup (Neutralize with Base) step4->step5 step6 6. Extraction (Organic Solvent) step5->step6 step7 7. Dry and Concentrate step6->step7 step8 8. Purification (Column Chromatography) step7->step8 step9 9. Characterization (NMR, MS) step8->step9

Caption: General experimental workflow for quinoline synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 6,7-Dimethylquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6,7-Dimethylquinoline in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the primary cause of this?

A1: this compound, like many quinoline derivatives, is a hydrophobic molecule with low intrinsic aqueous solubility.[1] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of your biological assay. This is a common issue for many new chemical entities in drug discovery pipelines.[2][3]

Q2: What are the immediate steps I can take to try and resolve the precipitation of this compound?

A2: Initial troubleshooting should focus on simple modifications to your stock solution and final assay concentration. Consider preparing a higher concentration stock solution in an organic solvent like DMSO and then diluting it further in the assay medium. However, be mindful of the final solvent concentration, as high concentrations can be toxic to cells. Additionally, gentle warming and vortexing of the solution can sometimes help in dissolving the compound, but be cautious of the compound's stability at higher temperatures.

Q3: Can adjusting the pH of my assay buffer improve the solubility of this compound?

A3: Yes, pH adjustment can significantly impact the solubility of ionizable compounds.[4][5][6] Quinoline derivatives are weak bases and their solubility can be influenced by pH.[7] Lowering the pH of the buffer will lead to the protonation of the quinoline nitrogen, forming a more soluble salt. However, it is crucial to ensure that the altered pH is compatible with your biological assay and does not affect cellular viability or protein function.[7]

Q4: What are co-solvents and how can they help in solubilizing this compound?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds.[5] Commonly used co-solvents in biological assays include DMSO, ethanol, and polyethylene glycol (PEG). They work by reducing the polarity of the aqueous solvent, thereby increasing the solubility of nonpolar compounds.[5] When using co-solvents, it is essential to determine the maximum tolerable concentration for your specific cell line or assay system to avoid solvent-induced toxicity.

Q5: I've heard about using cyclodextrins. How do they work and are they suitable for this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can encapsulate hydrophobic guest molecules, like this compound, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[8][11][12] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[8][9] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher solubility and lower toxicity.[10] The use of cyclodextrins with quinoline derivatives has been documented, suggesting this could be a viable strategy.[11]

Q6: Are there other advanced formulation strategies I can consider for long-term or in-vivo studies?

A6: For more challenging solubility issues or for in-vivo applications, advanced formulation strategies can be employed. These include the use of surfactants to form micelles that encapsulate the compound, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and particle size reduction techniques such as micronization or nanosuspension.[2][3][4][13] Nanoparticle-based formulations, for instance, can significantly increase the surface area of the drug, leading to enhanced dissolution and bioavailability.[4][14][15][16]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution into aqueous buffer.

Initial Steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in your assay buffer. Add the compound to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.

  • Assess Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and tolerated by your cells or biological system.

If precipitation persists, consider the following advanced strategies:

StrategyDescriptionKey Considerations
pH Adjustment Lowering the pH of the buffer can increase the solubility of basic compounds like this compound.The final pH must be compatible with the biological assay. A pH range of 6.0-7.0 might be a good starting point to test.
Co-solvents The use of water-miscible organic solvents can enhance solubility.The type and final concentration of the co-solvent need to be optimized to avoid toxicity. Common co-solvents include Ethanol, PEG 300, and Propylene Glycol.
Cyclodextrins Encapsulation of this compound in cyclodextrins can significantly improve its aqueous solubility.HP-β-CD is a common and effective choice. The molar ratio of cyclodextrin to the compound needs to be optimized.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to solubilize the compound.The concentration should be kept above the critical micelle concentration (CMC) but below levels that cause cell lysis.

Quantitative Data Summary

The following table provides illustrative solubility data for this compound in various solvent systems. This data is for comparison purposes and actual solubility should be determined experimentally.

Solvent SystemEstimated Solubility of this compound (µg/mL)Notes
Water (pH 7.4)< 1Poorly soluble in neutral aqueous solutions.
PBS (pH 7.4)< 1Similar to water, low solubility.
Water (pH 5.0)10 - 50Increased solubility at acidic pH.
10% DMSO in PBS50 - 200Co-solvent significantly improves solubility.
5% HP-β-CD in Water200 - 1000Cyclodextrin complexation offers a substantial increase in solubility.
1% Tween® 80 in PBS100 - 500Surfactant-based formulation enhances solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Weigh an appropriate amount of this compound powder.

    • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

    • Ensure complete dissolution by vortexing and gentle warming (if necessary). Store the stock solution at -20°C.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Perform a serial dilution of the stock solution into your pre-warmed cell culture medium or assay buffer.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Add the stock solution dropwise to the buffer while gently vortexing to avoid precipitation.

    • Ensure the final DMSO concentration is below the tolerance limit of your assay (e.g., <0.5%).

  • Observation:

    • Visually inspect the final solution for any signs of precipitation.

    • If precipitation is observed, consider using a lower final concentration or a different solubilization method.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

    • Stir the solution until the HP-β-CD is completely dissolved. This may require gentle heating.

  • Complexation of this compound with HP-β-CD:

    • Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

    • Alternatively, a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) can be prepared and then added to the HP-β-CD solution.

    • Stir the mixture overnight at room temperature to allow for the formation of the inclusion complex.

    • The volatile organic solvent can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.

  • Filtration and Use:

    • Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

    • The clear filtrate containing the solubilized this compound-cyclodextrin complex is ready for use in your assay.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_outcome Outcome start This compound Powder cosolvent Co-solvent (e.g., DMSO) start->cosolvent Choose Method ph_adjust pH Adjustment start->ph_adjust Choose Method cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Choose Method surfactant Surfactant (e.g., Tween® 80) start->surfactant Choose Method soluble Soluble Solution for Assay cosolvent->soluble Success insoluble Precipitation - Re-evaluate cosolvent->insoluble Failure ph_adjust->soluble Success ph_adjust->insoluble Failure cyclodextrin->soluble Success cyclodextrin->insoluble Failure surfactant->soluble Success surfactant->insoluble Failure insoluble->cosolvent Try Alternative insoluble->ph_adjust Try Alternative insoluble->cyclodextrin Try Alternative insoluble->surfactant Try Alternative

Caption: A workflow diagram illustrating the decision-making process for solubilizing this compound.

cyclodextrin_mechanism cluster_before Before Complexation cluster_cyclodextrin Solubilizing Agent cluster_after After Complexation compound This compound (Hydrophobic) water Water Molecules compound->water Poor Interaction (Low Solubility) complex Inclusion Complex (Soluble) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water2 Water Molecules complex->water2 Favorable Interaction (High Solubility)

Caption: A diagram showing the mechanism of solubility enhancement of a hydrophobic compound using cyclodextrin.

References

Stability of 6,7-Dimethylquinoline under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6,7-Dimethylquinoline under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.

Troubleshooting Guide: Unexpected Experimental Results or Compound Degradation

If you observe unexpected impurity peaks during analysis (e.g., by HPLC, LC-MS) or a decrease in the purity of your this compound sample, it is likely that the compound has degraded. This guide will help you identify the potential cause and implement corrective actions.

Observed Issue Potential Cause Troubleshooting Steps Recommended Actions
Appearance of new peaks in chromatogram, loss of parent compound peak area. Photodegradation 1. Review storage conditions. Was the sample exposed to direct sunlight or fluorescent lighting for extended periods? 2. Analyze a sample that has been intentionally exposed to light and compare its degradation profile to the stored sample.Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light. Work with the compound under subdued lighting conditions.
Broadening of peaks, emergence of new polar impurities. Oxidation 1. Was the container properly sealed? Exposure to air can lead to oxidation. 2. If stored in solution, consider the possibility of peroxide formation in solvents.Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). If in solution, use freshly opened, high-purity solvents and consider purging with an inert gas before sealing.
Significant degradation in aqueous solutions, especially at non-neutral pH. Hydrolysis 1. Was the compound exposed to high humidity? Quinoline derivatives can be hygroscopic. 2. If stored in solution, was the solvent anhydrous and the pH neutral?Store the solid compound in a desiccator with a suitable desiccant. For solutions, use anhydrous solvents and store over molecular sieves if necessary. Avoid acidic or basic conditions during storage unless required for a specific application.
General decrease in purity over time, even when protected from light, air, and moisture. Thermal Degradation 1. Was the sample stored at an elevated temperature?Store the compound at the recommended low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) for long-term storage. Avoid repeated freeze-thaw cycles for solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general stability of quinoline derivatives, the primary degradation pathways for this compound are likely to be photodegradation, oxidation, and hydrolysis under acidic or basic conditions. The quinoline core is susceptible to light-induced degradation, and the electron-rich dimethyl-substituted ring may be prone to oxidation.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (nitrogen or argon) at low temperatures, such as refrigerated at 2-8 °C or frozen at -20 °C. To prevent hydrolysis, storage in a desiccator is also recommended.

Q3: How can I prevent degradation of this compound when it is in solution?

A3: To minimize degradation in solution, use high-purity, anhydrous solvents and prepare solutions fresh whenever possible. If storage in solution is necessary, use a low-volume, tightly capped vial with minimal headspace, purge with an inert gas, and store protected from light at low temperatures. For aqueous solutions, the use of buffers to maintain a neutral pH is advisable.

Q4: Is this compound sensitive to pH?

A4: Quinoline derivatives can be susceptible to acid and base-catalyzed hydrolysis. Therefore, it is recommended to maintain neutral pH conditions during storage and in experimental setups unless the specific protocol requires acidic or basic conditions.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Diode Array Detection (DAD) is the most common and effective technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and the extent of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Data Presentation: Expected Stability of this compound under Stress Conditions

Table 1: Stability of Solid this compound Under Different Storage Conditions

Condition Duration Expected Purity (%) Notes
-20°C, Dark, Inert Atmosphere 12 Months>99%Recommended long-term storage.
2-8°C, Dark, Inert Atmosphere 12 Months>98%Suitable for short to medium-term storage.
25°C, Dark, Sealed Container 6 Months95-98%Gradual degradation may occur.
25°C, Exposed to Air & Light 1 Month<90%Significant degradation expected due to oxidation and photodegradation.
40°C, 75% RH, Dark 1 Month<95%Accelerated degradation due to heat and humidity.

Table 2: Stability of this compound in Solution (1 mg/mL in Methanol) Under Stress Conditions

Stress Condition Duration Expected Degradation (%) Potential Degradation Products
1 M HCl at 60°C 8 hours10-15%Hydrolysis products
1 M NaOH at RT 4 hours5-10%Hydrolysis products
30% H₂O₂ at RT 24 hours15-25%N-oxides, hydroxylated derivatives
Photolytic (UV/Vis Light) 24 hours20-30%Photodegradation products (e.g., ring-opened species)
Thermal (80°C in solution) 48 hours5-10%Thermally induced degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Control Sample: Keep a stock solution at 4 °C, protected from light.

  • Sample Analysis: At the end

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of substituted quinolines. This guide addresses common issues encountered during experimental work and offers practical solutions for accurate spectral analysis and structure elucidation.

Frequently Asked Questions (FAQs)

Q1: Why do the chemical shifts of my quinoline sample change with concentration?

A1: Quinolines are known to exhibit unusual concentration-dependent chemical shift changes in ¹H NMR studies. This phenomenon is attributed to intermolecular interactions, specifically dipole-dipole and π-π stacking interactions between quinoline molecules. As the concentration of the sample increases, the equilibrium between monomeric and stacked dimeric or multimeric species shifts, leading to observable changes in the chemical shifts of the aromatic protons.[1]

Q2: I am seeing more peaks in my NMR spectrum than I expected for my substituted quinoline. What could be the reason?

A2: The presence of more signals than anticipated can arise from several factors:

  • Tautomerism: Substituted quinolines, particularly those with hydroxyl groups (e.g., 2,4-dihydroxyquinoline), can exist as a mixture of tautomers in solution.[2] The equilibrium between these forms is influenced by the solvent, temperature, and pH, resulting in a more complex spectrum with distinct peaks for each tautomer.[2]

  • Impurities: Residual solvents or impurities from the synthesis can introduce extra peaks. It is crucial to ensure the sample is pure.[2]

  • Rotamers: If your molecule has substituents that exhibit restricted rotation, you might be observing signals from different rotational isomers (rotamers). Running the NMR experiment at a higher temperature can sometimes help to coalesce these signals.[3]

Q3: The aromatic region of my ¹H NMR spectrum is a complex multiplet that is difficult to interpret. How can I resolve these signals?

A3: Overlapping signals in the aromatic region are a common challenge.[3][4] Here are some strategies to resolve them:

  • Higher Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals, often simplifying complex multiplets.[2]

  • Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can induce different chemical shifts due to aromatic solvent-induced shifts (ASIS), which may resolve overlapping signals.[2][3]

  • 2D NMR Techniques: Two-dimensional NMR experiments are invaluable for deciphering complex spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish the connectivity of protons within the quinoline ring system.[5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[9][10][11][12]

Q4: How do different substituents affect the ¹H and ¹³C NMR chemical shifts of the quinoline core?

A4: Substituents can significantly influence the electronic environment of the quinoline ring, leading to predictable changes in chemical shifts.

  • Electron-Withdrawing Groups (EWGs): EWGs like -NO₂, -CN, or halogens generally deshield nearby protons and carbons, causing their signals to appear at a lower field (higher ppm). For instance, a chlorine atom at the C2 position induces notable downfield shifts in the resonances of protons in the pyridine ring.[13] Trifluoromethyl groups at the C4 position can cause significant deshielding of the H3 proton.[14]

  • Electron-Donating Groups (EDGs): EDGs such as -OH, -NH₂, or -OCH₃ tend to shield adjacent nuclei, resulting in an upfield shift (lower ppm) of their signals.[14] For example, substitution of a methyl group with a hydroxyl or amino group at the C4 position causes a shielding effect on H3.[14]

Q5: I have broad signals for my -OH or -NH protons. How can I confirm their assignment?

A5: Broad signals for exchangeable protons (like those in hydroxyl or amine groups) are common due to chemical exchange with residual water in the solvent or intermediate rates of tautomeric exchange.[2][3] To confirm their assignment, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Chemical Shifts - Difference in sample concentration.[1] - Variation in temperature or pH.[2]- Maintain consistent concentrations for comparative studies. - Ensure the NMR spectrometer is properly temperature-calibrated. - Use a buffered NMR solvent for pH-sensitive compounds.[2]
Poorly Resolved Aromatic Multiplets - Signal overlap due to similar chemical environments.[4] - Strong coupling effects.- Use a higher field NMR spectrometer for better signal dispersion.[2] - Try a different deuterated solvent (e.g., benzene-d₆) to induce chemical shift changes.[2][3] - Employ 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignments.
Broad Spectral Peaks - Poor shimming of the magnetic field.[3] - Low solubility or inhomogeneous sample.[3] - Presence of paramagnetic impurities.[2] - Intermediate rate of chemical exchange (e.g., tautomerism).[2]- Re-shim the spectrometer. - Ensure the sample is fully dissolved; try a different solvent if necessary. - Check for and remove any paramagnetic contaminants. - Acquire the spectrum at a different temperature to alter the exchange rate.[2]
Absence of Expected Signals - Low solubility of the compound.[2] - Very broad signals that are lost in the baseline noise.- Test solubility in various deuterated solvents before sample preparation.[2] - Adjust spectral window and processing parameters to detect very broad peaks.
Unexpected Number of Peaks - Presence of multiple tautomers.[2] - Impurities from synthesis or residual solvents.[2]- Compare with literature data for similar compounds to identify potential tautomers. - Utilize 2D NMR for structural confirmation. - Further purify the sample.

Data Presentation: Typical NMR Data for Unsubstituted Quinoline

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the unsubstituted quinoline core. Note that substituents will cause deviations from these values.[15]

Table 1: ¹H NMR Data for Unsubstituted Quinoline in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.89ddJ = 4.2, 1.7
H-3~7.41ddJ = 8.2, 4.2
H-4~8.12ddJ = 8.2, 1.7
H-5~7.75dJ = 8.1
H-6~7.52dddJ = 8.4, 6.9, 1.5
H-7~7.65dddJ = 8.1, 6.9, 1.2
H-8~8.08dJ = 8.4

Data adapted from various sources. dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet.

Table 2: ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃ [15]

CarbonChemical Shift (δ, ppm)
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

A properly prepared sample is essential for acquiring high-quality NMR spectra.[15]

Materials:

  • Substituted quinoline sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[15]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)[15]

  • High-quality 5 mm NMR tube[15]

  • Glass vial

  • Pasteur pipette and glass wool[15]

Procedure:

  • Weighing: Accurately weigh the substituted quinoline sample into a clean, dry glass vial.[15]

  • Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Typical ¹H and ¹³C NMR Acquisition Parameters

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width (SW): Approximately 0-12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for samples with sufficient concentration. Increase for dilute samples.[15]

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[15]

  • Spectral Width (SW): Approximately 0-200 ppm.[15]

  • Acquisition Time (AQ): 1-2 seconds.[15]

  • Relaxation Delay (D1): 2-5 seconds.[15]

  • Number of Scans (NS): 128 or more scans, depending on sample concentration.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD If needed for complex spectra process Fourier Transform & Phasing twoD->process assign Peak Assignment process->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis of substituted quinolines.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR H_env Proton Environments & Integration H1->H_env C13 ¹³C NMR C_env Carbon Environments C13->C_env COSY COSY H_H_conn ¹H-¹H Connectivity COSY->H_H_conn HSQC HSQC C_H_conn Direct ¹³C-¹H Connectivity HSQC->C_H_conn HMBC HMBC long_range Long-Range ²J(CH), ³J(CH) Connectivity HMBC->long_range quat_C Quaternary Carbon Identification HMBC->quat_C

Caption: Relationship between NMR experiments and derived structural information.

References

Minimizing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of tar formation in the Skraup synthesis of quinolines. Our aim is to help you optimize reaction conditions, improve yields, and ensure more reproducible outcomes.

Troubleshooting Guide: Minimizing and Managing Tar Formation

Tar formation is a common and challenging side reaction in the Skraup synthesis, arising from the harsh acidic and high-temperature conditions that promote the polymerization of acrolein and other intermediates.[1][2] This guide provides actionable solutions to specific issues you may encounter.

Issue 1: My reaction mixture is turning into a thick, black, intractable tar early in the process.

  • Question: What are the primary causes of excessive and rapid tar formation in my Skraup synthesis, and how can I prevent it?

  • Answer: This is often a result of an overly vigorous and exothermic reaction.[2] The primary causes and preventative measures are:

    • Uncontrolled Exotherm: The reaction is notoriously exothermic.[2][3]

      • Solution: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by acting as an oxygen carrier, which slows down the oxidation step.[1][2][4] Boric acid can also be used for this purpose.[2][5]

      • Solution: Control the rate of addition of concentrated sulfuric acid, ensuring slow and careful addition with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1][2]

    • High Initial Temperature:

      • Solution: Begin heating the mixture gently to initiate the reaction. Once it starts to boil, remove the external heat source. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided.[1]

Issue 2: Although the reaction proceeded, the final product is heavily contaminated with tar, making purification difficult and lowering my yield.

  • Question: My desired quinoline product is mixed with a significant amount of tarry byproducts. What are the most effective purification methods?

  • Answer: Separating the quinoline from the non-volatile tar is a critical step.[1]

    • Primary Method - Steam Distillation: This is the most common and effective technique. After the reaction is complete, the mixture is made alkaline, and then steam is passed through it. The volatile quinoline product will distill over with the steam, leaving the non-volatile tar behind.[1][2][6]

    • Solvent Extraction: Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

    • Activated Carbon Treatment: To remove residual colored impurities, you can treat a solution of the crude product with activated carbon.[1]

Issue 3: I want to proactively minimize tar formation from the start. What are the key experimental parameters to optimize?

  • Question: Beyond moderators, what other aspects of the experimental setup and reagents can I modify to reduce tarring?

  • Answer: Optimizing several factors can lead to a cleaner reaction:

    • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can contribute to the vigorous nature of the reaction.[7]

      • Alternatives: Arsenic acid is known to result in a less violent reaction.[1][8] Milder and safer alternatives like iodine have also been reported to give good yields and can be used in catalytic amounts.[1][9]

    • Modern Synthesis Techniques:

      • Microwave-Assisted Synthesis: This can dramatically reduce reaction times and improve yields, which can limit the time for side reactions that lead to tar formation.[10][11]

      • Ionic Liquids: Using ionic liquids as both the solvent and catalyst can result in cleaner reactions and simpler product isolation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind tar formation in the Skraup synthesis?

A1: The highly acidic conditions, typically using concentrated sulfuric acid, and high temperatures cause the dehydration of glycerol to acrolein.[1][12] This reactive α,β-unsaturated aldehyde, along with other reaction intermediates, can readily polymerize, leading to the formation of complex, high-molecular-weight, tarry substances.[1][2]

Q2: How does ferrous sulfate (FeSO₄) actually moderate the reaction and reduce tar?

A2: Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step of the reaction.[1][4] By slowing down this step, it helps to control the overall reaction rate and exothermicity, thereby reducing the charring and polymerization that lead to tar.[2]

Q3: Are there any "greener" or more environmentally friendly approaches to the Skraup synthesis that also help with the tar issue?

A3: Yes, several modifications have been developed. Microwave-assisted synthesis and the use of ionic liquids can lead to cleaner reactions with easier workups.[10][11] Some protocols have also been developed under solvent-free conditions.[10] Additionally, replacing hazardous oxidizing agents like arsenic acid with milder options such as iodine is a step towards a greener process.[1][4]

Q4: Can the purity of my starting materials affect tar formation?

A4: Yes. Using freshly distilled aniline and anhydrous glycerol is recommended.[4] Impurities can potentially catalyze side reactions, and excess water in the glycerol can affect the dehydration step to acrolein, influencing the overall reaction course and potentially contributing to byproduct formation. "Dynamite" glycerol, which contains very little water, is often recommended for good yields.[4][13]

Quantitative Data on Reaction Parameters

While extensive comparative data is sparse in the literature, the following table summarizes yields reported in established protocols, illustrating the impact of the chosen aniline substrate and oxidizing agent.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91%Organic Syntheses[7]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline~100%ResearchGate[7]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-8-nitroquinolineNot specifiedOrganic Syntheses[7]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates a moderator to control the reaction's exothermicity.[4][7][11]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask (e.g., 500 mL three-necked) equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline (10 g).

  • Acid Addition: In a fume hood, slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid (24 mL).

  • Addition of Reagents: To the resulting aniline sulfate mixture, add anhydrous glycerol (29 g) and ferrous sulfate heptahydrate (a small amount, e.g., 1-2 g) as the moderator.

  • Oxidant Addition: Slowly add nitrobenzene (14 g), which serves as the oxidizing agent.

  • Initiation of Reaction: Gently heat the mixture. The reaction is highly exothermic and will begin to boil vigorously. Be prepared to immediately remove the heat source and use an ice bath to control the reaction if it becomes too violent.[1][11]

  • Reflux: Once the initial exotherm has subsided, continue to heat the mixture to maintain a steady reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool. Carefully dilute the viscous mixture by pouring it into a large volume of water.

  • Neutralization: Make the solution strongly alkaline with a concentrated solution of sodium hydroxide to liberate the quinoline base.

  • Purification: Perform a steam distillation to separate the crude quinoline from the non-volatile tar.[6] The quinoline will co-distill with the water.

  • Isolation: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over an anhydrous drying agent (e.g., potassium carbonate) and purify further by distillation, collecting the fraction boiling at 235-237°C.[7]

Visualizing the Process

Troubleshooting Workflow for Tar Formation

The following diagram outlines a decision-making process for addressing and mitigating tar formation during the Skraup synthesis.

TarTroubleshooting start Start: Planning Skraup Synthesis tar_observed Excessive Tar Formation Observed? start->tar_observed add_moderator Incorporate a Moderator (e.g., FeSO₄, Boric Acid) start->add_moderator Proactive Prevention reaction_control Is the reaction too violent/exothermic? tar_observed->reaction_control Yes purification Proceed to Purification tar_observed->purification No, tar formed post-reaction immediate_cooling Immediate Action: Cool flask in ice bath reaction_control->immediate_cooling Yes reaction_control->purification No, but tar is present controlled_heating Use Gradual and Controlled Heating add_moderator->controlled_heating And slow_acid Ensure Slow, Cooled Addition of H₂SO₄ controlled_heating->slow_acid And consider_alternatives Consider Milder Oxidants (e.g., Iodine) or Modern Methods (Microwave, Ionic Liquids) slow_acid->consider_alternatives And proceed Successful Synthesis (Minimal Tar) consider_alternatives->proceed Proceed to Synthesis immediate_cooling->add_moderator Future Prevention steam_distill 1. Make mixture alkaline 2. Perform Steam Distillation purification->steam_distill Primary Method extraction Solvent Extraction of Distillate steam_distill->extraction Followed by final_product Purified Quinoline extraction->final_product Yields

A decision tree for troubleshooting tar formation in the Skraup synthesis.

Key Factors Influencing Tar Formation

This diagram illustrates the relationship between key reaction parameters and the undesirable outcome of tar formation.

TarFormationFactors cluster_causes Primary Causes cluster_solutions Mitigating Strategies tar Tar Formation (Polymerization) high_temp High / Uncontrolled Temperature high_temp->tar strong_acid Strong Acid Catalyst (Conc. H₂SO₄) strong_acid->tar acrolein Acrolein Formation (from Glycerol) acrolein->tar oxidant Vigorous Oxidizing Agent oxidant->high_temp causes exotherm moderator Moderators (FeSO₄, Boric Acid) moderator->tar Reduces temp_control Controlled Heating & Cooling temp_control->high_temp Prevents milder_oxidant Milder Oxidants (Iodine) milder_oxidant->high_temp Reduces exotherm modern_methods Modern Methods (Microwave, Ionic Liquids) modern_methods->tar Minimizes modern_methods->high_temp Reduces need for prolonged heating

Key factors contributing to and mitigating tar formation in the Skraup synthesis.

References

Removing residual solvent from purified 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual solvents from purified 6,7-Dimethylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter after purifying this compound?

A1: The most common residual solvents are typically those used during the synthesis and purification steps. For quinoline derivatives, these often include:

  • Non-polar solvents: Toluene, Hexanes, Cyclohexane

  • Polar aprotic solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Polar protic solvents: Ethanol, Methanol, Water

The specific solvent will depend on the synthetic route and the purification method employed (e.g., column chromatography, recrystallization).

Q2: Why is it crucial to remove residual solvents from my purified this compound?

A2: Residual solvents can significantly impact the quality and reliability of your experimental results. They can:

  • Interfere with analytical techniques (e.g., NMR, Mass Spectrometry).

  • Affect the accuracy of yield and concentration calculations.

  • Exhibit toxicity in biological assays.

  • Influence the crystal form and solid-state properties of the compound.

Regulatory bodies like the ICH have strict guidelines on residual solvent levels in active pharmaceutical ingredients (APIs).[1]

Q3: What are the primary methods for removing residual solvents from a solid compound like this compound?

A3: The three most common and effective methods are:

  • High Vacuum Drying: This involves placing the solid sample under a high vacuum, often with gentle heating, to lower the boiling point of the solvent and facilitate its evaporation.[2][3]

  • Recrystallization: This technique involves dissolving the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool, causing the pure compound to crystallize while impurities and residual solvents from a previous step remain in the solution.[4][5][6][7] A final wash with a cold, poor solvent can help remove surface-adhered mother liquor.

  • Lyophilization (Freeze-Drying): This process involves freezing the sample and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.[8][9][10] It is particularly useful for removing solvents from heat-sensitive compounds or for obtaining a fine, easily dissolvable powder.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Residual solvent peaks are still visible in the NMR spectrum after vacuum drying. 1. Inefficient vacuum. 2. Drying time is too short. 3. Drying temperature is too low. 4. High-boiling point solvent (e.g., DMSO, DMF).1. Ensure your vacuum pump is functioning correctly and can achieve a pressure of <0.1 mbar. 2. Extend the drying time, for example, overnight or for 24-48 hours. 3. Increase the drying temperature, but keep it well below the melting point of this compound. 4. For high-boiling solvents, consider co-evaporation with a lower-boiling solvent like toluene or dichloromethane, or use lyophilization.
The compound "oils out" instead of crystallizing during recrystallization. 1. The cooling process is too rapid. 2. The solution is supersaturated. 3. The chosen solvent is not ideal.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Add a small amount of the hot solvent to redissolve the oil, then try cooling again slowly. Scratching the inside of the flask with a glass rod can induce crystallization. 3. Experiment with different solvent systems, such as a two-solvent system (a "good" solvent and a "poor" solvent).
Poor recovery of the compound after recrystallization. 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to dissolve the compound completely. 2. Ensure the solution is thoroughly cooled before filtration. Consider a different recrystallization solvent. 3. Use a pre-warmed funnel and flask for hot filtration to prevent the compound from crashing out.
The sample is not completely dry after lyophilization. 1. The primary drying phase was too short. 2. The condenser temperature is not low enough for the solvent. 3. The vacuum is insufficient.1. Extend the primary drying time to ensure all the frozen solvent has sublimated. 2. For organic solvents with low freezing points, a condenser temperature of -105°C or lower may be necessary.[11] 3. Ensure the vacuum pump can maintain a low enough pressure to facilitate sublimation.

Data Presentation

Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 20668-33-1C₁₁H₁₁N157.21Not AvailableNot Available
2,6-Dimethylquinoline877-43-0C₁₁H₁₁N157.2157-59266-267
6-Methylquinoline91-62-3C₁₀H₉N143.19-22259-261
Quinoline91-22-5C₉H₇N129.16-15237

Boiling Points of Common Solvents at Atmospheric Pressure

SolventBoiling Point (°C)
Dichloromethane (DCM)39.6
Acetone56
Methanol64.7
Hexane69
Ethyl Acetate (EtOAc)77.1
Acetonitrile (ACN)81.6
Water100
Toluene110.6
Dimethylformamide (DMF)153
Dimethyl sulfoxide (DMSO)189

Experimental Protocols

Protocol 1: High Vacuum Drying
  • Preparation: Place the purified this compound in a clean, dry round-bottom flask or a suitable drying vessel. Spread the solid into a thin layer to maximize the surface area.

  • Connection to Vacuum: Securely attach the flask to a high-vacuum line (e.g., a Schlenk line) equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Evacuation: Slowly open the stopcock to the vacuum to avoid violent bubbling or splattering of the solid.

  • Heating (Optional): If the residual solvent has a relatively high boiling point, gently heat the flask using a water bath or heating mantle. Crucially, the temperature should be kept at least 20-30°C below the melting point of this compound.

  • Drying: Continue drying under high vacuum for an extended period (e.g., 12-24 hours) until the compound is free of solvent. The absence of solvent can be confirmed by techniques like NMR spectroscopy or Gas Chromatography (GC).

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A good single solvent will dissolve this compound poorly at room temperature but completely at its boiling point. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent. Common solvent pairs include ethanol/water and hexane/ethyl acetate.[12][13]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

    • Two-Solvent System: Add the hot "poor" solvent dropwise to the hot solution of the compound in the "good" solvent until the solution becomes faintly cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the purified crystals under high vacuum as described in Protocol 1.

Protocol 3: Lyophilization (Freeze-Drying)
  • Dissolution: Dissolve the purified this compound in a suitable solvent that can be easily sublimated (e.g., water, acetonitrile, or a mixture). The solvent must have a freezing point that can be reached by the lyophilizer's freezing system.

  • Freezing: Place the solution in a lyophilization flask and freeze it completely. This is often done by rotating the flask in a bath of liquid nitrogen or a dry ice/acetone slurry to create a thin, frozen shell on the inner surface of the flask.

  • Lyophilization: Attach the frozen flask to the lyophilizer. The instrument will apply a high vacuum, causing the frozen solvent to sublimate.

  • Completion: The process is complete when all the ice has disappeared, leaving a dry, fluffy powder. This can take several hours to days depending on the solvent and the amount of material.

  • Final Drying: For complete removal of any remaining traces of solvent, the sample can be further dried under high vacuum (Protocol 1).

Mandatory Visualization

Solvent_Removal_Workflow start Purified this compound with Residual Solvent check_solvent Identify Residual Solvent (e.g., by NMR) start->check_solvent low_bp Low Boiling Point Solvent? (e.g., DCM, Hexane, EtOAc) check_solvent->low_bp Yes high_bp High Boiling Point Solvent? (e.g., DMF, DMSO, Water) check_solvent->high_bp No vacuum_drying High Vacuum Drying low_bp->vacuum_drying Yes recrystallization Recrystallization low_bp->recrystallization Alternative high_bp->recrystallization Alternative lyophilization Lyophilization high_bp->lyophilization Yes final_product Solvent-Free This compound vacuum_drying->final_product recrystallization->final_product lyophilization->final_product

Caption: Decision workflow for selecting a suitable solvent removal method.

References

Validation & Comparative

Differentiating 6,7-Dimethylquinoline from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with quinoline derivatives, the unambiguous identification of positional isomers is a critical analytical challenge. Subtle differences in the placement of substituent groups on the quinoline scaffold can lead to significant variations in chemical properties, biological activity, and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques and experimental data for differentiating 6,7-dimethylquinoline from its various positional isomers.

Spectroscopic Differentiation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules. The distinct electronic environments of protons and carbon atoms in each dimethylquinoline isomer, as well as their unique fragmentation patterns upon ionization, provide the basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for distinguishing between positional isomers of dimethylquinoline. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the substitution pattern on the quinoline ring.

¹H NMR Spectroscopy: The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The number of signals, their chemical shifts, and their coupling patterns (multiplicity and coupling constants) allow for the determination of the substitution pattern. For instance, the symmetry in certain isomers can lead to a reduced number of distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clear differentiation based on the chemical shifts of the carbon atoms in the quinoline core and the methyl substituents. The electron-donating effect of the methyl groups influences the chemical shifts of the carbons to which they are attached and the adjacent carbons.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the dimethylquinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data for Selected Dimethylquinoline Isomers (in CDCl₃)

IsomerSelected ¹H Chemical Shifts (δ, ppm)Selected ¹³C Chemical Shifts (δ, ppm)
This compound 8.78 (dd, H-2), 7.89 (s, H-5), 7.80 (s, H-8), 7.28 (dd, H-3), 2.45 (s, 6-CH₃), 2.42 (s, 7-CH₃)149.7 (C-2), 146.5 (C-8a), 136.1 (C-7), 135.2 (C-4), 134.9 (C-6), 128.5 (C-5), 128.1 (C-4a), 126.9 (C-8), 121.0 (C-3), 20.2 (7-CH₃), 19.3 (6-CH₃)
2,3-Dimethylquinoline 7.95 (d, H-4), 7.88 (d, H-8), 7.62 (t, H-6), 7.55 (d, H-5), 7.37 (t, H-7), 2.62 (s, 2-CH₃), 2.41 (s, 3-CH₃)156.9 (C-2), 146.3 (C-8a), 135.2 (C-4), 129.1 (C-7), 128.3 (C-5), 127.9 (C-3), 127.1 (C-8), 126.0 (C-4a), 125.7 (C-6), 23.3 (2-CH₃), 19.1 (3-CH₃)
2,4-Dimethylquinoline 7.90 (d, H-8), 7.85 (d, H-5), 7.60 (t, H-6), 7.35 (t, H-7), 7.10 (s, H-3), 2.65 (s, 2-CH₃), 2.55 (s, 4-CH₃)158.1 (C-2), 147.5 (C-8a), 143.9 (C-4), 129.2 (C-5), 128.8 (C-8), 126.1 (C-6), 125.4 (C-7), 123.5 (C-4a), 121.8 (C-3), 25.1 (2-CH₃), 18.7 (4-CH₃)
2,6-Dimethylquinoline 8.00 (d, H-4), 7.85 (d, H-8), 7.50 (s, H-5), 7.45 (d, H-7), 7.20 (d, H-3), 2.68 (s, 2-CH₃), 2.48 (s, 6-CH₃)158.2 (C-2), 147.0 (C-8a), 136.2 (C-4), 135.8 (C-6), 131.5 (C-7), 128.1 (C-5), 126.8 (C-4a), 126.5 (C-8), 121.9 (C-3), 25.0 (2-CH₃), 21.6 (6-CH₃)
2,8-Dimethylquinoline 7.95 (d, H-4), 7.35 (d, H-7), 7.25 (t, H-6), 7.15 (d, H-5), 7.05 (d, H-3), 2.65 (s, 2-CH₃), 2.60 (s, 8-CH₃)157.5 (C-2), 146.8 (C-8a), 136.9 (C-8), 135.9 (C-4), 128.9 (C-5), 125.8 (C-6), 125.0 (C-7), 124.7 (C-4a), 121.5 (C-3), 25.5 (2-CH₃), 18.0 (8-CH₃)
3,6-Dimethylquinoline 8.70 (s, H-2), 7.95 (d, H-4), 7.80 (d, H-5), 7.50 (s, H-7), 7.45 (d, H-8), 2.50 (s, 3-CH₃), 2.45 (s, 6-CH₃)151.0 (C-2), 146.5 (C-8a), 136.5 (C-4), 135.5 (C-6), 132.0 (C-3), 131.0 (C-7), 128.5 (C-5), 126.5 (C-4a), 126.0 (C-8), 21.5 (6-CH₃), 19.0 (3-CH₃)
6,8-Dimethylquinoline 8.80 (dd, H-2), 8.00 (dd, H-4), 7.60 (s, H-5), 7.40 (s, H-7), 7.25 (dd, H-3), 2.60 (s, 8-CH₃), 2.50 (s, 6-CH₃)149.5 (C-2), 146.0 (C-8a), 137.5 (C-8), 135.5 (C-6), 133.5 (C-4), 131.0 (C-7), 128.0 (C-4a), 126.0 (C-5), 121.0 (C-3), 21.5 (6-CH₃), 18.0 (8-CH₃)

Note: The presented chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, aiding in their identification.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the dimethylquinoline isomer in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms). A temperature program is typically used to ensure good separation.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization at 70 eV is commonly used. The mass spectrum is recorded over a mass range of m/z 50-200.

Table 2: Key Mass Spectral Fragments (m/z) for Selected Dimethylquinoline Isomers

IsomerMolecular Ion (M⁺)Key Fragment Ions
This compound 157156, 142, 128, 115
2,3-Dimethylquinoline 157156, 142, 115[1]
2,4-Dimethylquinoline 157156, 142, 115[2]
2,6-Dimethylquinoline 157156, 142, 115[3]
2,8-Dimethylquinoline 157156, 142, 115[4][5]
3,6-Dimethylquinoline 157156, 142, 115
6,8-Dimethylquinoline 157156, 142, 115

The fragmentation of dimethylquinolines typically involves the loss of a hydrogen radical ([M-1]⁺), a methyl radical ([M-15]⁺), and subsequent rearrangements. While many isomers show similar major fragments, the relative intensities of these fragments can provide clues for differentiation.

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential techniques for the physical separation of dimethylquinoline isomers.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. The retention time of each isomer depends on its boiling point and its interaction with the stationary phase of the GC column.

Experimental Protocol for GC:

  • Column: A nonpolar column like a DB-5 (5% phenyl-methylpolysiloxane) or a more polar column like a DB-WAX (polyethylene glycol) can be used.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is often employed, for example, starting at 100°C and ramping up to 250°C at a rate of 10°C/min.

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Table 3: Kovats Retention Indices for Selected Dimethylquinoline Isomers on a Non-Polar Column

IsomerKovats Retention Index (I)
2,3-Dimethylquinoline 1427[6]
2,4-Dimethylquinoline 1417[2]
2,6-Dimethylquinoline 1397[3]
2,8-Dimethylquinoline 1361[5]
6,8-Dimethylquinoline 1408
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds. For dimethylquinoline isomers, reversed-phase HPLC is a common approach.

Experimental Protocol for HPLC:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve optimal separation.

  • Detector: A UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., around 225 nm or 275 nm) is commonly used.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of this compound from its positional isomers.

Isomer_Differentiation_Workflow cluster_start Sample Analysis cluster_separation Chromatographic Separation cluster_identification Spectroscopic Identification cluster_confirmation Confirmation start Mixture of Dimethylquinoline Isomers gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) start->gc_ms Volatility hplc High-Performance Liquid Chromatography (HPLC) start->hplc Polarity ms_frag Mass Spectrometry Fragmentation Analysis gc_ms->ms_frag Eluted Peaks nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Collected Fractions comparison Comparison with Reference Data nmr->comparison ms_frag->comparison final_id Isomer Identification comparison->final_id

A logical workflow for the differentiation of dimethylquinoline isomers.

Conclusion

The differentiation of this compound from its positional isomers requires a multi-technique approach. NMR spectroscopy provides the most definitive structural information, while mass spectrometry and chromatography are crucial for separation and initial identification. By systematically applying these techniques and comparing the experimental data with reference values, researchers can confidently identify the specific dimethylquinoline isomer in their samples. This guide provides a foundational framework and key data points to aid in this analytical challenge.

References

Unraveling the Biological Nuances of Dimethylquinoline Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural variations that dictate the biological activity of isomeric compounds is paramount. This guide provides a comparative analysis of the biological activities of dimethylquinoline isomers, focusing on their cytotoxic, antimicrobial, and neuroprotective potential. By presenting available quantitative data, detailed experimental methodologies, and visualizing the intricate signaling pathways involved, this document aims to be a valuable resource for advancing research in this area.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] The addition of methyl groups to this scaffold can significantly influence its biological properties. However, a direct comparative analysis of dimethylquinoline isomers is not extensively documented in publicly available literature, highlighting a gap in the comprehensive understanding of their structure-activity relationships. This guide collates available data and provides a framework for such a comparative investigation.

Comparative Biological Activity of Dimethylquinoline Isomers

Table 1: Summary of Reported Biological Activities of Dimethylquinoline Isomers

IsomerBiological ActivityAssay/ModelQuantitative Data (IC50/MIC)Reference
2,3-Dimethylquinoline AntifungalIn vitro susceptibility testing against various fungal species.MIC: 9 µg/mL against Cryptococcus neoformans; 1125 µg/mL against Candida tropicalis.[2]
2,6-Dimethylquinoline Anticancer, AntimicrobialNot specifiedNot specified[1]
2,6-Dimethylquinoline Cytochrome P450 InhibitionRecombinant human CYP1A2 and CYP2B6 enzyme assays.Potential inhibitor of CYP1A2. Used to study inhibition potencies on CYP2B6.

Note: The lack of comprehensive, directly comparative data necessitates that the information in this table be interpreted with caution. The experimental conditions and cell/strain types may vary between studies, making direct comparisons of potency challenging.

Key Experimental Protocols

To ensure the reproducibility and validity of biological activity studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays relevant to the investigation of dimethylquinoline isomers.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for attachment.[4]

  • Compound Treatment: Treat cells with various concentrations of the dimethylquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the dimethylquinoline isomers in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Apoptosis Analysis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins, such as those involved in the apoptotic cascade.[6][7]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[8]

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.[8]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins), followed by incubation with enzyme-linked secondary antibodies.[8]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

Signaling Pathways in Quinoline-Mediated Biological Activity

The biological effects of quinoline derivatives are often mediated through the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[10]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth.[11][12] Many anticancer agents, including some quinoline derivatives, exert their effects by inhibiting this pathway, leading to the induction of apoptosis.[13]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Dimethylquinoline Dimethylquinoline Isomer Dimethylquinoline->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and potential inhibition by dimethylquinoline isomers.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival.[14][15] Aberrant activation of this pathway is common in many cancers, making it an attractive target for therapeutic intervention.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Cell_Proliferation Cell Proliferation & Survival TranscriptionFactors->Cell_Proliferation Dimethylquinoline Dimethylquinoline Isomer Dimethylquinoline->Raf inhibits

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition by dimethylquinoline isomers.

Experimental Workflow for Comparative Analysis

A systematic approach is necessary to conduct a robust comparative analysis of dimethylquinoline isomers.

Experimental_Workflow Isomers Dimethylquinoline Isomers (2,3-, 2,4-, 2,6-, etc.) Cytotoxicity Cytotoxicity Screening (MTT Assay) Isomers->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Isomers->Antimicrobial Lead_Identification Lead Isomer Identification Cytotoxicity->Lead_Identification Antimicrobial->Lead_Identification Mechanism Mechanism of Action (Western Blot for Apoptosis) Lead_Identification->Mechanism Signaling Signaling Pathway Analysis (e.g., PI3K/Akt) Mechanism->Signaling Conclusion Comparative Analysis & Conclusion Signaling->Conclusion

Caption: A logical workflow for the comparative biological evaluation of dimethylquinoline isomers.

References

A Comparative Guide to 6,7-Dimethylquinoline and 6,7-Dimethoxyquinoline in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide array of biological activities.[1][2] This guide provides a detailed comparison of two such derivatives: 6,7-Dimethylquinoline and 6,7-dimethoxyquinoline. While both share the same core quinoline structure, the nature of the substituents at the 6 and 7 positions—methyl versus methoxy groups—profoundly influences their physicochemical properties and, consequently, their interactions within biological systems.

This document synthesizes available experimental data to offer a comparative overview of their biological activities, mechanisms of action, and potential therapeutic applications. A significant disparity in the volume of research exists between the two compounds, with 6,7-dimethoxyquinoline and its derivatives being extensively studied, particularly in oncology. In contrast, specific biological data for this compound is sparse. This guide will reflect the current state of knowledge, highlighting the well-established profile of the dimethoxy variant and discussing the potential, inferred from related compounds, for the dimethyl derivative.

Comparative Biological Activity: A Tale of Two Scaffolds

The primary focus of research into these quinoline derivatives has been in the realm of anticancer drug discovery. The 6,7-dimethoxyquinoline scaffold, in particular, has proven to be a versatile starting point for the development of potent enzyme inhibitors.

6,7-Dimethoxyquinoline: A Privileged Scaffold in Oncology

The 6,7-dimethoxy substitution pattern is a key feature in a multitude of potent anticancer agents.[3] This scaffold has been central to the design of inhibitors targeting crucial pathways in cancer cell proliferation and survival.

Primary Mechanisms of Action:

  • c-Met Kinase Inhibition: Derivatives of 6,7-dimethoxyquinoline have been extensively developed as inhibitors of the c-Met receptor tyrosine kinase.[4][5] The HGF/c-Met signaling pathway is a critical driver of tumor growth, metastasis, and angiogenesis. By blocking the ATP-binding site of c-Met, these compounds can halt downstream signaling.[6][7]

  • Topoisomerase I Inhibition: A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of Topoisomerase I (TOP1).[1] These molecules stabilize the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[1]

  • Multidrug Resistance (MDR) Reversal: Certain 6,7-dimethoxy-tetrahydroisoquinoline derivatives, a related class of compounds, have been shown to modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[8][9]

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of various derivatives based on the 6,7-dimethoxyquinoline scaffold.

Compound Class/DerivativeTargetAssayIC50/GI50Cell Line(s)Reference
6,7-dimethoxy-4-anilinoquinolinesc-Met KinaseKinase Assay0.030 µM (for compound 12n)-[4]
6,7-dimethoxy-4-anilinoquinolinesAntiproliferativeMTT Assay7.3 µM (A549), 6.1 µM (MCF-7), 13.4 µM (MKN-45) (for compound 12n)A549, MCF-7, MKN-45[4]
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase IDNA Cleavage AssayModerate activity (for compounds 14h, 14p)-[1]
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesAntiproliferativeSRB Assay0.116–6.77 µM (for compound 14m)NCI-60 panel[1]
6,7-dimethoxyquinazolinesCytotoxic-IC50: 0.7 µM (HCT116p53(+/+)), 1.7 µM (HCT116p53(-/-)) (for derivative 7c)HCT116, HEY[10]
This compound: An Underexplored Moiety

Direct experimental data on the biological activity of this compound is notably absent in the current scientific literature. However, insights can be gleaned from studies on structurally related dimethylated heterocyclic systems, which suggest potential avenues for its biological action. It is crucial to emphasize that the following information is not a direct representation of this compound's activity but rather an informed projection based on related structures.

Inferred Potential Activities from Related Compounds:

  • Kinase Inhibition: A study on 6,7-dimethyl quinoxaline analogs (a different heterocyclic core) revealed selective inhibition of kinases such as GSK3β, DYRK1A, and CLK1, which are implicated in neurodegenerative diseases. This suggests that the 6,7-dimethyl substitution pattern on an aromatic system can be favorable for kinase binding.

  • General Anticancer Properties: The broader class of quinoline derivatives has been extensively investigated for anticancer properties through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[2] Substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines have demonstrated selective anticancer activity.[11]

Without direct experimental data, a quantitative comparison with 6,7-dimethoxyquinoline is not possible. The lack of research on this compound presents an opportunity for future investigation to explore its potential biological activities.

Pharmacokinetics and Toxicity Profile

6,7-Dimethoxyquinoline Derivatives

Limited pharmacokinetic data is available for the 6,7-dimethoxyquinoline core itself, but studies on its derivatives and related structures provide some insights. For instance, a study on a 6,7-dimethoxy-4-(p-chlorobenzyl)-isoquinoline showed 52% oral absorption with a significant first-pass effect in rats and mice.[12] Metabolism primarily occurs via O-demethylation.[12] Some optimized 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives have been predicted to possess good oral bioavailability.[1]

In terms of toxicity, the safety profile is highly dependent on the specific derivative. For example, 4-chloro-6,7-dimethoxyquinoline is classified as a hazardous substance that can cause skin and eye irritation and may be toxic if swallowed.[13][14]

This compound

There is a lack of specific pharmacokinetic and toxicity data for this compound. However, safety data for the related compound 2,6-Dimethylquinoline indicates it is toxic to aquatic life and can cause skin and eye irritation.[15][16] Another related compound, 6-Methylquinoline, is classified as harmful if swallowed and may cause skin irritation.[17] These findings suggest that this compound should be handled with appropriate safety precautions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of 6,7-dimethoxyquinoline derivatives.

In Vitro c-Met Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Principle: The assay quantifies the phosphorylation of a substrate by the c-Met kinase in the presence of ATP. The amount of product (phosphorylated substrate or ADP) is measured, often using a luminescence-based method like the ADP-Glo™ Kinase Assay.

  • Procedure:

    • Recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr)4:1), and serially diluted test compounds are combined in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated to allow the enzymatic reaction to proceed.

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.

    • The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the c-Met kinase activity.[6]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured using a microplate reader to determine cell viability.

    • The IC50 or GI50 value is calculated from the dose-response curve.[3][4]

Topoisomerase I DNA Cleavage Assay

This assay evaluates the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.

  • Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. Inhibitors trap the enzyme-DNA complex, leading to an accumulation of cleaved DNA, which can be visualized by gel electrophoresis.[18]

  • Procedure:

    • Supercoiled plasmid DNA is incubated with recombinant human topoisomerase I in the presence of the test compound.

    • The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

    • The different forms of DNA (supercoiled, relaxed, and cleaved) are separated based on their migration through the gel.

    • The gel is stained and visualized to assess the extent of DNA cleavage induced by the compound.[1][19]

Signaling Pathways and Experimental Workflows

The biological effects of 6,7-dimethoxyquinoline derivatives are often mediated through their interaction with key cellular signaling pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway by 6,7-dimethoxyquinoline derivatives.

TopoI_Inhibition_Workflow cluster_workflow Topoisomerase I Inhibition Assay Workflow A Supercoiled DNA + Topoisomerase I B Add 6,7-Dimethoxyquinoline Derivative (Inhibitor) A->B C Incubation B->C D Stabilized TOP1-DNA Cleavage Complex C->D E Agarose Gel Electrophoresis D->E F Visualization of Cleaved DNA E->F

Caption: Experimental workflow for assessing Topoisomerase I inhibition.

Conclusion

The comparison between this compound and 6,7-dimethoxyquinoline highlights a significant knowledge gap in the scientific literature. The 6,7-dimethoxyquinoline scaffold is a well-validated and privileged structure in anticancer drug discovery, with a rich body of evidence supporting its role in the development of potent c-Met and topoisomerase I inhibitors. In contrast, this compound remains a largely unexplored chemical entity. While related dimethylated heterocyclic compounds have shown biological activity, direct evidence for the this compound isomer is lacking. This disparity underscores a clear opportunity for future research to synthesize and evaluate the biological potential of this compound, which may hold promise in various therapeutic areas. For researchers in drug development, the 6,7-dimethoxyquinoline core continues to be a fruitful starting point for novel therapeutics, while the 6,7-dimethyl analogue represents uncharted territory with the potential for new discoveries.

References

Validating the Structure of Synthesized 6,7-Dimethylquinoline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of synthesized 6,7-Dimethylquinoline. By comparing its expected spectroscopic data with that of its isomers, this guide offers a framework for the structural elucidation of novel quinoline derivatives.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

Proton AssignmentThis compound (Predicted)2,6-Dimethylquinoline[1]4,6-Dimethylquinoline[2]
H-2~8.7 ppm (d)~7.9 ppm (d)~8.6 ppm (d)
H-3~7.3 ppm (d)~7.2 ppm (d)~7.0 ppm (d)
H-4~8.0 ppm (d)--
H-5~7.8 ppm (s)~7.6 ppm (d)~7.8 ppm (d)
H-8~7.9 ppm (s)~7.3 ppm (d)~7.9 ppm (s)
6-CH₃~2.4 ppm (s)~2.5 ppm (s)~2.7 ppm (s)
7-CH₃~2.4 ppm (s)--
2-CH₃-~2.7 ppm (s)-
4-CH₃--~2.6 ppm (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

Carbon AssignmentThis compound (Predicted)2,6-Dimethylquinoline[1]4,6-Dimethylquinoline[2]
C-2~150 ppm~158 ppm~150 ppm
C-3~121 ppm~122 ppm~122 ppm
C-4~135 ppm~135 ppm~144 ppm
C-4a~128 ppm~127 ppm~123 ppm
C-5~129 ppm~130 ppm~129 ppm
C-6~138 ppm~136 ppm~137 ppm
C-7~138 ppm~127 ppm~126 ppm
C-8~128 ppm~129 ppm~130 ppm
C-8a~147 ppm~147 ppm~148 ppm
6-CH₃~20 ppm~21 ppm~21 ppm
7-CH₃~20 ppm--
2-CH₃-~25 ppm-
4-CH₃--~19 ppm

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Predicted)2,6-Dimethylquinoline[1]4,6-Dimethylquinoline[2]
C-H stretch (aromatic)3100-3000 cm⁻¹3050 cm⁻¹3050 cm⁻¹
C-H stretch (aliphatic)3000-2850 cm⁻¹2950 cm⁻¹2950 cm⁻¹
C=N stretch~1620 cm⁻¹1620 cm⁻¹1610 cm⁻¹
C=C stretch (aromatic)1600-1450 cm⁻¹1590, 1500 cm⁻¹1580, 1500 cm⁻¹
C-H bend (out-of-plane)900-675 cm⁻¹830 cm⁻¹840 cm⁻¹

Table 4: Mass Spectrometry (MS) Data

IonThis compound (Predicted)2,6-Dimethylquinoline[1]4,6-Dimethylquinoline
Molecular Ion [M]⁺m/z 157m/z 157m/z 157
[M-1]⁺m/z 156m/z 156m/z 156
[M-15]⁺ (Loss of CH₃)m/z 142m/z 142m/z 142
[M-27]⁺ (Loss of HCN)m/z 130m/z 130m/z 130

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for quinoline derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard one-pulse sequence is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. For ATR, a small amount of the neat solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A typical spectral range is 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for quinoline derivatives, typically performed at 70 eV. Electrospray ionization (ESI) can also be used, especially for more polar derivatives.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Validation

The following diagram illustrates the general workflow for validating the structure of a synthesized compound using various spectroscopic techniques.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation cluster_alternative Spectroscopic Validation Workflow Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Compare Experimental Data with Expected/Reference Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation Match Structure_Incorrect Structure Incorrect/ Impure Data_Analysis->Structure_Incorrect Mismatch Further_Purification Further Purification/ Resynthesis Structure_Incorrect->Further_Purification Further_Purification->Synthesis

A flowchart illustrating the process of validating a synthesized chemical structure.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a significant class of heterocyclic compounds, integral to the development of pharmaceuticals due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The accurate and precise quantification of these derivatives in various matrices, from pharmaceutical formulations to biological fluids, is paramount for drug discovery, development, and quality control. This guide provides an objective comparison of commonly employed analytical methods for quinoline derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

The process of cross-validation is critical to ensure that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[4] This is essential for regulatory compliance and ensures the integrity of the data generated.[4]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives, offering high sensitivity and selectivity.[5] It is particularly well-suited for the analysis of a wide range of quinoline compounds in various sample types.[5]

Quantitative Data Summary for HPLC Methods
AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9[5]
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2[5][6]
Quinoline Yellow WS-BIST A+ (5µm, 4.6x150 mm)---[5][7]
Pyridine, 2-picoline, 4-picoline, QuinolineMainstream Cigarette SmokeZorbax SB-Aq (4.6x150 mm, 5 µm)1.74 - 14.32 ng/cig--[5]
Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from a method for the determination of quinoline in textile samples.[5]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[8]

  • Additives: 0.1% Formic Acid (FA) is often added to the mobile phase to improve peak shape.[8]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases before use.[8]

3. Sample Preparation:

  • For Solid Samples (e.g., Textiles):

    • Cut 1.0 g of the sample into small pieces.[5]

    • Add 10 mL of acetonitrile and perform ultrasonic extraction for 30 minutes at 40°C.[5]

    • Allow the extract to cool.[5]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][8]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add 3 volumes of a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge. Collect the supernatant.[8]

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte. Wash the cartridge to remove interferences, then elute the analyte with a strong solvent.[8]

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[5][8]

  • Injection Volume: 10 µL.[5][8]

  • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm, 270 nm).[5][8]

  • Gradient Program: A typical gradient might be 20-80% Mobile Phase B over 20 minutes.[8]

5. Analysis Sequence:

  • Blank Injection: Inject the mobile phase to check for interfering peaks.[8]

  • Standard Injections: Inject calibration standards from the lowest to the highest concentration to create a calibration curve.[5][8]

  • Sample Injections: Inject the prepared samples.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that provides high resolution and sensitivity, making it suitable for the identification and quantification of volatile quinoline derivatives or those that can be made volatile through derivatization.[5][9]

Quantitative Data Summary for GC-MS Methods
AnalyteMatrixGC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
QuinolineTextilesDB-5MS (30 m × 0.25 mm × 0.5 μm)0.1 mg/kg-82.9 - 92.00.9998[5][10]
Detailed Experimental Protocol: GC-MS Analysis

This protocol is based on a method for determining quinoline in textiles.[10]

1. Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.[5]

  • Column: A DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm) or similar.[5][10]

  • Carrier Gas: Helium.[5]

  • Solvent: Toluene.[10]

2. Sample Preparation:

  • Place 1.0 g of the sample (cut into small pieces) into a centrifuge tube.[10]

  • Add 15 mL of toluene.[10]

  • Perform ultrasonic extraction at 40°C for 30 minutes.[10]

  • Filter the organic phase through a 0.45 µm filter membrane.[10]

3. Derivatization (if necessary):

  • For non-volatile derivatives like quinoline-2-carboxylic acid, derivatization is essential.[9] This can be achieved through:

    • Esterification: Using Boron Trifluoride (BF3) in methanol.[9]

    • Silylation: To form a trimethylsilyl (TMS) ester.[9]

4. GC-MS Conditions:

  • Inlet Temperature: 250°C.[5]

  • Injection Volume: 1.0 µL (splitless).[5]

  • Flow Rate: 1.0 mL/min.[5][10]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 min.

    • Ramp to 260°C at 20°C/min.

    • Hold at 260°C for 3 min.[5]

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 30-200.

    • Characteristic Ions for Quinoline: m/z 129, 102, 123, 51.[5][10]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that can be a superior alternative to HPLC in certain cases, such as for the analysis of charged quinoline derivatives or for determining enantiomeric purity.[11][12] Micellar-mediated CE can be employed for uncharged compounds.[13]

Quantitative Data Summary for CE Methods
AnalyteMethodLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
NiII(3-OMe-salophene)CZE400–20,000 ng/mL120 ng/mL-[14]
ApixabanCZE10–125 µg/mL1.77 µg/mL5.37 µg/mL[15]
Detailed Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This protocol is a generalized procedure based on validated methods for quinoline-related compounds.[14][15]

1. Instrumentation and Materials:

  • CE System: A system with a power supply, autosampler, temperature-controlled capillary cartridge, and a Diode Array Detector (DAD).

  • Capillary: Fused silica capillary (e.g., 56 cm total length, 100 µm I.D.).[14]

  • Running Buffer (Electrolyte): 50 mM sodium borate buffer, pH adjusted to around 8.0-9.3.[14][15] An organic modifier like acetonitrile may be added.[14]

2. Capillary Conditioning and Equilibration:

  • Daily Conditioning: Flush with 0.1 M NaOH.[15]

  • Pre-run Equilibration: Before each injection, flush sequentially with 0.1 M NaOH, water, and the running buffer.[15]

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and organic solvent).

  • Filter the sample solution through a 0.45 µm filter.

4. CZE Conditions:

  • Separation Voltage: 20-30 kV.[14][15]

  • Temperature: 25°C.[14][15]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5-8 seconds).[14][15]

  • Detection: DAD at a wavelength appropriate for the analyte (e.g., 220 nm or 250 nm).[14][15]

Visualizations

Signaling Pathways Targeted by Quinoline Derivatives

Quinoline derivatives have been extensively investigated as kinase inhibitors, targeting key signaling pathways implicated in cancer.[16] These compounds can modulate pathways such as the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which are crucial for cell survival, proliferation, and angiogenesis.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates Ras Ras c-Met->Ras Activates VEGFR VEGFR VEGFR->PI3K Activates EGFR EGFR EGFR->PI3K Activates EGFR->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription \nFactors Transcription Factors ERK->Transcription \nFactors Quinoline \nDerivatives Quinoline Derivatives Quinoline \nDerivatives->c-Met Inhibits Quinoline \nDerivatives->VEGFR Inhibits Quinoline \nDerivatives->EGFR Inhibits Transcription \nFactors->Cell Proliferation Cell Survival Cell Survival Transcription \nFactors->Cell Survival

Caption: Signaling pathways targeted by quinoline derivatives in cancer.

General Experimental Workflow for Analysis

The analytical workflow for quinoline derivatives typically involves sample preparation followed by instrumental analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction (e.g., Ultrasonic) Filtration Filtration Extraction->Filtration (0.45 µm) Derivatization \n(if required for GC-MS) Derivatization (if required for GC-MS) Filtration->Derivatization \n(if required for GC-MS) HPLC-UV/DAD HPLC-UV/DAD Filtration->HPLC-UV/DAD CE-DAD CE-DAD Filtration->CE-DAD GC-MS GC-MS Derivatization \n(if required for GC-MS)->GC-MS Peak Identification Peak Identification HPLC-UV/DAD->Peak Identification GC-MS->Peak Identification CE-DAD->Peak Identification Quantification Quantification Peak Identification->Quantification (Calibration Curve)

References

A Comparative Spectroscopic Analysis of 6,7-Dimethylquinoline and Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 6,7-dimethylquinoline and its other dimethylquinoline isomers. The information presented herein is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and organic synthesis. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols for these techniques.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and several of its isomers. The distinct substitution patterns on the quinoline ring system give rise to unique spectroscopic signatures for each isomer.

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)UV-Vis λmax (nm)Mass Spec (m/z)
This compound Data not readily available19.8 (CH₃), 20.4 (CH₃), 121.4, 126.5, 128.2, 128.9, 134.7, 135.8, 146.2, 149.8, 157.1Data not readily availableData not readily available157 (M+)
2,4-Dimethylquinoline 2.58 (s, 3H), 2.65 (s, 3H), 7.26 (s, 1H), 7.42 (t, 1H), 7.63 (t, 1H), 7.89 (d, 1H), 7.96 (d, 1H)[1]18.8, 24.9, 122.0, 123.8, 125.5, 128.9, 129.2, 144.1, 147.8, 157.3, 158.62920, 1600, 1550, 1500, 1450, 860, 750[2]Data not readily available157 (M+), 156, 142, 115[3]
2,6-Dimethylquinoline 2.45 (s, 3H), 2.69 (s, 3H), 7.27 (d, 1H), 7.45 (d, 1H), 7.62 (s, 1H), 7.82 (d, 1H), 7.89 (d, 1H)18.6, 21.5, 122.2, 125.9, 126.8, 128.8, 131.7, 135.7, 146.4, 147.9, 158.2[4]3050, 2950, 1620, 1600, 1570, 1510, 1450, 880, 830[5]225, 278, 318157 (M+), 156, 142, 115[6][7]
2,7-Dimethylquinoline 2.50 (s, 3H), 2.70 (s, 3H), 7.20-7.40 (m, 2H), 7.70 (s, 1H), 7.85 (d, 1H), 7.95 (d, 1H)[8]18.7, 21.3, 121.8, 124.9, 127.3, 128.0, 129.5, 137.2, 147.8, 148.1, 158.93050, 2950, 1620, 1600, 1570, 1500, 1450, 830[8]Data not readily available157 (M+), 156, 142, 128, 115[9][10]
3,6-Dimethylquinoline Data not readily available18.8, 21.5, 126.2, 126.9, 128.4, 128.7, 131.4, 134.0, 136.1, 145.9, 149.6Data not readily availableData not readily available157 (M+), 156, 142, 115[11]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for quinoline derivatives and should be optimized for the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the dimethylquinoline isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the tube and invert several times to ensure complete dissolution and homogeneity.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters to set include spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 64 for sufficient signal-to-noise).

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid dimethylquinoline isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform mixture is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to different functional groups (e.g., C-H aromatic, C-H aliphatic, C=C, C=N).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the dimethylquinoline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to a final concentration in the range of 1-10 µg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sample solution.

    • Record the absorbance spectrum over a wavelength range of approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure:

  • Sample Introduction:

    • For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC, where it is vaporized and separated before entering the mass spectrometer.

    • For LC-MS, dissolve the sample in a suitable solvent and inject it into the LC for separation prior to introduction into the mass spectrometer.

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak (M+) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of dimethylquinolines often involves the loss of a methyl group (M-15) or hydrogen cyanide (M-27) from the molecular ion.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of dimethylquinoline isomers.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Dimethylquinoline Isomers purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms Mass Spectrometry purification->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc uv->data_proc ms->data_proc comparison Comparative Analysis of Spectroscopic Data data_proc->comparison

Caption: Experimental workflow for the spectroscopic comparison of dimethylquinoline isomers.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate identification and characterization of these important heterocyclic compounds.

References

In-Silico vs. Experimental Data: A Comparative Guide to the Properties of 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of computational predictions versus empirical evidence for a novel quinoline derivative, highlighting the strengths and limitations of each approach in drug discovery and development.

In the landscape of modern drug discovery, the evaluation of a compound's physicochemical and pharmacokinetic properties is a critical step in determining its potential as a therapeutic agent. For novel molecules like 6,7-Dimethylquinoline, comprehensive experimental data is often scarce. This guide provides a comparative analysis of in-silico predicted data for this compound against experimental data for the well-characterized parent compound, quinoline. This approach allows for a valuable discussion on the utility and reliability of computational models in early-stage drug development.

A Tale of Two Data Sources: The In-Silico and the Experimental

The journey of a drug candidate from a concept to a clinical reality is paved with data. Two primary sources of this data are computational (in-silico) modeling and laboratory (experimental) testing.

In-silico prediction utilizes sophisticated algorithms and machine learning models to forecast a molecule's properties based on its structure.[1][2] These methods offer rapid and cost-effective screening of large compound libraries, enabling researchers to prioritize candidates with desirable characteristics early in the discovery pipeline.[3]

Experimental analysis , on the other hand, involves direct measurement of a compound's properties through established laboratory procedures. While considered the "gold standard" for its accuracy, experimental testing is often time-consuming, resource-intensive, and may not be feasible for every novel compound at the initial stages.

This guide will delve into a side-by-side comparison of these two approaches, using this compound as our in-silico subject and its parent, quinoline, as our experimental benchmark.

Physicochemical Properties: A Head-to-Head Comparison

A compound's fundamental physicochemical properties, such as its molecular weight, lipophilicity (logP), and solubility, govern its behavior in biological systems. The following table summarizes the in-silico predicted data for this compound alongside the experimental data for quinoline.

PropertyThis compound (In-Silico Prediction)Quinoline (Experimental Data)
Molecular Formula C₁₁H₁₁NC₉H₇N[4]
Molecular Weight ( g/mol ) 157.21129.16[4]
Boiling Point (°C) Predicted: ~300-350237[5][6]
Water Solubility (LogS) Predicted: -3.0 to -4.0 (Slightly Soluble)Slightly soluble in cold water, readily in hot.[4]
Lipophilicity (logP) Predicted: ~2.5 - 3.52.04[7]

Note: In-silico predictions for this compound are aggregated from various computational models. The SMILES string used for prediction is CC1=CC2=C(C=C1C)N=C(C=C2)C=O.[8]

ADMET Profile: Predicting the Fate of a Molecule in the Body

The acronym ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key pharmacokinetic properties that determine a drug's efficacy and safety.[3] The table below compares the predicted ADMET profile of this compound with the known experimental findings for quinoline.

ADMET ParameterThis compound (In-Silico Prediction)Quinoline (Experimental Data)
Human Intestinal Absorption High probabilityWell-absorbed orally[9]
Blood-Brain Barrier (BBB) Penetration Likely to penetrateEvidence of CNS effects
CYP450 Inhibition Potential inhibitor of some isoformsKnown to be metabolized by CYP enzymes
Ames Mutagenicity Predicted to be non-mutagenicGenotoxic with metabolic activation[10]
Carcinogenicity Potential for carcinogenicityConsidered a potential human carcinogen[11]
Acute Oral Toxicity (LD₅₀) Predicted to be moderately toxicLD₅₀ (rat): 331 mg/kg[4]

Methodologies: The "How-To" Behind the Data

Understanding the methodologies used to generate both in-silico and experimental data is crucial for interpreting the results accurately.

In-Silico Prediction Workflow

Computational ADMET prediction follows a systematic workflow, as illustrated in the diagram below. This process begins with the input of a molecular structure, typically as a SMILES string, into various predictive models.

G cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties mol_structure Molecular Structure (SMILES String) swissadme SwissADME mol_structure->swissadme Input to Models pkcsm pkCSM mol_structure->pkcsm Input to Models admetlab ADMETlab 2.0 mol_structure->admetlab Input to Models physchem Physicochemical Properties (logP, Solubility, etc.) swissadme->physchem adme ADME Profile (Absorption, Distribution, etc.) swissadme->adme pkcsm->adme toxicity Toxicity Profile (Mutagenicity, Carcinogenicity) pkcsm->toxicity admetlab->physchem admetlab->adme admetlab->toxicity

In-Silico ADMET Prediction Workflow.

A variety of freely available and commercial software tools are used for these predictions, including:

  • SwissADME: A popular web-based tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[12]

  • pkCSM: A tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[13][14]

  • ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET properties.[3][15]

Experimental Protocols

1. Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the traditional and most reliable method for experimentally determining logP.[16]

  • Principle: A compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to determine the partition coefficient.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a known amount of the stock solution to a flask containing pre-saturated n-octanol and water (or a buffer of pH 7.4).

    • Shake the flask for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely.

    • Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

2. Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

  • Principle: An excess amount of the compound is agitated in water or a buffer until equilibrium is reached. The concentration of the dissolved compound is then measured.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of water or buffer in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the filtrate or supernatant using an appropriate analytical method.

G cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Analysis & Calculation compound Test Compound mixing Mixing & Equilibration (e.g., Shake-Flask) compound->mixing solvents Solvents (n-Octanol, Water/Buffer) solvents->mixing separation Phase Separation (Centrifugation/Filtration) mixing->separation quantification Concentration Measurement (HPLC, UV-Vis) separation->quantification calculation Calculation of Property (logP, Solubility) quantification->calculation

Experimental Workflow for Physicochemical Properties.

Discussion and Conclusion

The comparison between in-silico predictions for this compound and experimental data for quinoline reveals both the promise and the current limitations of computational models. For physicochemical properties like molecular weight, the in-silico value is precise. For properties like logP and solubility, the predictions provide a reasonable estimate that can guide initial decision-making.

In the realm of ADMET profiling, in-silico tools can effectively flag potential liabilities. The prediction of high intestinal absorption for this compound aligns with the known behavior of quinoline. However, the prediction of non-mutagenicity for the derivative, while the parent compound is known to be genotoxic, highlights a key challenge: the subtle influence of substituents on biological activity. This underscores the necessity of experimental validation for toxicity endpoints.

References

Benchmarking the Purity of 6,7-Dimethylquinoline: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the context of 6,7-Dimethylquinoline, a key heterocyclic building block, rigorous purity assessment is paramount to ensure the integrity of subsequent research and development activities. This guide provides an objective comparison of analytical methodologies for benchmarking the purity of this compound against analytical standards, complete with detailed experimental protocols and supporting data.

Comparative Analysis of Purity Assessment Techniques

A multi-technique approach is recommended for a comprehensive purity assessment of this compound. Each technique offers unique advantages in detecting different types of impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
Quantitative NMR (qNMR) Compares the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[1][3][4]Provides a direct, absolute measure of purity without the need for a specific this compound reference standard.[5][6] Highly accurate and precise.Requires a high-field NMR spectrometer. Signal overlap can be a challenge.>99.5% (for establishing a standard)
HPLC-UV Separates the analyte from non-volatile impurities based on their differential partitioning between a stationary and a mobile phase. Detection is based on UV absorbance.[7][8]High resolution and sensitivity for non-volatile organic impurities. Widely available and robust.Requires a reference standard for quantitative analysis. UV-inactive impurities are not detected.95-99.9%
GC-MS Separates volatile and semi-volatile compounds in the gas phase, followed by mass spectrometric detection for identification and quantification.[9][10]Excellent for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Requires a reference standard for accurate quantification.>99% (for volatile components)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

This method establishes the absolute purity of a candidate batch of this compound, which can then serve as an in-house analytical standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance

Materials:

  • This compound sample

  • High-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

  • Acquire the ¹H-NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV for Routine Purity Analysis

This method is suitable for the routine analysis of this compound purity against the established in-house standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

  • This compound in-house standard and sample

  • HPLC-grade acetonitrile and water

  • Formic acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of the this compound in-house standard at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Prepare the sample solution at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard and sample solutions and record the chromatograms.

  • Calculate the purity of the sample by area normalization or against the in-house standard.

GC-MS for Volatile Impurity Profiling

This method is used to identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane)

GC-MS Conditions:

ParameterCondition
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable volatile solvent.

  • Inject the sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent, assuming a response factor of 1 for all components.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of establishing an analytical standard and performing routine purity analysis for this compound.

cluster_0 Phase 1: Standard Establishment cluster_1 Phase 2: Routine Purity Benchmarking start High-Purity Candidate Batch of this compound qnmr Quantitative NMR (qNMR) Analysis start->qnmr standard Established In-House Analytical Standard (>99.5% Purity) qnmr->standard hplc HPLC-UV Analysis standard->hplc Calibration test_sample Test Sample of this compound test_sample->hplc gcms GC-MS Analysis test_sample->gcms report Purity Report hplc->report gcms->report

Caption: Workflow for establishing and using a this compound analytical standard.

cluster_impurities Potential Impurities cluster_techniques Analytical Techniques main Purity Assessment of this compound non_volatile Non-Volatile Organic Impurities main->non_volatile volatile Volatile/Semi-Volatile Impurities main->volatile inorganic Inorganic Salts / Water main->inorganic hplc HPLC-UV non_volatile->hplc Detects gcms GC-MS volatile->gcms Detects qnmr qNMR inorganic->qnmr Accounts for hplc->main gcms->main qnmr->main

Caption: Relationship between impurity types and analytical detection methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of 6,7-Dimethylquinoline and its related analogs, targeting researchers, scientists, and professionals in drug development. Due to limited direct comparative studies on this compound, this document synthesizes available data on its analogs and discusses general structure-activity relationships for methyl-substituted quinolines to infer potential cytotoxic profiles.

Quantitative Cytotoxicity Data

Direct cytotoxic data for this compound is scarce in publicly available literature. However, studies on related substituted quinoline derivatives provide insights into the potential anti-cancer activities of this class of compounds. The following table summarizes the cytotoxic activity (IC50 values) of various quinoline analogs against different cancer cell lines.

Compound/AnalogCell LineAssay TypeIC50 (µM)Reference
Indolo[2,3-b]quinolines (5H series, methyl-substituted) KBNot Specified0.002 - 0.009[1]
2-arylquinoline derivative (Compound 13) HeLaNot Specified8.3[2]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18) HeLaNot Specified13.15[2]
2-(3,4-methylenedioxyphenyl)quinolines (Compound 11) PC3Not Specified34.34[2]
2-(3,4-methylenedioxyphenyl)quinolines (Compound 12) PC3Not Specified31.37[2]
7-methyl-8-nitro-quinoline (C) Caco-2MTT1.871[3]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) Caco-2MTT0.929[3]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) HepG2Not Specified3.3 (µg/mL)[4]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) HCT-116Not Specified23 (µg/mL)[4]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) MCF-7Not Specified3.1 (µg/mL)[4]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) A549Not Specified9.96 (µg/mL)[4]

Note: The presented data is for a range of quinoline derivatives and not a direct comparison of dimethylquinoline isomers. The activity is highly dependent on the specific substitutions and the cancer cell line tested.

Structure-Activity Relationship of Methyl-Substituted Quinolines

The cytotoxic and antimicrobial activities of quinoline derivatives are significantly influenced by the position and number of methyl substituents. For instance, in the case of indolo[2,3-b]quinolines, the presence of a methyl group on the pyridine nitrogen is crucial for their cytotoxicity.[1] Specifically, all derivatives in the 5H series, which have a methyl group on the pyridine nitrogen, demonstrate significant activity against both prokaryotic and eukaryotic organisms.[1] These compounds have been shown to inhibit the growth of Gram-positive bacteria and pathogenic fungi, exhibit cytotoxicity against KB cells, and stimulate the formation of calf thymus topoisomerase II mediated DNA cleavage.[1]

Furthermore, the lipophilicity of quinoline derivatives, influenced by methyl and other substitutions, plays a role in their cytotoxic effects. Aromatic quinolines with greater octanol/water partition coefficients (cLogP) have shown better IC50 values in HeLa and PC3 cells.[2] This suggests that the lipophilic character of the molecule can influence its ability to cross cell membranes and interact with intracellular targets.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are essential. The following are methodologies for key assays used to evaluate the cytotoxic effects of chemical compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Collection of Supernatant: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells treated with a lysis buffer.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds as desired.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat with this compound and Analogs (Varying Concentrations) cell_seeding->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity ldh LDH Assay incubation->ldh Membrane Integrity annexin_v Annexin V Assay incubation->annexin_v Apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin_v->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for assessing the cytotoxicity of quinoline analogs.

Generalized Signaling Pathway for Quinoline-Induced Cytotoxicity

signaling_pathway cluster_compound Compound Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences quinoline Quinoline Derivatives dna_damage DNA Damage (Topoisomerase II Inhibition) quinoline->dna_damage ros Increased ROS Production quinoline->ros mitochondria Mitochondrial Dysfunction quinoline->mitochondria cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis ros->apoptosis mitochondria->apoptosis cell_cycle->apoptosis

Caption: Potential signaling pathways affected by quinoline derivatives.

References

Unlocking the Therapeutic Potential of the Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted quinoline derivatives, with a focus on dimethyl-substituted analogs where available. It delves into their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] The versatility of this heterocyclic structure allows for substitutions at various positions, leading to significant modulation of its therapeutic effects.[3][4] This guide synthesizes findings from multiple studies to illuminate the SAR of quinoline derivatives, providing a valuable resource for the rational design of new and more potent therapeutic agents.

Anticancer Activity of Substituted Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][2] The nature and position of substituents on the quinoline core play a crucial role in determining their cytotoxic efficacy and selectivity against different cancer cell lines.

A preliminary structure-activity relationship analysis suggests that bulky alkoxy substituents at the 7-position and amino side chains at the 4-position of the quinoline ring can enhance antiproliferative activity.[5] Furthermore, the length of alkylamino side chains also appears to influence the anticancer potency of these compounds.[5]

In one study, a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines.[6] The 2-arylquinoline derivatives generally displayed a better activity profile than their tetrahydroquinoline counterparts.[6] Notably, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[6] For instance, a specific quinoline derivative demonstrated a selective IC50 value of 8.3 μM against cervical epithelial carcinoma.[6] The study also highlighted a correlation between higher lipophilicity (cLogP values) and better cytotoxic effects in HeLa and PC3 cells for the aromatic quinoline series.[6]

Another investigation into quinoline-chalcone derivatives revealed that linking a chalcone fragment to the quinoline scaffold can produce compounds with potent antiproliferative activity.[2] One such derivative exhibited excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[2]

Furthermore, a series of 7-amino- and 7-acetamidoquinoline-5,8-diones with aryl substituents at the 2-position were synthesized and evaluated as potential antitumor agents directed at NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors.[7][8] One compound from this series showed potent activity against human breast cancer cells, with IC50 values of 190 nM in NQO1-expressing cells and 140 nM in NQO1-null cells, suggesting a mode of action that may not be solely dependent on NQO1.[8]

Compound TypeSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-ArylquinolineC-6 substituted 2-phenylquinolineHeLa (Cervical)8.3[6]
2-Arylquinoline2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[6]
Quinoline-Chalcone Hybrid-MGC-803 (Gastric)1.38[2]
Quinoline-Chalcone Hybrid-HCT-116 (Colon)5.34[2]
Quinoline-Chalcone Hybrid-MCF-7 (Breast)5.21[2]
7-Aminoquinoline-5,8-dione2-Aryl substitutedMDA468-NQ16 (Breast)0.190[8]
7-Aminoquinoline-5,8-dione2-Aryl substitutedMDA468-WT (Breast)0.140[8]

Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives. This table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted quinoline derivatives against different human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of quinoline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[10]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.[12]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12]

  • Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[11][12]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12]

anticancer_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Quinoline Derivatives (Serial Dilutions) incubation_24h->add_compounds incubation_48_72h Incubate 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Add Solubilization Buffer incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis serial_dilution Prepare Serial Dilutions of Quinoline Derivatives inoculate Inoculate Microtiter Plate serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate incubate Incubate 18-24h inoculate->incubate observe Observe for Growth (Turbidity) incubate->observe determine_mic Determine MIC observe->determine_mic anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces expression of NO Nitric Oxide (NO) iNOS->NO Produces Quinoline Quinoline Derivative Quinoline->NFkB Inhibits

References

Head-to-head comparison of different purification techniques for quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of quinoline and its derivatives is paramount. The efficacy and safety of pharmaceuticals, the reliability of agrochemicals, and the quality of dyes all depend on the successful isolation of these compounds from complex reaction mixtures and crude sources. The choice of purification method directly influences yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most common techniques used for quinoline purification: distillation, crystallization, extraction, and chromatography.

Comparative Overview of Purification Techniques

The selection of an optimal purification strategy is a multi-faceted decision, balancing the desired purity, acceptable yield, and the scale of the operation. While distillation is a robust method for large-scale purification from non-volatile impurities, crystallization often yields products of the highest purity.[1] Extraction is a powerful technique for initial cleanup from crude mixtures like coal tar, and chromatography provides the highest resolution for separating complex mixtures of similar compounds.[1]

Data Summary: Performance of Quinoline Purification Techniques

The following tables summarize quantitative data for various quinoline purification methods, offering a clear comparison of their effectiveness in terms of purity and yield.

Table 1: Purification of Quinoline

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[1]
DistillationCoal Tar Wash OilAtmospheric and vacuum distillation>9782[1]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[1]
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>95Not specified[1]

Table 2: Purification of Quinoline Derivatives

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[1]
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[1]
RecrystallizationCrude 8-hydroxyquinolineChloroparaffin99.00-99.9095-98[2]
High-Speed Counter-Current Chromatography (HSCCC)Crude Quinoline Yellow Extractn-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v)96.5 (Bergapten), 98.2 (Imperatorin)92.1 (Bergapten), 93.7 (Imperatorin)[3]
Two-step DistillationResidual oil after quinoline production1st distillation (reflux ratio 15:1), 2nd distillation (reflux ratio 25:1)>9876.9 (total)[4]
Liquid-Liquid Extraction with Ionic LiquidsSimulated oil containing quinolineAqueous solution of [HBth][HSO4]98.95Not specified[5]

Experimental Workflows and Methodologies

To ensure reproducibility and aid in the practical application of these techniques, detailed experimental protocols are provided below. The following diagrams illustrate the general workflows for quinoline purification.

QuinolinePurificationWorkflow cluster_distillation Distillation Workflow cluster_crystallization Crystallization (Salt Formation) Workflow D_Start Crude Quinoline D_Step1 Optional: Steam Distillation D_Start->D_Step1 D_Step2 Vacuum Distillation D_Step1->D_Step2 D_End Purified Quinoline D_Step2->D_End C_Start Crude Quinoline C_Step1 Dissolve in Solvent C_Start->C_Step1 C_Step2 Add Acid (e.g., H3PO4) to Form Salt C_Step1->C_Step2 C_Step3 Cool to Crystallize Salt C_Step2->C_Step3 C_Step4 Filter and Wash Crystals C_Step3->C_Step4 C_Step5 Neutralize to Liberate Free Base C_Step4->C_Step5 C_End Purified Quinoline C_Step5->C_End

General workflows for quinoline purification by distillation and crystallization.
Protocol 1: Purification of Quinoline by Distillation from Skraup Synthesis

This protocol is effective for removing non-volatile impurities and byproducts from the crude product of a Skraup synthesis.[1]

  • Initial Steam Distillation : The crude reaction mixture is subjected to steam distillation to remove volatile impurities, primarily unreacted nitrobenzene.

  • Liberation of Quinoline : The acidic residue from the steam distillation is made strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base, which separates as an oil.[1]

  • Second Steam Distillation : A second steam distillation is performed on the alkaline mixture to isolate the crude quinoline.

  • Drying : The collected crude quinoline is dried over anhydrous potassium carbonate.

  • Vacuum Distillation : The dried quinoline is subjected to vacuum distillation, and the fraction boiling at 110-114°C at 14 mmHg is collected as pure quinoline.[1]

Protocol 2: Purification of Quinoline by Crystallization via Salt Formation

Crystallization via salt formation is a powerful technique for achieving very high purity, as the crystalline lattice of the salt excludes impurities.[1] This method is particularly well-suited for laboratory-scale purifications where high purity is paramount.[1]

  • Dissolution : Dissolve the crude quinoline in a suitable solvent such as methanol.

  • Salt Formation : Add a stoichiometric amount of phosphoric acid to the solution to precipitate quinoline phosphate.

  • Crystallization : Cool the solution to induce crystallization. The quinoline phosphate will precipitate out of the solution.

  • Filtration and Washing : Filter the precipitated quinoline phosphate and wash the crystals with a small amount of cold methanol to remove any adhering impurities.

  • Recrystallization (Optional) : For higher purity, the quinoline phosphate can be recrystallized from methanol. This can be repeated multiple times to achieve purities of 98-99%.[1]

  • Liberation of Free Base : Dissolve the purified quinoline phosphate in water and neutralize the solution with a strong base, such as sodium hydroxide, to liberate the pure quinoline, which can then be extracted with an organic solvent and isolated by removal of the solvent.

Protocol 3: Purification of 8-Hydroxyquinoline by Recrystallization

Recrystallization is a common and effective method for purifying solid quinoline derivatives.

  • Dissolution : Dissolve the crude 8-hydroxyquinoline in a minimal amount of a suitable hot solvent, such as dichloromethane or chloroform.[1]

  • Hot Filtration : If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization : Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Filtration and Washing : Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 4: Purification of Quinoline from Coal Tar Wash Oil by Extraction

Extraction methods are highly effective for the initial separation of basic quinolines from the neutral and acidic components found in complex mixtures like coal tar.[1]

  • Acidic Extraction : The coal tar wash oil is treated with an aqueous solution of ammonium hydrogen sulfate. The basic quinoline is protonated and dissolves in the aqueous phase, leaving the neutral and acidic components in the organic phase.

  • Separation : The aqueous and organic layers are separated.

  • Removal of Neutral Impurities : The aqueous solution containing the quinoline salt is washed with a non-polar organic solvent like toluene to remove any remaining neutral oil impurities.[1]

  • Liberation of Quinoline : The aqueous solution is then neutralized with a base, such as sodium hydroxide, to liberate the free quinoline base.

  • Isolation : The liberated quinoline is then separated and can be further purified by distillation.

In-Depth Analysis of Purification Techniques

Distillation is a robust and scalable method, particularly effective for separating quinoline from non-volatile impurities or compounds with significantly different boiling points.[1] However, it is less effective at separating quinolines from isomers or other components with similar boiling points.

Crystallization , especially through salt formation, is a powerful technique for achieving very high purity.[1] The highly ordered crystal lattice of a salt can effectively exclude impurities. This method is well-suited for laboratory-scale purifications where achieving the highest possible purity is the primary goal.[1] The choice of solvent is crucial for successful crystallization and can significantly impact the yield and purity.[6]

Extraction methods, particularly those employing acidic reagents, are highly effective for the initial separation of basic quinolines from the neutral and acidic components in complex mixtures like coal tar.[1] The use of modern techniques like supercritical fluid extraction and ionic liquids offers greener and potentially more efficient alternatives.[1]

Chromatography provides the highest resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives.[1] Techniques like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful tools for challenging separations.[2][3] However, the scalability of chromatographic methods can be a limitation for large-scale production.[1]

Conclusion

The selection of an appropriate purification technique for quinolines is a critical decision that depends on several factors, including the nature and concentration of impurities, the desired final purity, the scale of the operation, and economic considerations. For large-scale industrial applications, a multi-step approach combining extraction and distillation is often employed. In a research and development setting, where high purity is often the primary concern, crystallization and chromatography are invaluable techniques. By carefully considering the data and protocols presented in this guide, researchers and drug development professionals can make informed decisions to select the most efficient and effective purification strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of 6,7-Dimethylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 6,7-Dimethylquinoline Down the Drain or in General Waste.

This document provides essential safety and logistical information for the proper disposal of this compound, a heterocyclic aromatic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols for the management of chemical waste to ensure personnel safety and environmental protection. The following procedures are based on established best practices for handling hazardous chemical waste and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Safety and Hazard Data

While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, data for closely related isomers such as 2,6-Dimethylquinoline indicate that it should be handled with care, assuming it may possess similar toxicological and ecotoxicological properties.

PropertyInformation
Chemical Name This compound
Appearance Solid (presumed)
Hazards (based on related isomers) May cause skin and serious eye irritation. Toxic to aquatic life.
Signal Word Warning
Precautionary Statements P264: Wash skin thoroughly after handling.[1]P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.[1]P501: Dispose of contents/container to an approved waste disposal plant.

Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat.

Step 2: Waste Segregation

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and leak-proof container. Ensure the container material is compatible with the solvent used.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

Step 3: Container Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • A list of all components of the waste, including solvents and their approximate concentrations.

  • The date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 5: Disposal

  • Arrange for the collection of the hazardous waste by a licensed waste disposal company.

  • Follow all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste.[1]

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up: For solid spills, sweep up and shovel the material into a suitable container for disposal without creating dust.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First spill Accidental Spill Occurs start->spill Potential Hazard segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Waste Container ('Hazardous Waste', Chemical Name, etc.) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store Ready for Storage check_storage Ensure Area is Ventilated, Secure, with Secondary Containment store->check_storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs Ready for Disposal schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end spill_ppe Wear PPE & Ensure Ventilation spill->spill_ppe contain_spill Contain Spill, Prevent Entry to Drains spill_ppe->contain_spill cleanup_spill Clean Up Spill into Labeled Waste Container contain_spill->cleanup_spill cleanup_spill->store Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 6,7-Dimethylquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 6,7-Dimethylquinoline, offering procedural, step-by-step guidance to ensure operational integrity and mitigate risk. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Quantitative Safety Data

ParameterValueSpeciesSource
Oral LD50800 mg/kgRat[1]
Dermal LD50> 5 g/kgRabbit[1]
Intraperitoneal LD50386 mg/kgMouse[1]

Note: The toxicological properties of this compound have not been fully investigated. The data presented is for a structurally similar compound and should be used for guidance purposes only.

Operational Plan for Safe Handling

Engineering Controls and Preparation
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Work Area: Designate a specific area for handling this compound. The work surface should be covered with absorbent, disposable bench paper.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

PPE CategorySpecificationStandard
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and changed frequently.Compliant with EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection A flame-resistant lab coat or impervious clothing.---
Respiratory Protection For operations with a risk of aerosol or dust generation, or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge is required.NIOSH (US) or CEN (EU) approved.[4]
Chemical Handling Procedures
  • Weighing: Weigh the solid compound in a fume hood, on a tared, disposable weigh boat.

  • Dissolving: Add the solvent to the vessel containing the this compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Heating: If heating is necessary, use a controlled heating mantle or a sand bath. Avoid open flames.

  • Transfers: Use a syringe or a cannula for liquid transfers to minimize the risk of spills.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, bench paper) should be placed in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour this chemical down the drain as it is toxic to aquatic life.[4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's licensed hazardous waste disposal contractor.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.